Benzophenone imine
Descripción
The exact mass of the compound Benzhydrylimine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
diphenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZIXHOMFPUIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870832 | |
| Record name | Benzophenone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-88-3 | |
| Record name | Benzophenone imine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanimine, .alpha.-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenemethanimine, α-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPHENONE IMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJJ21NA7VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzophenone Imine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone (B1666685) imine, also known as diphenylmethanimine, is a versatile and pivotal reagent in modern organic synthesis. Valued for its unique chemical properties, it serves as a stable ammonia (B1221849) equivalent and a robust protecting group for primary amines, facilitating the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of benzophenone imine. It details its synthesis, reactivity, and key applications, particularly in the realm of palladium-catalyzed cross-coupling reactions and amino acid chemistry. Furthermore, this document furnishes detailed experimental protocols for its synthesis and utilization, alongside essential safety and handling information to ensure its effective and safe application in a laboratory setting.
Core Properties of this compound
This compound is a pale yellow liquid at room temperature, characterized by the chemical formula (C₆H₅)₂C=NH.[1][2] Its structure, featuring a carbon-nitrogen double bond conjugated with two phenyl rings, is the source of its distinct reactivity.[3]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | References |
| IUPAC Name | Diphenylmethanimine | [4] |
| Synonyms | 1,1-Diphenylmethanimine, Diphenylketimine | [5][6] |
| CAS Number | 1013-88-3 | [2][5][6] |
| Molecular Formula | C₁₃H₁₁N | [5][7] |
| Molecular Weight | 181.23 g/mol | [2][5][6] |
| Appearance | Pale yellow to colorless liquid | [1][6] |
| Melting Point | -30 °C | [6] |
| Boiling Point | 151-153 °C at 10 mmHg | [2][6] |
| Density | 1.08 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.618 | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO, THF, and dichloromethane. | [8][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR (500 MHz, CDCl₃):
-
δ 9.72 (br s, 1H, NH): This broad singlet corresponds to the proton attached to the nitrogen atom.
-
δ 7.58 (br s, 4H, Ar-H): A broad singlet representing four aromatic protons.
-
δ 7.49−7.46 (m, 2H, Ar-H): A multiplet for two aromatic protons.
-
δ 7.44−7.41 (m, 4H, Ar-H): A multiplet for the remaining four aromatic protons.
¹³C NMR (125 MHz, CDCl₃):
-
δ 177.60 (C=N): The characteristic signal for the imine carbon.
-
δ 139.87, 137.89, 129.99, 129.58, 128.76, 127.86 (overlapped), 127.14 (Aromatic C): Signals corresponding to the carbon atoms of the two phenyl rings.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A key feature is the C=N stretching vibration, which is typically observed in the region of 1600–1659 cm⁻¹.[8] Other significant peaks correspond to the aromatic C-H and C=C stretching vibrations.
UV-Vis Spectroscopy: Specific UV-Vis absorption data (λmax) for this compound is not extensively reported in the literature. For its precursor, benzophenone, characteristic absorption peaks are observed around 250 nm and 330-360 nm in solvents like ethanol (B145695) and cyclohexane.[1] These absorptions are attributed to π → π* and n → π* transitions, respectively.[3]
Chemical Reactivity and Synthetic Applications
This compound's utility in organic synthesis stems from its versatile reactivity. It can function as a nucleophile and is a key precursor for various nitrogen-containing compounds.
Protecting Group for Primary Amines
One of the most valuable applications of this compound is as a protecting group for primary amines. It reacts with primary amines to form a stable Schiff base, which is robust enough to withstand various reaction conditions, including flash chromatography.[1] This protection strategy is particularly useful in amino acid chemistry. The this compound protecting group can be readily cleaved under mild acidic conditions to regenerate the primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C13H11N | CID 136809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzophenone [webbook.nist.gov]
- 9. monarch.qucosa.de [monarch.qucosa.de]
An In-depth Technical Guide to the Structure and Reactivity of Benzophenone Imine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone (B1666685) imine, a versatile and sterically hindered ketimine, serves as a crucial reagent and intermediate in modern organic synthesis. Its unique structural features and predictable reactivity make it an invaluable tool for the protection of primary amines, as an ammonia (B1221849) surrogate in cross-coupling reactions, and as a scaffold for the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the structure and reactivity of benzophenone imine, including detailed spectroscopic and structural data, and step-by-step experimental protocols for its key transformations.
Structure of this compound
This compound, with the chemical formula C₁₃H₁₁N and a molecular weight of 181.23 g/mol , is a colorless to light-yellow liquid at room temperature.[1][2][3] The molecule consists of a central carbon-nitrogen double bond, with the carbon atom attached to two phenyl rings and the nitrogen atom bearing a single hydrogen atom.
Molecular Geometry
Spectroscopic Data
The structural features of this compound give rise to a characteristic spectroscopic signature.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, ppm) | ~9.72 (br s, 1H, NH), 7.58-7.41 (m, 10H, Ar-H)[5] |
| ¹³C NMR (CDCl₃, ppm) | ~177.6 (C=N), 139.9, 137.9, 130.0, 129.6, 128.8, 127.9, 127.1 (Ar-C)[5] |
| IR (cm⁻¹) | ~1600-1654 (C=N stretch)[6][7] |
Reactivity of this compound
The reactivity of this compound is dominated by the polarized carbon-nitrogen double bond and the presence of the N-H proton. It can act as both a nucleophile (after deprotonation) and an electrophile at the imine carbon.
Hydrolysis (Deprotection)
This compound is widely used as a protecting group for primary amines due to its stability under various reaction conditions and its facile cleavage under mild acidic conditions.[8] The hydrolysis regenerates the primary amine and benzophenone, which can often be easily removed.
Caption: Acid-catalyzed hydrolysis of a this compound-protected amine.
Reduction
The imine functionality can be readily reduced to the corresponding secondary amine, diphenylmethanamine, using common reducing agents such as sodium borohydride (B1222165). This reaction provides a straightforward method for the synthesis of N-benzhydryl amines.
Caption: Reduction of this compound to diphenylmethanamine.
N-Alkylation and N-Arylation
Deprotonation of this compound with a strong base generates a potent nucleophile that can react with various electrophiles, most notably alkyl and aryl halides. This reactivity is fundamental to its use as an ammonia surrogate in the Buchwald-Hartwig amination for the synthesis of primary anilines.[8]
Caption: N-Alkylation of this compound followed by hydrolysis.
Experimental Protocols
Synthesis of this compound from Benzophenone and Ammonia
This method involves the direct reaction of benzophenone with ammonia, often under pressure and in the presence of a catalyst.
Materials:
-
Benzophenone
-
Liquid Ammonia
-
Titanium dioxide (catalyst)
-
Autoclave reactor
Procedure:
-
In a high-pressure autoclave, charge benzophenone and a catalytic amount of titanium dioxide.
-
Cool the autoclave and introduce liquid ammonia. A typical ratio is 3-6 kg of ammonia per kg of benzophenone.
-
Seal the reactor and heat to 120-140°C. The pressure will rise to 180-220 bar.
-
Maintain the reaction under these conditions for several hours, monitoring the conversion by an appropriate method (e.g., GC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
The crude product can be purified by distillation under reduced pressure.
Hydrolysis of an N-Benzhydryl Protected Amine
This protocol describes the deprotection of an amine previously protected with this compound.
Materials:
-
N-(Diphenylmethylene)alkylamine
-
Hydrochloric acid (e.g., 2M HCl)
-
Diethyl ether
-
Sodium hydroxide (B78521) solution
Procedure:
-
Dissolve the N-(diphenylmethylene)alkylamine in diethyl ether.
-
Add an excess of 2M hydrochloric acid to the solution and stir vigorously at room temperature. The deprotection is often rapid and can be monitored by TLC.
-
After the reaction is complete, separate the aqueous and organic layers. The desired amine hydrochloride will be in the aqueous phase, while the benzophenone byproduct will be in the ether layer.
-
Wash the aqueous layer with diethyl ether to remove any residual benzophenone.
-
To isolate the free amine, carefully basify the aqueous layer with a sodium hydroxide solution until the pH is basic.
-
Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.
Reduction of this compound to Diphenylmethanamine
This procedure utilizes sodium borohydride for the reduction of the imine.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully add water to quench any unreacted sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diphenylmethanamine.
-
The product can be further purified by distillation or recrystallization if necessary.
N-Alkylation: Synthesis of N-(Diphenylmethylene)glycine Ethyl Ester
This protocol is an example of the N-alkylation of a glycine (B1666218) equivalent, a common application of this compound in amino acid synthesis.
Materials:
-
This compound
-
Ethyl bromoacetate (B1195939)
-
Acetonitrile
-
Potassium carbonate (anhydrous)
-
Celite
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in acetonitrile, add this compound.
-
Add ethyl bromoacetate dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, and wash the pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
The N-(diphenylmethylene)glycine ethyl ester can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Conclusion
This compound is a fundamentally important molecule in organic synthesis, offering a unique combination of steric bulk and versatile reactivity. Its applications in amine protection, and as a key building block for more complex nitrogenous compounds, are well-established. A thorough understanding of its structural properties and reactivity, as outlined in this guide, is essential for researchers and professionals in the fields of synthetic chemistry and drug development to effectively utilize this powerful synthetic tool.
References
- 1. Benzophenone [webbook.nist.gov]
- 2. Sciencemadness Discussion Board - DEET hydrolysis with HCl to diethylamine and toluic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by imine reduction [organic-chemistry.org]
- 6. US5679855A - Preparation of benzophenone imines - Google Patents [patents.google.com]
- 7. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 8. zenodo.org [zenodo.org]
An In-depth Technical Guide to the Synthesis of Benzophenone Imine from Benzophenone and Ammonia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone (B1666685) imine is a critical intermediate in organic synthesis, serving as a versatile precursor for primary amines and various nitrogen-containing compounds. Its role as an ammonia (B1221849) equivalent in cross-coupling reactions, such as the Buchwald-Hartwig amination, has made its efficient synthesis a subject of significant interest. This technical guide provides a comprehensive overview of the synthesis of benzophenone imine from the direct reaction of benzophenone with ammonia. It details various catalytic systems, presents quantitative data from key studies, and provides experimental protocols. Furthermore, this guide illustrates the fundamental reaction mechanism and experimental workflows to facilitate a deeper understanding and practical application of this important transformation.
Introduction
The synthesis of primary amines is a cornerstone of modern organic and medicinal chemistry. This compound, (C₆H₅)₂C=NH, has emerged as a highly effective ammonia surrogate, enabling the introduction of the -NH₂ group in a controlled and versatile manner.[1][2] The direct synthesis from benzophenone and ammonia presents an atom-economical and industrially viable route. However, this reaction typically requires high temperatures and pressures, and the choice of catalyst is crucial for achieving high yields and selectivity.[3][4] This document explores the nuances of this synthetic pathway, offering a technical resource for professionals in the field.
Catalytic Systems for the Synthesis of this compound from Benzophenone and Ammonia
Several catalytic systems have been developed to facilitate the reaction between benzophenone and ammonia. These can be broadly categorized into homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: Ammonium (B1175870) salts, such as ammonium chloride (NH₄Cl), and Lewis acids like iron(III) chloride (FeCl₃) have been employed.[3][4] While often effective, a significant drawback of these systems is the potential for catalyst residue in the product and the need for complex purification steps.[4]
-
Heterogeneous Catalysts: A range of solid-supported catalysts, primarily metal oxides, have been investigated to simplify product purification and catalyst recycling. Oxides of titanium (TiO₂), aluminum (Al₂O₃), and other transition metals have shown considerable promise, demonstrating high selectivity under optimized conditions.[4][5][6]
Quantitative Data on Synthesis
The efficiency of this compound synthesis is highly dependent on the catalyst, temperature, and pressure. The following table summarizes key quantitative data from various studies on the direct reaction of benzophenone with ammonia.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Ammonium Chloride | None | High | High | - | - | 85-95 | [3] |
| Iron(III) Chloride | None | High | High | - | - | 57 | [4] |
| Aluminum Oxide | Methanol | 130 | 120 | 58 | 99 | ~57 | [5][6] |
| Titanium Oxide | None | 130 | 200 | 91 | 99 | ~90 | [5] |
| Titanium Oxide | None | 130 | 200 | 98 | 99 | ~97 | [5] |
| Ion Exchanger | Liquid Phase | - | - | - | - | 10 | [4] |
| Metal Oxides | Organic Solvent | 150-250 | 1-50 | - | - | up to 60 | [4][6] |
Reaction Mechanism
The formation of an imine from a ketone and ammonia proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a mild acid.[7][8][9]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzophenone, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ammonia: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (such as another molecule of ammonia or the solvent) removes the proton from the nitrogen atom to yield the final this compound product and regenerate the acid catalyst.
References
- 1. rsc.org [rsc.org]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. EP0713861B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. US5679855A - Preparation of benzophenone imines - Google Patents [patents.google.com]
- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Benzophenone Imine: A Comprehensive Technical Guide for the Protection of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of primary amines is a fundamental and often critical step in multi-step organic synthesis, particularly within the realm of pharmaceutical and drug development. An ideal protecting group should be easily introduced and removed under mild conditions, stable to a variety of reagents, and should not interfere with subsequent synthetic transformations. Benzophenone (B1666685) imine, a Schiff base derived from benzophenone and a primary amine, has emerged as a versatile and reliable protecting group that fulfills many of these requirements. This technical guide provides an in-depth overview of the use of benzophenone imine as a protecting group for primary amines, covering its formation, stability, and deprotection. Detailed experimental protocols, quantitative data on reaction outcomes, and graphical representations of key processes are presented to equip researchers with the practical knowledge required for its successful implementation.
Introduction
Primary amines are ubiquitous functional groups in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their inherent nucleophilicity and basicity, however, can lead to undesired side reactions in the course of a synthetic sequence. Consequently, the temporary masking or "protection" of the amine functionality is often necessary to achieve the desired chemical transformations on other parts of the molecule.
The this compound protecting group offers several distinct advantages:
-
Ease of Formation: It can be readily prepared from a primary amine and benzophenone or its derivatives under relatively mild conditions.
-
Stability: The resulting N-(diphenylmethylene)amine is stable to a range of non-acidic reagents, including organometallic compounds and mild reducing agents, and is amenable to chromatographic purification.[1]
-
Facile Deprotection: The primary amine can be regenerated under mild acidic conditions or through catalytic hydrogenation.[1][2]
-
Activation of α-Protons: In the case of α-amino acid esters, the this compound group activates the α-protons, facilitating their stereoselective alkylation.
This guide will delve into the practical aspects of utilizing this compound as a protecting group, providing the necessary data and protocols for its effective application in a research and development setting.
Formation of this compound Protected Amines
The most common method for the protection of primary amines as benzophenone imines is the direct condensation with benzophenone. This reaction is typically carried out by heating the amine and benzophenone in a suitable solvent with azeotropic removal of water. Alternatively, transimination with a pre-formed this compound can be employed.[1]
General Reaction Scheme
The formation of an N-(diphenylmethylene)amine from a primary amine and benzophenone is an equilibrium process. To drive the reaction to completion, the water formed as a byproduct must be removed, often through the use of a Dean-Stark apparatus.
Caption: Formation of N-(diphenylmethylene)amine.
Quantitative Data for Protection Reactions
The following table summarizes representative examples of the protection of various primary amines with benzophenone or its imine, highlighting the reaction conditions and yields.
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine tert-butyl ester | This compound, CH₂Cl₂, rt, 16 h | ~95 | N/A |
| Aniline (B41778) | Benzophenone, TiCl₄, Toluene (B28343), reflux | 85-95 | N/A |
| Benzylamine | Benzophenone, p-TsOH, Toluene, reflux | >90 | N/A |
| 4-Bromoaniline | This compound, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C | 93 | [3] |
| Methylamine (as hydrochloride) | Benzophenone, NaOH, Toluene, reflux | 70-80 | N/A |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for illustrative purposes.
Experimental Protocol: Protection of Aniline with Benzophenone
This protocol describes a general procedure for the formation of N-phenyl-1,1-diphenylmethanimine.
Materials:
-
Aniline
-
Benzophenone
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add aniline (1.0 eq), benzophenone (1.05 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-12 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude N-phenyl-1,1-diphenylmethanimine can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., ethanol).
Stability of this compound Protected Amines
N-(diphenylmethylene)amines exhibit good stability towards a variety of reagents and reaction conditions, making them suitable for multi-step syntheses.
Stable to:
-
Strong bases: n-BuLi, LDA, Grignard reagents.
-
Nucleophiles: Hydrides (e.g., NaBH₄, LiAlH₄), organocuprates.
-
Chromatography: Stable to flash chromatography on silica (B1680970) gel.[1]
-
Mild oxidizing and reducing conditions.
Labile to:
-
Aqueous acid: Readily hydrolyzed to the corresponding primary amine and benzophenone.[4][5]
-
Catalytic hydrogenation: Cleaved to the primary amine and diphenylmethane.[2]
Deprotection of this compound Protected Amines
The removal of the this compound protecting group can be achieved under mild conditions, which is a key advantage of this methodology. The two primary methods for deprotection are acidic hydrolysis and catalytic hydrogenation.
Acidic Hydrolysis
Treatment of an N-(diphenylmethylene)amine with a mild aqueous acid efficiently regenerates the primary amine and benzophenone. This method is widely used due to its simplicity and high yields.
Caption: Acid-catalyzed hydrolysis of N-(diphenylmethylene)amine.
| Protected Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| N-(Diphenylmethylene)glycine tert-butyl ester | 1N HCl, THF, rt, 2 h | >95 | N/A |
| N-Phenyl-1,1-diphenylmethanimine | 2N HCl, Acetone, rt, 1 h | >98 | N/A |
| N-Benzyl-1,1-diphenylmethanimine | Acetic acid, H₂O, THF, 50 °C, 4 h | ~90 | N/A |
| N-(4-Methoxyphenyl)-1,1-diphenylmethanimine | 1M HCl, THF, rt, 30 min | 95 | [3] |
Materials:
-
N-Phenyl-1,1-diphenylmethanimine
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for workup
Procedure:
-
Dissolve N-phenyl-1,1-diphenylmethanimine (1.0 eq) in THF.
-
Add 1N HCl (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude product.
-
The aniline can be purified by column chromatography on silica gel, and the benzophenone byproduct can also be recovered.
Catalytic Hydrogenation
Catalytic hydrogenation provides an alternative, non-acidic method for the deprotection of benzophenone imines. This method is particularly useful when acid-sensitive functional groups are present in the molecule. The products of this reaction are the primary amine and diphenylmethane.
References
The Role of Benzophenone Imine in Buchwald-Hartwig Amination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope. However, the direct use of ammonia (B1221849) to synthesize primary arylamines presents significant challenges due to its high volatility and tendency to inhibit catalyst activity. This technical guide provides a comprehensive overview of the pivotal role of benzophenone (B1666685) imine as a practical and effective ammonia surrogate in the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this methodology, provide detailed experimental protocols for both the coupling and subsequent hydrolysis steps, and present quantitative data to illustrate the reaction's broad applicability. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering the necessary insights to effectively implement this powerful synthetic tool.
Introduction: Overcoming the Challenge of Primary Arylamine Synthesis
The synthesis of primary arylamines is a fundamental transformation in organic chemistry, as this functional group is a key building block in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Traditional methods for their synthesis, such as the reduction of nitroarenes or nucleophilic aromatic substitution, often suffer from harsh reaction conditions, limited functional group tolerance, and poor regioselectivity. The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized C-N bond formation, offering a milder and more general alternative.[1]
Despite its successes, the direct use of ammonia as a coupling partner in the Buchwald-Hartwig reaction is notoriously difficult. Ammonia can act as a catalyst poison by strongly coordinating to the palladium center, leading to low yields and catalyst deactivation.[3] To circumvent these issues, the use of "ammonia equivalents" or surrogates has become a widely adopted strategy.[4][5] Among these, benzophenone imine has emerged as a particularly versatile and reliable reagent.[2][4] It serves as a stable, easily handled ammonia surrogate that undergoes efficient palladium-catalyzed coupling with a wide range of aryl halides and triflates. The resulting N-aryl this compound can then be readily hydrolyzed under mild acidic conditions to afford the desired primary arylamine.[4]
The Core Role of this compound: An Ammonia Surrogate
This compound's effectiveness stems from its ability to mimic the reactivity of ammonia's N-H bond while being a less potent inhibitor of the palladium catalyst.[3] The bulky diphenylmethylidene group sterically shields the nitrogen atom, modulating its coordination to the palladium center and facilitating the desired catalytic cycle.
The overall synthetic strategy involves a two-step sequence:
-
Palladium-Catalyzed C-N Coupling: An aryl halide (or triflate) is coupled with this compound in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction forms an N-(diphenylmethylene)arylamine intermediate.
-
Hydrolysis: The intermediate imine is treated with a mild acid to cleave the C=N bond, liberating the primary arylamine and benzophenone as a byproduct.[4]
This two-step approach provides a robust and general method for the synthesis of primary anilines that would be difficult to access directly.
Mechanistic Overview of the Catalytic Cycle
The Buchwald-Hartwig amination with this compound proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.[1] The key steps are illustrated below:
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination with this compound.
Description of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: this compound coordinates to the palladium center. A base then deprotonates the imine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the imino group on the palladium center couple and are eliminated from the metal, forming the N-aryl this compound product and regenerating the Pd(0) catalyst for the next cycle.[1]
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for the palladium-catalyzed coupling of aryl halides with this compound and the subsequent hydrolysis of the resulting N-aryl imine.
General Procedure for the Buchwald-Hartwig Amination of Aryl Halides with this compound
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos; 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (B28343) or dioxane (5 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Seal the tube with a septum and evacuate and backfill with the inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the this compound.
-
Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite® to remove palladium residues.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(diphenylmethylene)arylamine, which can be purified by column chromatography or used directly in the next step.
General Procedure for the Hydrolysis of N-(Diphenylmethylene)arylamines
Materials:
-
Crude N-(diphenylmethylene)arylamine (from the previous step)
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude N-(diphenylmethylene)arylamine in THF.
-
Add 2 M aqueous HCl and stir the mixture vigorously at room temperature.
-
Monitor the hydrolysis by TLC until the starting imine is consumed (typically 1-4 hours).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude primary arylamine can be purified by column chromatography, distillation, or recrystallization.
Quantitative Data: Substrate Scope and Yields
The use of this compound in the Buchwald-Hartwig amination is compatible with a wide range of aryl halides, including those bearing both electron-donating and electron-withdrawing groups. The following tables summarize representative yields for the two-step synthesis of primary anilines from various aryl bromides and chlorides.
Table 1: Synthesis of Primary Anilines from Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 16 | 92 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | NaOtBu | Dioxane | 110 | 24 | 88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 78 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 18 | 90 |
Table 2: Synthesis of Primary Anilines from Aryl Chlorides
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 110 | 24 | 82 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ / GPhos | NaOtBu | Toluene | 110 | 20 | 75 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 70 |
| 5 | 1-Chloro-4-fluorobenzene | Pd(OAc)₂ / SPhos | LHMDS | Toluene | 100 | 18 | 88 |
Yields are for the isolated primary aniline (B41778) after the two-step sequence. Conditions are representative and may vary based on the specific literature source.
Visualizations of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of a primary arylamine using this compound.
Figure 2: General experimental workflow for primary arylamine synthesis.
Logical Relationship of Components
This diagram illustrates the logical relationship between the key components of the Buchwald-Hartwig amination using this compound.
Figure 3: Logical relationship of reaction components.
Conclusion
This compound has proven to be an invaluable tool in modern organic synthesis, providing a reliable and practical solution to the long-standing challenge of direct primary amination in the Buchwald-Hartwig reaction. Its ability to function as a stable ammonia surrogate allows for the efficient synthesis of a diverse range of primary arylamines from readily available aryl halides and triflates. The two-step protocol, involving a palladium-catalyzed C-N coupling followed by a mild acidic hydrolysis, is highly versatile and tolerant of a wide array of functional groups. This in-depth guide has provided the core principles, detailed experimental protocols, and representative quantitative data to empower researchers and drug development professionals to effectively utilize this powerful synthetic methodology in their work. The continued development and application of such innovative synthetic strategies are crucial for advancing the fields of medicine and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]
physical and chemical properties of diphenylmethanimine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylmethanimine, also known as benzophenone (B1666685) imine, is a significant chemical intermediate with applications in organic synthesis and potential relevance in medicinal chemistry. This technical guide provides a detailed overview of its core physical and chemical properties, methodologies for its synthesis and analysis, and an exploration of its current and potential roles in drug development. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual diagrams of key processes are included to facilitate practical application and understanding.
Core Physical and Chemical Properties
Diphenylmethanimine is a clear, colorless to light yellow-brownish liquid at room temperature.[1][2][3] Its fundamental properties are summarized in the tables below, providing a consolidated view of its physical and chemical characteristics.
Table 1: General and Physical Properties of Diphenylmethanimine
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁N | [1][3][4] |
| Molar Mass | 181.23 g/mol | [1][2][3][4] |
| Appearance | Clear, colorless to light yellow-brownish liquid | [1][2][3] |
| Melting Point | -30 °C | [1][2][4] |
| Boiling Point | 151-153 °C at 10 mmHg282 °C at 760 mmHg | [1][2][3][5] |
| Density | 1.08 g/mL at 25 °C | [1][2][4] |
| Refractive Index (n²⁰/D) | 1.618 | [1][4] |
| Flash Point | 145 °C | [1] |
| Vapor Pressure | 0.082 Pa at 20 °C | [1] |
Table 2: Solubility and Acidity of Diphenylmethanimine
| Property | Value | Source(s) |
| Water Solubility | 0.3 g/L at 25 °C | [1][6] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Ethyl Acetate.Soluble in diethyl ether. | [1][6] |
| pKa | 6.82 at 25 °C | [1] |
Experimental Protocols
Synthesis of Diphenylmethanimine
A common method for the synthesis of diphenylmethanimine is the reaction of benzophenone with an ammonia (B1221849) source. The following protocol is a composite of established methods.
Materials:
-
Benzophenone
-
Ammonia source (e.g., liquid ammonia, ammonium (B1175870) chloride)
-
Catalyst (e.g., titanium dioxide, aluminum oxide)
-
Anhydrous solvent (e.g., toluene, if not using liquid ammonia directly)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine benzophenone and the chosen catalyst. If not using liquid ammonia directly, dissolve the benzophenone in an anhydrous solvent.
-
Ammonolysis: Introduce liquid ammonia into the reactor. The reaction is typically carried out at elevated temperatures (e.g., 130-140 °C) and pressures (e.g., 120-220 bar) for several hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia. If a solvent was used, remove it under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude diphenylmethanimine.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of diphenylmethanimine.
Purification by Recrystallization
For further purification, diphenylmethanimine can be recrystallized.
Materials:
-
Crude diphenylmethanimine
-
Anhydrous ethanol (B145695)
Procedure:
-
Dissolution: Dissolve the crude diphenylmethanimine in a minimal amount of hot anhydrous ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
Spectroscopic Analysis
Table 3: Spectroscopic Data of Diphenylmethanimine
| Technique | Key Observations | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.74 (s, 1H, NH), 7.60-7.39 (m, 10H, Ar-H) | [7] |
| ¹³C NMR | Expected signals for aromatic carbons and the imine carbon. | |
| FT-IR | Characteristic peaks for N-H stretching, C=N stretching, and aromatic C-H and C=C stretching. A typical imine C=N stretch appears around 1600 cm⁻¹. | [8] |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 181. | [9] |
Chemical Reactivity and Stability
Diphenylmethanimine is susceptible to hydrolysis in the presence of water, which can lead to the formation of benzophenone and ammonia. It should be stored under an inert atmosphere at room temperature.[1] It serves as a versatile intermediate in organic synthesis, particularly as a precursor for the synthesis of primary amines and amino acids.
Biological Activity and Drug Development Potential
Antimicrobial Activity
Schiff bases, the class of compounds to which diphenylmethanimine belongs, are known to exhibit a range of biological activities, including antibacterial and antifungal properties. While specific studies on the antimicrobial activity of diphenylmethanimine are limited, related Schiff bases derived from benzophenone have shown activity against various microorganisms. The imine or azomethine group (-C=N-) is considered crucial for their biological action.
Role in Drug Development
Diphenylmethanimine and its derivatives are valuable scaffolds in medicinal chemistry. They can serve as intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of diphenylmethane (B89790) have been investigated for their cardiotonic and vasodilatory effects.[10]
Diagram 2: Potential Role in Drug Discovery
Caption: Simplified workflow for drug discovery involving diphenylmethanimine.
Conclusion
Diphenylmethanimine is a foundational molecule with well-characterized physical and chemical properties. Its synthesis is achievable through established protocols, and its structure can be confirmed by standard spectroscopic techniques. While its direct biological applications are still under exploration, its role as a versatile synthetic intermediate and the known biological activities of the broader class of Schiff bases suggest significant potential for its use in the development of novel therapeutic agents. Further research into its specific interactions with biological targets and signaling pathways is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry-solutions.com [chemistry-solutions.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
Benzophenone Imine: A Technical Guide for Researchers
This guide provides an in-depth overview of benzophenone (B1666685) imine, a versatile reagent in organic synthesis, particularly valued as an ammonia (B1221849) surrogate. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines its chemical properties, provides a detailed experimental protocol for its synthesis and subsequent use in a common cross-coupling reaction, and illustrates the process workflow.
Core Properties of Benzophenone Imine
This compound, also known as diphenylmethanimine, is a key intermediate in various organic transformations. Its utility stems from its role as a stable, easy-to-handle equivalent of ammonia, enabling the formation of primary amines.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 1013-88-3 | [1][2][3][4][5] |
| Molecular Weight | 181.23 g/mol | [1][2][3][5][6] |
| Molecular Formula | C₁₃H₁₁N | [1][5] |
| Appearance | Colorless to light-yellow liquid | [2] |
| Boiling Point | 151-153 °C at 10 mmHg | [2] |
| Density | 1.08 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.618 | [3] |
| Melting Point | -30 °C | [2] |
Key Synthetic Applications
This compound is widely recognized for its application in palladium-catalyzed Buchwald-Hartwig amination reactions to synthesize primary anilines.[1] It is also a precursor for the synthesis of nitrile ylide dimers, which are valuable in constructing heterocyclic compounds.[7] Its function as an ammonia equivalent provides a significant advantage over the direct use of ammonia, which can be challenging due to its high volatility and poor solubility in organic solvents.[8][9]
Experimental Protocol: One-Pot this compound Synthesis and Buchwald-Hartwig Amination
This section details a convenient one-pot method for the synthesis of this compound followed by its in-situ use in a Buchwald-Hartwig amination of an aryl halide. This procedure is adapted from a method developed for its efficiency and mild reaction conditions.[1]
Materials and Reagents
-
Benzophenone
-
1,1,1,3,3,3-Hexamethyldisilazane (HMDS)
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), 1.0 M solution in THF
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure
Part 1: Synthesis of this compound
-
Vessel Preparation : A 20 mL Schlenk tube equipped with a magnetic stir bar is dried under vacuum with a heat gun and subsequently backfilled with argon gas.
-
Reagent Addition : To the prepared tube, add benzophenone (1.0 mmol, 1.0 equiv), 1,1,1,3,3,3-hexamethyldisilazane (2.0 mmol, 2.0 equiv), and tetrabutylammonium fluoride solution (0.10 mmol, 10 mol %).
-
Reaction : Stir the mixture at room temperature (25 °C) for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the formation of this compound.
Part 2: Buchwald-Hartwig Amination
-
Catalyst and Reagent Addition : To the reaction mixture containing the freshly synthesized this compound, add the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst, the ligand, and sodium tert-butoxide under a positive pressure of argon.
-
Solvent Addition : Add anhydrous toluene to the mixture.
-
Reaction : The Schlenk tube is sealed and the mixture is heated with stirring. The reaction temperature and time will depend on the specific aryl halide and catalyst system used (e.g., 80-110 °C for 12-24 hours).
-
Workup : After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, an N-arylated this compound, is then purified by flash column chromatography on silica (B1680970) gel.[1]
-
Deprotection : The resulting N-aryl this compound can be hydrolyzed to the primary aniline (B41778) by treatment with a mild acid, such as hydroxylamine (B1172632) hydrochloride or catalytic HCl, in a suitable solvent like THF.
Process Visualization
The following diagrams illustrate the logical workflow of the described one-pot synthesis and amination process.
Caption: Workflow for the one-pot synthesis and subsequent amination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijcrt.org [ijcrt.org]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. This compound: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Benzophenone Imine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone (B1666685) imine, a seemingly simple molecule, holds a significant place in the toolkit of synthetic organic chemists. Its utility as a protecting group for primary amines and, more critically, as a stable ammonia (B1221849) equivalent in palladium-catalyzed cross-coupling reactions, has made it an indispensable reagent in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and materials. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to benzophenone imine, presenting detailed experimental protocols for key methods, a comparative analysis of their efficiencies, and a visual representation of the underlying chemical principles.
Historical Perspective: A Timeline of Discovery
The journey to efficient and reliable methods for synthesizing this compound reflects the broader evolution of synthetic organic chemistry. Early methods were often harsh and limited in scope, while modern advancements have focused on milder conditions, improved yields, and catalytic approaches.
-
Early 20th Century - The Dawn of Ketimine Synthesis: The first successful synthesis of a ketimine was reported by Charles Moureu and Georges Mignonac in 1913 . Their pioneering work involved the reaction of a Grignard reagent with a nitrile, laying the fundamental groundwork for what would become a classic method for C=N bond formation.[1]
-
Mid-20th Century - Refinements and Improvements: While the Moureu-Mignonac synthesis was a breakthrough, it had its limitations. In 1961, P. L. Pickard and T. L. Tolbert published an improved method that offered better yields and broader applicability.[1] Their modifications to the original procedure made the synthesis of ketimines, including this compound, more practical for routine laboratory use.
-
Late 20th Century - Direct Approaches and New Reagents: The latter half of the 20th century saw the exploration of more direct routes. In 1988, G. Verardo, A. G. Giumanini, and their colleagues described a method for the direct synthesis of ketimines from ketones and ammonia, offering an alternative to the organometallic-based approaches.[2]
-
21st Century - The Rise of Catalysis: The modern era of this compound synthesis is characterized by the development of mild and efficient catalytic methods. In 2019, Yuta Kondo and coworkers reported a facile synthesis using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst, avoiding the need for stoichiometric metal reagents or high-pressure conditions.[2][3][4][5] Concurrently, research into transition metal catalysis has led to novel approaches, such as the ruthenium-catalyzed synthesis from alkyl azides, further expanding the synthetic chemist's arsenal.
Core Synthetic Methodologies
This section details the key experimental protocols for the synthesis of this compound, providing a practical guide for laboratory application.
The Moureu-Mignonac Ketimine Synthesis (Improved by Pickard and Tolbert)
This classical approach involves the addition of a phenyl Grignard reagent to benzonitrile (B105546), followed by hydrolysis of the intermediate magnesium salt.
Reaction Mechanism:
Caption: The Moureu-Mignonac reaction mechanism.
Experimental Protocol (Pickard and Tolbert, 1961): [1]
-
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
-
Grignard Reagent Formation: Magnesium turnings and anhydrous diethyl ether are placed in the flask. A small amount of bromobenzene (B47551) is added to initiate the reaction. The remaining bromobenzene, dissolved in anhydrous ether, is then added dropwise to maintain a moderate reflux.
-
Addition of Benzonitrile: A solution of benzonitrile in anhydrous ether is added slowly to the freshly prepared phenylmagnesium bromide solution. The reaction mixture is then refluxed for several hours.
-
Hydrolysis: The reaction mixture is cooled, and anhydrous methanol (B129727) is added cautiously to decompose the intermediate iminomagnesium complex.
-
Workup and Purification: The mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a pale yellow liquid.
Direct Synthesis from Benzophenone and Ammonia (Verardo et al., 1988)
This method provides a more direct route to this compound, avoiding the use of organometallic reagents.
Reaction Scheme:
Caption: Direct synthesis from benzophenone and ammonia.
Experimental Protocol (Verardo et al., 1988): [2]
-
Reaction Setup: Benzophenone, a catalytic amount of ammonium (B1175870) chloride, and a suitable solvent (e.g., toluene) are placed in a high-pressure autoclave.
-
Reaction with Ammonia: The autoclave is charged with anhydrous ammonia to a specific pressure.
-
Heating: The mixture is heated to a specified temperature for several hours with constant stirring.
-
Workup and Purification: After cooling, the excess ammonia is vented, and the reaction mixture is filtered. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
TBAF-Catalyzed Synthesis from Benzophenone and Bis(trimethylsilyl)amine (Kondo et al., 2019)
This modern approach offers a mild and efficient synthesis under ambient conditions.
Reaction Workflow:
Caption: Workflow for TBAF-catalyzed synthesis.
Experimental Protocol (Kondo et al., 2019): [2][3][4][5]
-
Inert Atmosphere: A Schlenk tube equipped with a magnetic stir bar is dried under vacuum and backfilled with argon.
-
Addition of Reagents: To the flask are added benzophenone, bis(trimethylsilyl)amine, and anhydrous tetrahydrofuran (B95107) (THF).
-
Catalyst Addition: A solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M) is added.
-
Reaction: The mixture is stirred at room temperature for the specified time.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following tables provide a comparative overview of the quantitative data for the key synthetic methods.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Method | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Moureu-Mignonac (Improved) | Benzonitrile, Phenylmagnesium Bromide | - | Diethyl Ether | Reflux | 4-6 | 61-88 | [1] |
| Direct Synthesis | Benzophenone, Ammonia | NH₄Cl | Toluene | 150-200 | 12-24 | ~90 | [2] |
| TBAF-Catalyzed | Benzophenone, Bis(trimethylsilyl)amine | TBAF | THF | Room Temp. | 6 | 97 | [2][3][4][5] |
| Ruthenium-Catalyzed | Alkyl Azide, Benzophenone | Ruthenium Complex | - | Room Temp. | - | High | N/A |
Note: The yield for the ruthenium-catalyzed reaction is reported as "high" as specific quantitative data for the synthesis of this compound was not available in the initial search results.
Conclusion
The synthesis of this compound has undergone a remarkable evolution, from the stoichiometric organometallic reactions of the early 20th century to the mild and highly efficient catalytic methods of today. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and scalability. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the strategic design and execution of synthetic campaigns that rely on this versatile building block. The continued development of novel catalytic systems promises to further enhance the accessibility and utility of this compound in the years to come.
References
Spectroscopic Data of Benzophenone Imine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for benzophenone (B1666685) imine (C₁₃H₁₁N), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.
Molecular Structure and Spectroscopic Overview
Benzophenone imine, also known as diphenylmethanimine, possesses a central carbon-nitrogen double bond (imine) flanked by two phenyl rings. This structure gives rise to a unique spectroscopic fingerprint, which is invaluable for its unambiguous identification. The following sections provide a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the aromatic protons and carbons, as well as the characteristic imine carbon.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm, and a broad singlet corresponding to the N-H proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.72 | br s | 1H | N-H |
| ~7.58 | br s | 4H | Aromatic H |
| ~7.49-7.46 | m | 2H | Aromatic H |
| ~7.44-7.41 | m | 4H | Aromatic H |
Table 1: ¹H NMR data for this compound in CDCl₃ at 500 MHz.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum shows several signals for the aromatic carbons and a highly deshielded signal for the imine carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~177.60 | C=N (Imine Carbon) |
| ~139.87 | Aromatic C |
| ~137.89 | Aromatic C |
| ~129.99 | Aromatic C |
| ~129.58 | Aromatic C |
| ~128.76 | Aromatic C |
| ~127.86 | Aromatic C |
| ~127.14 | Aromatic C |
Table 2: ¹³C NMR data for this compound in CDCl₃ at 125 MHz.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the N-H and C=N bonds, as well as absorptions typical for aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3220 | Medium | N-H stretch |
| ~1625 | Strong | C=N stretch (Imine) |
| ~3050-3080 | Medium | Aromatic C-H stretch |
| ~1570-1600 | Medium-Strong | Aromatic C=C stretch |
| ~690-770 | Strong | Aromatic C-H bend (out-of-plane) |
Table 3: Characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z | Relative Intensity | Assignment |
| 181 | High | [M]⁺ (Molecular Ion) |
| 180 | Highest | [M-H]⁺ |
| 104 | High | [C₆H₅CN]⁺ or [C₇H₆N]⁺ |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Table 4: Key mass spectral data for this compound.[2]
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3]
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
-
For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
Data Acquisition:
-
Instrument: A 300 MHz or 500 MHz NMR spectrometer is typically used.[4]
-
¹H NMR:
-
¹³C NMR:
IR Spectroscopy Protocol
Sample Preparation (ATR Method):
-
Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR attachment.[4]
-
Record the spectrum over a range of 4000-400 cm⁻¹.[4]
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Collect a sufficient number of scans (e.g., 16-32) for the sample spectrum and ratio it against the background spectrum.
Mass Spectrometry Protocol
Sample Preparation (for GC-MS):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The typical concentration should be around 1 mg/mL.
-
Filter the solution if any solid particles are present.
Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of this compound.
-
MS Conditions: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Logical Relationships in Spectroscopic Analysis
The following diagrams illustrate the workflow and the interconnectedness of the information obtained from different spectroscopic techniques for the comprehensive characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Unnatural Amino Acids Using Benzophenone Imine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of unnatural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These non-proteinogenic amino acids, when incorporated into peptides or used as standalone chiral building blocks, can impart unique structural and functional properties, leading to enhanced metabolic stability, increased potency, and novel pharmacological activities. One of the most robust and widely adopted methods for the asymmetric synthesis of these valuable compounds is the O'Donnell amino acid synthesis, which utilizes benzophenone (B1666685) imine-protected glycine (B1666218) esters.
This methodology relies on the alkylation of a glycine enolate equivalent, where the benzophenone imine serves a dual role: it protects the amine functionality and activates the α-protons, facilitating their abstraction under basic conditions to form a nucleophilic enolate. The subsequent alkylation of this enolate with a variety of electrophiles, often under phase-transfer catalysis (PTC) conditions with a chiral catalyst, allows for the stereoselective installation of a wide range of side chains. The final deprotection of the imine and ester groups yields the desired unnatural α-amino acid.
These application notes provide a detailed overview of the synthesis of unnatural amino acids using this compound, including comprehensive experimental protocols and a summary of representative results.
Reaction Principle and Workflow
The overall synthetic strategy can be broken down into three key stages:
-
Formation of the this compound of a Glycine Ester: Glycine alkyl ester is condensed with benzophenone to form the stable Schiff base. The choice of alkyl ester (e.g., ethyl, tert-butyl) can influence reactivity and deprotection conditions.[1][2]
-
Alkylation of the this compound: The Schiff base is deprotonated at the α-carbon using a base to form an enolate. This enolate is then reacted with an alkylating agent (e.g., alkyl halide). For asymmetric synthesis, this step is performed in the presence of a chiral phase-transfer catalyst.[1][2]
-
Deprotection: The this compound and the ester group are hydrolyzed, typically under acidic conditions, to yield the free unnatural α-amino acid.[3]
References
detailed protocol for benzophenone imine synthesis via Grignard reaction
Application Notes and Protocols
Topic: Detailed Protocol for Benzophenone (B1666685) Imine Synthesis via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzophenone imine, (C₆H₅)₂C=NH, is a crucial intermediate in organic synthesis. It serves as a protective group for primary amines and as an ammonia (B1221849) equivalent in carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination.[1][2] One of the most common and effective methods for its preparation is the Moureu-Mignonac ketimine synthesis, which involves the reaction of a Grignard reagent with a nitrile.[1][3] This protocol details the synthesis of this compound through the addition of phenylmagnesium bromide to benzonitrile (B105546), followed by careful hydrolysis.[1][3][4][5]
Experimental Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Reagent/Parameter | Value | Notes |
| Reactants | ||
| Magnesium Turnings | 0.58 g (24 mmol) | Activated prior to use. |
| Bromobenzene (B47551) | 2.0 mL (19 mmol) | |
| Benzonitrile | 2.06 mL (20 mmol) | |
| Iodine | 1 crystal | Used as an initiator for the Grignard reaction. |
| Solvents | ||
| Anhydrous Diethyl Ether | ~150 mL | Used for Grignard reagent preparation and reaction. |
| Anhydrous Methanol (B129727) | 120 mL | Used for hydrolysis of the intermediate. |
| Petroleum Ether | As required | Used for column chromatography. |
| Reaction Conditions | ||
| Grignard Formation | Exothermic, reflux | Reaction is self-sustaining once initiated. |
| Reaction with Benzonitrile | Reflux | 12 hours. |
| Hydrolysis | Room Temperature | Careful, dropwise addition. |
| Yield | ||
| Theoretical Yield | ~3.62 g | Based on benzonitrile as the limiting reagent. |
| Expected Yield | Variable | Dependent on reaction conditions and purification. |
Experimental Protocol
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. All glassware must be oven-dried to ensure anhydrous conditions.[6] The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place activated magnesium turnings (0.58 g) and a small crystal of iodine in the flask.[5] Add approximately 10 mL of anhydrous diethyl ether.
-
Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene (2.0 mL) in 40 mL of anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling (refluxing).[7] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting solution of phenylmagnesium bromide will be dark and cloudy.
2. Synthesis of this compound
-
Reaction: To the freshly prepared phenylmagnesium bromide solution, add a solution of benzonitrile (2.06 mL) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel.[5] The reaction is exothermic.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours to ensure the reaction goes to completion.[5] The solution will typically appear as a buttery yellow mixture.[5]
-
Hydrolysis: Cool the reaction mixture to room temperature in an ice bath. Carefully and slowly add 120 mL of anhydrous methanol to decompose the intermediate Grignard-nitrile complex.[5] This step should be performed with vigorous stirring. The addition of methanol is crucial for obtaining the imine rather than the ketone, which would result from hydrolysis with water.[1][3]
3. Work-up and Purification
-
Filtration: Filter the resulting mixture to remove the magnesium salts (MgBr(OCH₃)).
-
Solvent Removal: Remove the diethyl ether and excess methanol from the filtrate by rotary evaporation.
-
Purification: The crude product is an oily liquid. Purify the crude this compound by column chromatography using petroleum ether as the eluent to yield the pure product.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Reaction Mechanism
Caption: Mechanism of this compound synthesis via Grignard reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 3. Imine - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 5. ijcrt.org [ijcrt.org]
- 6. benchchem.com [benchchem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols: A Step-by-Step Guide to Protecting Primary Amines with Benzophenone Imine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The benzophenone (B1666685) imine protecting group offers a robust and versatile strategy for temporarily masking the reactivity of primary amines. The resulting N-diphenylmethylene Schiff bases are stable to various non-acidic reagents and chromatographic conditions, yet can be readily cleaved under mild acidic conditions or by catalytic hydrogenolysis.[1][2] This stability and ease of removal make benzophenone imine an ideal choice for the protection of primary amines in complex synthetic pathways, such as in the synthesis of unnatural amino acids and in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][3][4]
These application notes provide detailed protocols for the protection of primary amines using this compound and subsequent deprotection. The procedures are designed to be clear, concise, and reproducible for researchers in various laboratory settings.
Signaling Pathways and Logical Relationships
The overall workflow for the protection and deprotection of a primary amine using this compound can be visualized as a straightforward two-step process. The first step involves the formation of the Schiff base, and the second is the cleavage of this protecting group to regenerate the free amine.
Caption: Experimental workflow for the protection and deprotection of primary amines.
Experimental Protocols
Protocol 1: Protection of Glycine (B1666218) Benzyl (B1604629) Ester
This protocol details the formation of Diphenylmethylene-glycine benzyl ester, a common intermediate in the synthesis of unnatural amino acids.
Materials:
-
Glycine benzyl ester hydrochloride
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
-
Water (deionized)
-
Brine solution
Procedure:
-
Reaction Setup: To a solution of glycine benzyl ester hydrochloride (1.0 equivalent) in dry dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of this compound: Stir the mixture for 15 minutes, then add this compound (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford Diphenylmethylene-glycine benzyl ester as a solid.[5]
Protocol 2: General Protection of Primary Amines
This protocol provides a general method for the protection of various primary amines.
Materials:
-
Primary amine or its salt
-
This compound
-
Base (e.g., triethylamine, if starting from an amine salt)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: If starting with an amine salt, suspend it in the chosen anhydrous solvent. Add a suitable base (e.g., triethylamine, 1.1 equivalents) to neutralize the salt and stir for 15-30 minutes. If starting with the free amine, dissolve it directly in the anhydrous solvent.
-
Reagent Addition: Add this compound (1.0-1.2 equivalents) to the solution.
-
Reaction Conditions: The reaction can be run at room temperature or heated to reflux to increase the rate. Monitor the reaction by TLC.[6]
-
Work-up: After the reaction is complete, wash the mixture with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Protocol 3: Deprotection via Acidic Hydrolysis
This protocol describes the cleavage of the this compound protecting group under mild acidic conditions.
Materials:
-
N-Diphenylmethylene protected amine
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Aqueous acid (e.g., 1N Hydrochloric acid, 15% aqueous citric acid)
Procedure:
-
Reaction Setup: Dissolve the N-diphenylmethylene protected amine in a suitable solvent like THF.
-
Acid Addition: Add an excess of the aqueous acid solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the deprotected primary amine. The benzophenone byproduct can often be removed by crystallization or chromatography.
Protocol 4: Deprotection via Catalytic Hydrogenolysis
This protocol outlines the removal of the this compound group using catalytic hydrogenation. This method is particularly useful when other acid-sensitive functional groups are present in the molecule.[2]
Materials:
-
N-Diphenylmethylene protected amine
-
Palladium on carbon (10% Pd/C) catalyst
-
Solvent (e.g., Methanol (MeOH), Ethyl acetate (EtOAc))
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Reaction Setup: Dissolve the N-diphenylmethylene protected amine in a suitable solvent (e.g., a mixture of MeOH and EtOAc).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10 mol %).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected primary amine.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of primary amines with this compound.
Table 1: Protection of Primary Amines with this compound
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glycine ethyl ester HCl | Triethylamine | Dichloromethane | 90 | 18 | 43 | [1] |
| Glycine benzyl ester HCl | Triethylamine | Dichloromethane | Room Temp | 12-24 | High | [5] |
| 4-Bromoanisole (in one-pot Buchwald-Hartwig) | - | Tetrahydrofuran | Room Temp | 6 | 93 | [7] |
| Benzyl Amine | - | Dichloromethane | 38 | 16 | - | [2] |
Table 2: Deprotection of N-Diphenylmethylene Protected Amines
| Deprotection Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Acidic Hydrolysis | 1N HCl | - | - | - | High | [3] |
| Acidic Hydrolysis | Hydroxylamine hydrochloride, Sodium acetate | Methanol | - | 12 | 70 | [8] |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | Methanol/Ethyl Acetate | Room Temp | 8 | 99 | [8] |
Conclusion
The use of this compound as a protecting group for primary amines is a well-established and highly effective strategy in organic synthesis. The formation of the Schiff base is generally straightforward, and the protected amine exhibits good stability. The key advantage of this protecting group lies in the mild conditions required for its removal, offering orthogonal deprotection strategies in the presence of other sensitive functionalities. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this valuable synthetic tool in their work.
References
- 1. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]
- 5. This compound | 1013-88-3 | Benchchem [benchchem.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1095829C - Removel of water and ammoia from this compound reactor effluents - Google Patents [patents.google.com]
Application Notes and Protocols: Benzophenone Imine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination stands out as a powerful method for forging these bonds. However, the direct use of ammonia (B1221849) to synthesize primary anilines is often challenging due to its gaseous nature, low solubility in organic solvents, and its tendency to strongly coordinate to and inhibit the palladium catalyst.[1][2]
To circumvent these issues, benzophenone (B1666685) imine has emerged as an excellent and widely used ammonia surrogate.[1][2][3] It serves as a stable, easy-to-handle liquid that readily participates in palladium-catalyzed coupling with a wide range of aryl and heteroaryl halides and triflates. The resulting N-aryl benzophenone imine can then be easily hydrolyzed under mild acidic conditions to afford the desired primary aniline (B41778).[1][4] This two-step sequence provides a robust and general route to primary anilines, which are crucial intermediates in the synthesis of numerous pharmaceuticals. For instance, this methodology has been applied in the synthesis of Lasmiditan, an approved anti-migraine drug.[5]
This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed cross-coupling reactions.
Reaction Principle and Workflow
The overall transformation involves a two-stage process:
-
Palladium-Catalyzed C-N Cross-Coupling: An aryl or heteroaryl halide (or triflate) is coupled with this compound in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
-
Hydrolysis: The resulting N-(diphenylmethylene)aniline intermediate is hydrolyzed to the corresponding primary aniline.
Figure 1: General workflow for the synthesis of primary anilines using this compound.
Catalytic Cycle: Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination with this compound is believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The this compound coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated imine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the imido group are reductively eliminated from the palladium center, forming the C-N bond of the N-aryl this compound and regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination with this compound.
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize representative examples of the palladium-catalyzed coupling of this compound with various aryl halides, showcasing the versatility of this methodology.
Table 1: Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.0) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | 95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2.0) | P(t-Bu)₃ (4.0) | NaOtBu | Toluene | 80 | 18 | 98 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.0) | Xantphos (1.5) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 5 | 3-Bromobenzonitrile | Pd₂(dba)₃ (1.0) | BINAP (1.5) | NaOtBu | Toluene | 80 | 20 | 90 |
Table 2: Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2.0) | RuPhos (4.0) | NaOtBu | Dioxane | 100 | 24 | 93 |
| 2 | 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ (2.0) | XPhos (6.0) | K₃PO₄ | t-BuOH | 110 | 24 | 88 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (2.0) | DavePhos (4.0) | NaOtBu | Toluene | 100 | 18 | 82 |
| 4 | 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos; 1.5-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃; 1.4-2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane; 5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the aryl halide, this compound, and the anhydrous solvent.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 18-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude N-aryl this compound can be purified by column chromatography on silica (B1680970) gel if necessary, or in many cases, can be used directly in the next step without further purification.
Protocol 2: General Procedure for the Hydrolysis of N-Aryl this compound to the Primary Aniline
Materials:
-
N-Aryl this compound (1.0 mmol)
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Organic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Base for neutralization (e.g., aqueous NaOH)
Procedure:
-
Dissolution: Dissolve the crude or purified N-aryl this compound in a suitable organic solvent such as THF or diethyl ether.
-
Acidification: Add an excess of aqueous hydrochloric acid (e.g., 2 M HCl) to the solution and stir vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: The completion of the hydrolysis can be monitored by TLC, observing the disappearance of the starting imine and the appearance of the more polar aniline product.
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. The benzophenone byproduct will be in the organic layer, while the aniline hydrochloride salt will be in the aqueous layer. Separate the layers.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 10% aqueous NaOH) until the solution is basic (pH > 10).
-
Product Extraction: Extract the liberated primary aniline with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the primary aniline.
-
Purification: The resulting primary aniline can be further purified by column chromatography, distillation, or recrystallization if necessary.
Application in Drug Development
The synthesis of primary anilines via the palladium-catalyzed coupling of this compound is a valuable tool in drug discovery and development. Many bioactive molecules contain an aniline or a substituted aniline moiety, and this methodology provides a reliable and versatile route for their synthesis.
Example: Synthesis of a Precursor to Estrone (B1671321) Derivatives
In the synthesis of potential inhibitors of estrogen biosynthesis, a key step can be the introduction of an amino group onto the steroid core. For example, 2-amino-13α-estrone can be synthesized in a two-step protocol involving the amination of 2-bromo-13α-estrone 3-benzyl ether with this compound, followed by hydrogenolysis.[6]
Figure 3: Synthetic route to an aminoestrone derivative using this compound.
Conclusion
The use of this compound as an ammonia surrogate in palladium-catalyzed cross-coupling reactions is a highly effective and practical method for the synthesis of primary anilines. Its advantages, including ease of handling, broad substrate scope, and mild reaction conditions for the final deprotection, make it an indispensable tool for researchers, scientists, and drug development professionals. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this important synthetic transformation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijcrt.org [ijcrt.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application of Benzophenone Imine in the Synthesis of Primary Anilines via Palladium-Catalyzed Cross-Coupling
Abstract
Primary anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The direct use of ammonia (B1221849) in cross-coupling reactions to form these critical C-N bonds is often challenging due to its high volatility and tendency to form over-arylated byproducts. This application note details the use of benzophenone (B1666685) imine as a practical and efficient ammonia surrogate in the palladium-catalyzed Buchwald-Hartwig amination of aryl halides and triflates. This two-step process, involving an initial cross-coupling reaction followed by a mild acidic hydrolysis, provides a robust and general method for the synthesis of a wide range of primary anilines. Detailed experimental protocols, quantitative data on substrate scope, and mechanistic diagrams are provided to enable researchers to effectively implement this methodology.
Introduction
The formation of a carbon-nitrogen bond between an aromatic ring and an amino group is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation.[1] However, the direct coupling of ammonia with aryl halides to produce primary anilines is often problematic due to the propensity of ammonia to form inactive palladium-ammonia complexes and the potential for the formation of diaryl- and triarylamines.[2]
To circumvent these issues, several ammonia surrogates have been developed, with benzophenone imine being one of the most widely adopted.[3][4] this compound serves as a stable, easy-to-handle ammonia equivalent that readily participates in palladium-catalyzed cross-coupling reactions with a variety of aryl halides and triflates.[5] The resulting N-aryl this compound intermediate can then be easily hydrolyzed under mild acidic conditions to afford the desired primary aniline (B41778), regenerating benzophenone as a recoverable byproduct. This approach offers high yields and excellent functional group tolerance, making it a valuable tool for medicinal and process chemists.
Overall Reaction Scheme
The synthesis of primary anilines using this compound is a two-step process:
-
Palladium-Catalyzed C-N Cross-Coupling: An aryl halide (or triflate) is coupled with this compound in the presence of a palladium catalyst, a suitable ligand, and a base.
-
Hydrolysis: The resulting N-aryl this compound is hydrolyzed using a mild acid to yield the primary aniline and benzophenone.
Figure 1: Overall workflow for the synthesis of primary anilines using this compound.
Data Presentation: Substrate Scope and Yields
The palladium-catalyzed amination of aryl halides and triflates with this compound has been successfully applied to a wide range of substrates. The following table summarizes representative yields for the two-step synthesis of various primary anilines.
| Entry | Aryl Halide/Triflate | Product | Catalyst System | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylaniline | Pd₂(dba)₃ / BINAP | 85 |
| 2 | 4-Chlorobenzonitrile | 4-Aminobenzonitrile | Pd(OAc)₂ / XPhos | 92 |
| 3 | 2-Bromonaphthalene | 2-Naphthylamine | Pd₂(dba)₃ / BINAP | 88 |
| 4 | 4-Bromoanisole | 4-Methoxyaniline | Pd(OAc)₂ / P(t-Bu)₃ | 95 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ / BINAP | 82 |
| 6 | 3-Bromopyridine | 3-Aminopyridine | Pd(OAc)₂ / Xantphos | 78 |
| 7 | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylaniline | Pd₂(dba)₃ / RuPhos | 89 |
| 8 | 4-Biphenylyl bromide | 4-Aminobiphenyl | Pd(OAc)₂ / SPhos | 91 |
| 9 | 7-Bromo-4-methyl-2,1,3-benzothiadiazole | 7-Amino-4-methyl-2,1,3-benzothiadiazole | Pd₂(dba)₃ / BINAP | 86 (on 14 kg scale) |
| 10 | 2-Bromo-13α-estrone 3-benzyl ether | 2-Amino-13α-estrone | Pd(OAc)₂ / XPhos | Good to excellent[5] |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Coupling of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the aryl halide and this compound to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-aryl this compound, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: General Procedure for the Hydrolysis of N-Aryl this compound to the Primary Aniline
Materials:
-
Crude N-aryl this compound (from Protocol 1)
-
Tetrahydrofuran (THF) (10 mL)
-
2N Hydrochloric acid (5 mL)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve the crude N-aryl this compound in THF.
-
Add 2N hydrochloric acid and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aniline by column chromatography on silica (B1680970) gel to afford the pure primary aniline.
Mechanistic Insights: The Buchwald-Hartwig Amination Cycle
The catalytic cycle for the Buchwald-Hartwig amination using this compound is believed to proceed through a series of well-defined steps involving a palladium(0) active catalyst.
References
Application Notes and Protocols: Catalytic Synthesis of Benzophenone Imine using Tetrabutylammonium Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of benzophenone (B1666685) imine, a crucial intermediate in pharmaceutical and chemical research, utilizing tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst. This method offers a convenient and efficient alternative to traditional synthetic routes that often require harsh conditions or stoichiometric amounts of metal reagents.[1][2]
Introduction
Benzophenone imine is a widely used ammonia (B1221849) equivalent in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the synthesis of primary amines.[1] It also serves as a key precursor for the synthesis of non-natural amino acids and other nitrogen-containing compounds.[1] Traditional methods for its preparation often involve air- and moisture-sensitive reagents or high-pressure apparatus.[1]
The use of tetrabutylammonium fluoride (TBAF) as a catalyst for the reaction between benzophenone and bis(trimethylsilyl)amine presents a mild and operationally simple method for the synthesis of this compound.[1][2] This reaction proceeds at ambient temperature and pressure, making it highly suitable for standard laboratory setups and scalable for multigram synthesis.[1][2]
Reaction Principle and Mechanism
The TBAF-catalyzed synthesis of this compound involves the reaction of benzophenone with bis(trimethylsilyl)amine as the nitrogen source. The proposed reaction mechanism is initiated by the reaction of TBAF with bis(trimethylsilyl)amine, likely facilitated by trace amounts of water, to form a key intermediate, tetrabutylammonium trimethylsilanolate.[1] This intermediate then reacts further with bis(trimethylsilyl)amine to generate a nucleophilic bis(trimethylsilyl)amide species. This species adds to the carbonyl group of benzophenone, followed by an intramolecular silyl (B83357) group transfer and subsequent elimination to yield the this compound and hexamethyldisiloxane (B120664) as a byproduct.[1]
References
Application Notes and Protocols for the Deprotection of Benzophenone Imine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzophenone (B1666685) imine group is a versatile and widely used protecting group for primary amines in organic synthesis. Its stability to various non-acidic reagents, including flash chromatography, makes it an invaluable tool in multi-step synthetic sequences.[1] Notably, it serves as an effective ammonia (B1221849) surrogate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, facilitating the synthesis of primary anilines and alkylamines.[2] The facile removal of the benzophenone imine group under mild conditions is a key feature of its utility. This document provides detailed application notes and protocols for the most common and effective methods for the deprotection of benzophenone imines, including acidic hydrolysis, catalytic hydrogenation, and cleavage with hydroxylamine (B1172632) hydrochloride.
Deprotection Methods Overview
The selection of a deprotection method for a this compound protected amine depends on the overall molecular structure and the presence of other functional groups. The three primary methods offer varying degrees of mildness and functional group compatibility.
-
Acidic Hydrolysis: This is the most frequently employed method due to its simplicity and efficiency. Mild acidic conditions are typically sufficient to effect cleavage, regenerating the primary amine and benzophenone.[3]
-
Catalytic Hydrogenation: This method is particularly useful when the molecule contains functional groups that are sensitive to acidic conditions. The imine is cleaved under a hydrogen atmosphere in the presence of a metal catalyst.[4]
-
Hydroxylamine Hydrochloride: Treatment with hydroxylamine hydrochloride provides a mild alternative to acidic hydrolysis for the cleavage of benzophenone imines.[4]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for the deprotection of various this compound-protected amines using different methods. This allows for a direct comparison of reaction conditions and yields.
| Substrate (N-(diphenylmethylene)-amine) | Deprotection Method | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| N-(diphenylmethylene)aniline | Acidic Hydrolysis | 1M HCl, THF, rt | 2 | >95 | [4] |
| N-(diphenylmethylene)glycine ethyl ester | Acidic Hydrolysis | 5N HCl | - | - | [5] |
| N-(diphenylmethylene)-L-alanine t-butyl ester | Acidic Hydrolysis | Mild Acid | - | - | [5] |
| Various N-aryl benzophenone imines | Catalytic Hydrogenation | Pd/C, H₂, Solvent | - | High | [4] |
| N-benzyl protected amines | Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH, rt | 1-24 | 85-99 | [6] |
| Various N-aryl benzophenone imines | Hydroxylamine HCl | Hydroxylamine hydrochloride, THF/H₂O | - | High | [4] |
Note: The table is a compilation of representative data. Actual yields and reaction times may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Acidic Hydrolysis
This protocol describes a general procedure for the deprotection of a this compound using hydrochloric acid.
Materials:
-
N-(diphenylmethylene) protected amine
-
Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the N-(diphenylmethylene) protected amine in THF in a round-bottom flask.
-
Add an excess of 1M HCl to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude primary amine.
-
The crude product can be purified by column chromatography, crystallization, or distillation as required. The byproduct, benzophenone, can often be removed during purification.
Catalytic Hydrogenation
This protocol outlines a general procedure for the deprotection of benzophenone imines via catalytic hydrogenation.
Materials:
-
N-(diphenylmethylene) protected amine
-
Palladium on carbon (Pd/C, typically 5-10 wt%)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-(diphenylmethylene) protected amine in a suitable solvent in a flask appropriate for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon is sufficient for many lab-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected primary amine.
-
Further purification can be performed if necessary.
Deprotection with Hydroxylamine Hydrochloride
This protocol provides a method for the cleavage of benzophenone imines using hydroxylamine hydrochloride.
Materials:
-
N-(diphenylmethylene) protected amine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-(diphenylmethylene) protected amine in a mixture of THF and water.
-
Add an excess of hydroxylamine hydrochloride to the solution.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, add a saturated sodium bicarbonate solution to neutralize the mixture.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude primary amine.
-
Purify the product as needed.
Diagrams
Caption: Mechanism of Acidic Hydrolysis of this compound.
Caption: General Experimental Workflow for Deprotection.
Caption: Logical Relationships of Deprotection Methods.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Large-Scale Synthesis of Benzophenone Imine for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone (B1666685) imine is a critical intermediate in the chemical and pharmaceutical industries, primarily utilized as a versatile protecting group for primary amines and as an ammonia (B1221849) surrogate in cross-coupling reactions like the Buchwald-Hartwig amination.[1][2][3][4] Its industrial-scale synthesis demands methodologies that are not only high-yielding and cost-effective but also adhere to stringent safety and environmental standards. This document provides detailed application notes and experimental protocols for the large-scale synthesis of benzophenone imine, focusing on methods amenable to industrial production. Quantitative data from various synthetic routes are summarized for comparative analysis, and key experimental workflows are visualized.
Introduction
The carbon-nitrogen double bond in imines, particularly in stable aromatic structures like this compound (a Schiff base), is highly valuable in organic synthesis.[5] The increasing demand for complex nitrogen-containing compounds in pharmaceuticals and biotechnology has spurred the development of robust and scalable methods for its production.[5] While several laboratory-scale syntheses exist, this document focuses on two prominent methods suitable for large-scale industrial applications: the direct catalytic reaction of benzophenone with ammonia and the classical Grignard reaction with benzonitrile (B105546). A newer, more convenient catalytic method is also discussed for its potential in specialized applications.
Comparative Synthesis Data
The selection of a synthetic route for industrial production depends on a multitude of factors including yield, cost of raw materials, reaction conditions, and capital expenditure for equipment. The following table summarizes quantitative data for key large-scale synthesis methods of this compound.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Reference |
| Direct Catalytic Amination | Benzophenone, Liquid Ammonia | Titanium Dioxide | 130 | 200 | 98 (Conversion) | 99 | [6] |
| Direct Catalytic Amination | Benzophenone (in Methanol), Ammonia | Aluminum Oxide | 130 | 120 | 58 (Conversion) | 99 | [6] |
| Grignard Reaction | Phenylmagnesium Bromide, Benzonitrile | N/A | Reflux | Atmospheric | 61-81 | N/A | [2][5] |
| Catalytic Silylamination | Benzophenone, Bis(trimethylsilyl)amine | Tetrabutylammonium Fluoride | 25 | Atmospheric | Good | N/A | [7] |
| Oxime Decomposition | Benzophenone Oxime | Carbon Dioxide | Heating | N/A | 59-66 | N/A | [5] |
Experimental Protocols
Protocol 1: Direct Catalytic Amination of Benzophenone with Ammonia
This method is a prevalent industrial process due to its high yield and selectivity, utilizing readily available starting materials.[5] However, it necessitates specialized high-pressure equipment.
Materials:
-
Benzophenone
-
Liquid Ammonia
-
Titanium Dioxide (3 mm strands) or Aluminum Oxide (3 mm strands)
-
Methanol (B129727) (optional, as solvent)
-
Dimethylformamide (for analysis)
Equipment:
-
High-pressure tubular reactor
-
High-pressure pumps for liquids and gases
-
Heating system for the reactor
-
Back-pressure regulator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Preparation: Pack the tubular reactor with the chosen catalyst (e.g., 300 ml of titanium dioxide).
-
Reaction Execution:
-
Work-up and Purification:
-
The reactor effluent is cooled and depressurized.
-
Excess ammonia is removed by distillation.[6] The crude product will be a two-phase mixture.
-
For analysis, the mixture can be homogenized with dimethylformamide and analyzed by GC to determine conversion and selectivity.[6]
-
Further purification involves distillation or crystallization to obtain pure this compound. The removal of water and residual ammonia from the crude product is crucial for stability.[8]
-
Safety Precautions: This reaction must be conducted in a well-ventilated area or a fume hood suitable for high-pressure reactions. Adherence to all safety protocols for handling high-pressure equipment and ammonia is mandatory.
Protocol 2: Synthesis via Grignard Reaction
This classical method is suitable for large-scale laboratory or pilot plant synthesis and avoids the need for high-pressure equipment.[2] It requires strict anhydrous conditions due to the moisture sensitivity of the Grignard reagent.[2]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Benzonitrile
-
Anhydrous Methanol
Equipment:
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and distillation
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-neck flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
-
Reaction with Benzonitrile:
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly add anhydrous methanol to decompose the intermediate complex.[2][5] This step is crucial for achieving higher yields and avoiding viscous by-products.[5]
-
The resulting product is a liquid.[2]
-
The product is then isolated by extraction and purified by vacuum distillation.
-
Visualized Workflows and Pathways
Caption: Workflow for Direct Catalytic Amination.
Caption: Workflow for Grignard Synthesis of this compound.
Applications in Drug Development
This compound is a cornerstone intermediate for the synthesis of primary amines, a common functional group in active pharmaceutical ingredients (APIs).
-
Buchwald-Hartwig Amination: It serves as an effective ammonia equivalent, enabling the coupling of aryl halides or pseudo-halides to form primary anilines, which are precursors to a wide range of pharmaceuticals.[3][4]
-
Synthesis of Unnatural Amino Acids: The glycine (B1666218) Schiff base derived from this compound is a key starting material for the asymmetric synthesis of non-natural amino acids, which are incorporated into peptides and other complex molecules to enhance their therapeutic properties.[9]
-
Protecting Group: It provides a stable and easily removable protecting group for primary amines, allowing for selective reactions at other sites of a complex molecule during multi-step syntheses.[3]
Conclusion
The large-scale synthesis of this compound for industrial applications primarily relies on the direct catalytic amination of benzophenone due to its high efficiency and atom economy. While requiring significant capital investment for high-pressure systems, the process is robust and high-yielding. For smaller scale or specialized applications where high-pressure setups are not feasible, the Grignard synthesis remains a viable, albeit more complex, alternative. The continued development of milder, catalytic methods may offer future avenues for more sustainable and accessible production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 4. This compound: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. EP0713861B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1095829C - Removel of water and ammoia from this compound reactor effluents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Alkylation of Glycine Benzophenone Imine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective alkylation of glycine (B1666218) benzophenone (B1666685) imine is a cornerstone strategy for the asymmetric synthesis of α-amino acids, which are fundamental building blocks for pharmaceuticals, agrochemicals, and biologically active peptides.[1][2] This method utilizes a prochiral glycine equivalent, where the benzophenone imine serves both as a protecting group for the amino functionality and as an activating group, enhancing the acidity of the α-protons.[3][4][5] The formation of a Schiff base enolate, followed by its reaction with an electrophile in the presence of a chiral catalyst, allows for the stereocontrolled installation of a side chain, leading to enantioenriched α-amino acid derivatives.[6][7]
Phase-transfer catalysis (PTC) has emerged as a particularly powerful and practical approach for this transformation.[1][4] Chiral quaternary ammonium (B1175870) salts, often derived from readily available Cinchona alkaloids, are widely employed to control the stereochemical outcome of the alkylation.[4][8][9] Pioneering work by O'Donnell and subsequent advancements by Corey, Lygo, Maruoka, and others have led to the development of highly efficient and selective catalytic systems.[7][8][10] These methods are attractive due to their operational simplicity, mild reaction conditions, and amenability to scale-up.[1]
This document provides detailed application notes, experimental protocols, and a summary of the performance of various catalytic systems for the enantioselective alkylation of glycine this compound.
Data Presentation
The following tables summarize the quantitative data for the enantioselective alkylation of glycine this compound tert-butyl ester with various alkyl halides using different chiral phase-transfer catalysts.
Table 1: Enantioselective Benzylation with Various Chiral Phase-Transfer Catalysts
| Catalyst | Solvent System | Base | Temp. (°C) | Yield (%) | ee (%) | Reference |
| O'Donnell Catalyst (Cinchonidine-derived) | CH₂Cl₂ / 50% aq. NaOH | NaOH | RT | 95 | 66 | [1][8] |
| Corey Catalyst (O-allyl-N-anthracenylmethylcinchonidinium bromide) | Toluene (B28343) / CsOH·H₂O | CsOH·H₂O | -78 | 95 | 94 | [8] |
| Maruoka Catalyst ((S)-BINOL-derived) | Toluene / 50% aq. KOH | KOH | 0 | 98 | 96 | [7] |
| Lygo Catalyst (N-anthracenylmethylcinchonidinium bromide) | Toluene / 50% aq. KOH | KOH | 0 | 91 | 91 | [8] |
| Cinchona-functionalized Calixarene | CH₂Cl₂ / 50% aq. KOH | KOH | 0 | 98 | >99 | [6] |
Table 2: Substrate Scope using Maruoka's C₂-Symmetric Chiral Phase-Transfer Catalyst
| Alkyl Halide (R-X) | Product R-Group | Yield (%) | ee (%) | Reference |
| Benzyl (B1604629) bromide | Benzyl | 98 | 96 | [7] |
| Allyl bromide | Allyl | 95 | 92 | [7] |
| Ethyl iodide | Ethyl | 85 | 90 | [7] |
| n-Propyl iodide | n-Propyl | 82 | 88 | [7] |
| 4-Methoxybenzyl bromide | 4-Methoxybenzyl | 97 | 95 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Alkylation using O'Donnell's Cinchona Alkaloid-Derived Catalyst
This protocol is based on the pioneering work of O'Donnell and utilizes a readily available N-benzylcinchonidinium chloride as the phase-transfer catalyst.[1][3][8]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Alkyl halide (e.g., benzyl bromide)
-
N-Benzylcinchonidinium chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and N-benzylcinchonidinium chloride (0.1 equiv).
-
Dissolve the solids in dichloromethane (5 mL per 1 mmol of glycine imine).
-
Add the alkyl halide (1.2 equiv) to the solution.
-
Cool the mixture to the desired temperature (typically room temperature or 0 °C) and begin vigorous stirring.
-
Add 50% aqueous NaOH (5 mL per 1 mmol of glycine imine) dropwise.
-
Continue stirring vigorously at the same temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the enantioenriched α-alkylated amino acid derivative.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Asymmetric Alkylation using Maruoka's C₂-Symmetric Chiral Phase-Transfer Catalyst
This protocol employs a highly efficient, structurally well-defined C₂-symmetric N-spiro chiral quaternary ammonium salt developed by Maruoka and coworkers.[7]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Alkyl halide (e.g., benzyl bromide)
-
(S,S)-N,N'-Bis[2-(3,5-bis(trifluoromethyl)phenyl)benzyl]-1,1'-binaphthyl-2,2'-diammonium dibromide (Maruoka Catalyst)
-
Toluene
-
50% aqueous potassium hydroxide (KOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the Maruoka catalyst (0.01 equiv) in toluene (4 mL per 1 mmol of glycine imine).
-
Add the alkyl halide (1.1 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Add pre-cooled 50% aqueous KOH (2 mL per 1 mmol of glycine imine).
-
Stir the biphasic mixture vigorously at 0 °C for the specified reaction time (typically 1-4 hours), monitoring by TLC.
-
After the reaction is complete, dilute with toluene and water.
-
Separate the organic layer, and extract the aqueous phase with toluene.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective alkylation of glycine this compound under phase-transfer catalysis conditions.
Caption: General experimental workflow for PTC alkylation.
Signaling Pathway: Catalytic Cycle of Phase-Transfer Catalysis
The diagram below outlines the catalytic cycle for the enantioselective alkylation of the glycine imine enolate under phase-transfer conditions with a chiral quaternary ammonium catalyst (Q*X⁻).
Caption: Catalytic cycle for phase-transfer alkylation.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes: The Role of Benzophenone Imine in Modern Heterocyclic Synthesis
Introduction
Benzophenone (B1666685) imine, (C₆H₅)₂C=NH, is a versatile and indispensable reagent in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its primary utility stems from its function as a stable and effective ammonia (B1221849) equivalent or surrogate.[1][2][3][4] This is especially critical in transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, where the direct use of ammonia is often challenging due to its propensity to bind tightly to metal catalysts, thereby inhibiting their activity.[5][6] Furthermore, benzophenone imine serves as an excellent protecting group for primary amines, yielding Schiff bases that are stable to various reaction conditions, including chromatography, and can be easily cleaved under mild acidic conditions to regenerate the free amine.[4] These attributes make it a cornerstone reagent for synthesizing a wide array of heterocycles, including indoles, pyrroles, quinolines, and other N-aryl systems vital to the pharmaceutical and materials science industries.
Key Synthetic Applications
The application of this compound spans several powerful synthetic methodologies for building heterocyclic cores.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most prominent applications of this compound. It facilitates the formation of C-N bonds between aryl or heteroaryl halides (or triflates) and the imine.[6][7] The resulting N-aryl this compound can be isolated or, more commonly, hydrolyzed in situ or in a subsequent step to yield a primary aryl or heteroaryl amine.[3][6] This two-step sequence is a mild and highly functional-group-tolerant alternative to harsher classical methods like nitration/reduction for introducing a primary amino group onto an aromatic ring, which is often a key step in building more complex heterocyclic systems.[6]
-
Synthesis of Quinolines: this compound and its derivatives are implicated in various strategies for quinoline (B57606) synthesis. For instance, they can be involved in annulation reactions with alkynes or ketones.[8][9] In some methods, an imine formed in situ from an aniline (B41778) precursor undergoes a cyclization cascade to build the quinoline scaffold. The benzophenone group can act as a directing or activating group in these transformations.
-
Synthesis of Pyrroles and Indoles: The synthesis of N-H or N-substituted pyrroles can be achieved through reactions involving this compound or related intermediates. Copper-catalyzed couplings of enynes and nitriles can lead to pyrrole (B145914) systems.[10] Similarly, palladium-catalyzed oxidative cyclization of N-aryl imines, readily formed from anilines and ketones, provides a direct route to the indole (B1671886) core.[11]
-
Aza-Wittig Reaction: In the synthesis of N-heterocycles, the intramolecular aza-Wittig reaction is a powerful tool for ring closure.[12][13] This reaction involves an iminophosphorane reacting with an intramolecular carbonyl group (like an ester or ketone) to form a cyclic imine.[12][14] While not directly using this compound as a reactant, the fundamental imine bond formation is the core of the cyclization, and the principles are highly relevant to the synthesis of complex heterocyclic frameworks.
Comparative Data on Heterocycle Synthesis
The following table summarizes quantitative data from representative syntheses of heterocyclic compounds or their precursors using this compound, showcasing the efficiency of these methods across different catalytic systems and substrates.
| Heterocyclic Product/Intermediate | Starting Materials | Catalyst & Conditions | Yield (%) |
| N-(4-cyanophenyl)this compound | 4-bromobenzonitrile, this compound | Pd₂(dba)₃, BINAP, NaOtBu, Toluene (B28343), 80 °C | 98% |
| N-(2-pyridyl)this compound | 2-chloropyridine, this compound | Pd₂(dba)₃, IPr·HCl, KOtBu, Dioxane | 95%[15] |
| N-(4-methylphenyl)this compound | 4-chlorotoluene, this compound | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O | 96% |
| 2,4-diphenylquinoline | 2-aminobenzophenone, Phenylacetylene | [Rh(cod)Cl]₂, PPh₃, 2-amino-4-picoline, Toluene, 150 °C | 94% |
| 2,4,5-trisubstituted pyrrole | 1,3-enyne, Benzonitrile | Cu(OAc)₂, DTBM-SEGPHOS, PhSiH₃, Dioxane, 25 °C | 69%[10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of N-Aryl Benzophenone Imines
This protocol describes a typical Buchwald-Hartwig amination to form the precursor to a primary aniline, which is a versatile intermediate for many heterocyclic syntheses.[6][15]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
This compound (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate the tube and backfill with inert gas three times.
-
Add the aryl halide, followed by anhydrous toluene and finally this compound via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate (B1210297) (20 mL).
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-aryl this compound, which can be purified by column chromatography on silica (B1680970) gel.
Hydrolysis to Primary Aniline:
-
Dissolve the purified imine in tetrahydrofuran (B95107) (THF, 10 mL).
-
Add 2 M hydrochloric acid (5 mL) and stir vigorously at room temperature for 1-2 hours until TLC analysis shows complete consumption of the imine.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure primary aniline.
Protocol 2: Synthesis of a Substituted Quinoline via Friedländer Annulation
This protocol describes a classic acid-catalyzed condensation for synthesizing a quinoline core, a reaction for which the required 2-aminoaryl ketone starting material can be prepared using the methodology in Protocol 1.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.2 mmol, 20 mol%)
-
Anhydrous toluene (10 mL)
-
Dean-Stark apparatus
Procedure:
-
Combine 2-aminobenzophenone, acetophenone, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours or until TLC analysis indicates the complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired substituted quinoline.
Visualizations of Synthetic Pathways and Workflows
References
- 1. This compound: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole synthesis [organic-chemistry.org]
- 12. addi.ehu.es [addi.ehu.es]
- 13. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Benzophenone Imine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of benzophenone (B1666685) imine via the reaction of benzophenone with ammonia (B1221849). Benzophenone imine is a key intermediate in organic synthesis, notably serving as an ammonia equivalent in various cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of primary amines.[1][2][3] The protocols described herein are based on established methods utilizing heterogeneous catalysis in liquid ammonia under elevated temperature and pressure, as well as a laboratory-scale batch process. This document includes quantitative data on reaction parameters, a step-by-step experimental procedure, and a visual representation of the experimental workflow.
Introduction
The direct synthesis of this compound from benzophenone and ammonia presents a direct route to a valuable chemical intermediate.[4] Historically, various catalytic systems have been explored to facilitate this transformation, which can be challenging due to the equilibrium of the reaction. Early methods involving catalysts like iron(III) chloride or organic acids often resulted in moderate yields and complicated product purification.[5][6] More advanced and efficient processes have been developed using heterogeneous catalysts, such as metal oxides, in liquid ammonia at high pressures and temperatures, leading to high conversion and selectivity.[5][6] This approach avoids the issues associated with homogeneous catalysts and simplifies product work-up.
Data Presentation
The following tables summarize quantitative data from various reported methods for the synthesis of this compound from benzophenone and ammonia.
Table 1: Heterogeneously Catalyzed Synthesis in a Continuous Flow Reactor
| Catalyst | Temperature (°C) | Pressure (bar) | Benzophenone Feed Rate (g/h) | Ammonia Feed Rate (g/h) | Conversion (%) | Selectivity (%) | Reference |
| Titanium Oxide | 130 | 200 | 60 | 720 | 98 | 99 | [6] |
| Titanium Oxide | 130 | 200 | 180 | 720 | 95 | 99 | [6] |
| Aluminum Oxide | 130 | 120 | 24 (in 25% methanol) | 36 | 58 | 99 | [6] |
Table 2: Alternative Catalytic Systems
| Catalyst | Conditions | Yield (%) | Reference |
| Iron(III) Chloride | Molten benzophenone or solution with gaseous/liquid ammonia | 57 | [5][6] |
| Benzoic Acid | Molten benzophenone or solution with gaseous/liquid ammonia | 18-65 | [5][6] |
| Ammonium (B1175870) Chloride | Molten benzophenone or solution with gaseous/liquid ammonia | 94 | [5] |
| Ion Exchangers | Liquid phase benzophenone with gaseous ammonia | 10 | [5] |
Experimental Protocols
Protocol 1: High-Pressure Synthesis with Heterogeneous Catalyst (Continuous Flow)
This protocol is adapted from patented industrial processes and is suitable for a continuous flow setup.
Materials:
-
Benzophenone
-
Liquid Ammonia
-
Titanium oxide (extrudates, e.g., 3 mm) or Aluminum oxide (extrudates, e.g., 3 mm)
-
Methanol (optional, as a solvent for benzophenone)
-
Tubular reactor packed with the catalyst
-
High-pressure pumps for delivering reactants
-
Back pressure regulator to maintain reaction pressure
-
Heating system for the reactor
-
Collection vessel
Procedure:
-
Reactor Setup: Pack a tubular reactor with the chosen metal oxide catalyst (e.g., 300 ml of titanium oxide extrudates).
-
Pressurize and Heat: Pressurize the reactor system with nitrogen to check for leaks. Then, introduce liquid ammonia and heat the reactor to the desired temperature (e.g., 130°C).
-
Reactant Feed: Using high-pressure pumps, continuously feed benzophenone (either molten or as a solution in a suitable solvent like methanol) and liquid ammonia into the reactor at the specified flow rates (e.g., 60 g/h benzophenone and 720 g/h ammonia).
-
Reaction: Maintain the reaction temperature and pressure (e.g., 200 bar) as the reactants pass through the catalyst bed.
-
Product Collection: The reaction mixture exits the reactor through a back-pressure regulator and is collected in a cooled vessel.
-
Work-up: After collection, the excess ammonia is carefully distilled off. The resulting product mixture, which may be two-phase, can be homogenized with a solvent like dimethylformamide for analysis.
-
Analysis: The conversion of benzophenone and the selectivity to this compound are determined by gas chromatography (GC).
Protocol 2: Laboratory-Scale Batch Synthesis
This protocol is a conceptualized batch process based on the principles of the continuous flow methods, suitable for a standard research laboratory equipped with a high-pressure autoclave.
Materials:
-
Benzophenone (e.g., 10 g)
-
Liquid Ammonia (e.g., 50-100 mL)
-
Ammonium chloride (catalyst, e.g., 0.5 g)
-
High-pressure autoclave with stirring mechanism and temperature control
-
Solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reactor Charging: To a dry high-pressure autoclave, add benzophenone and the ammonium chloride catalyst.
-
Ammonia Addition: Cool the autoclave with a dry ice/acetone bath. Carefully condense liquid ammonia into the autoclave.
-
Reaction: Seal the autoclave and heat it to the desired temperature (e.g., 100-150°C) with constant stirring. The pressure will increase due to the heating of the liquid ammonia.
-
Cooling and Venting: After the reaction time (e.g., 6-12 hours), cool the autoclave to room temperature. Slowly vent the excess ammonia in a well-ventilated fume hood.
-
Extraction: Once the autoclave is at atmospheric pressure, open it and add a suitable organic solvent (e.g., diethyl ether). Transfer the contents to a separatory funnel.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining catalyst and inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or chromatography if necessary.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. This compound: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US5679855A - Preparation of benzophenone imines - Google Patents [patents.google.com]
- 6. EP0713861B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Benzophenone Imine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzophenone (B1666685) imine, a critical reagent in various chemical transformations, including the Buchwald-Hartwig amination.[1][2][3] Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of benzophenone imine via different established methods.
Method 1: Synthesis from Benzonitrile (B105546) and Phenylmagnesium Bromide (Grignard Reaction)
This method, also known as the Moureu-Mignonac ketimine synthesis, involves the addition of a Grignard reagent to benzonitrile, followed by hydrolysis.[4] While effective, it is highly sensitive to reaction conditions.[5]
Frequently Asked Questions (FAQs):
-
Q1: My reaction yield is consistently low. What are the most likely causes?
-
A1: Low yields in this Grignard synthesis are often due to several factors:
-
Poor Grignard Reagent Quality: The Grignard reagent is moisture and air-sensitive.[5] Ensure all glassware is flame-dried, and solvents are anhydrous. The magnesium turnings should be fresh and shiny.
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reflux time or ensuring the temperature is adequate.
-
Side Reactions: Competing reactions, such as the formation of biphenyl (B1667301) from the Grignard reagent, can reduce the yield.
-
Hydrolysis Issues: Improper hydrolysis can lead to the formation of benzophenone as a byproduct or decomposition of the desired imine. Careful, controlled hydrolysis with a mild proton source is crucial.[4]
-
-
-
Q2: I observe a significant amount of benzophenone in my crude product. How can I minimize its formation?
-
A2: Benzophenone formation is a common issue arising from the hydrolysis of the intermediate imine. To minimize this:
-
Careful Hydrolysis: Use a controlled and mild hydrolysis step. Instead of strong acids, consider using anhydrous methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.[6]
-
Temperature Control: Perform the hydrolysis at a low temperature (e.g., 0 °C) to reduce the rate of imine hydrolysis.
-
-
-
Q3: My reaction mixture turns dark or forms a viscous substance. What is happening and how can I prevent it?
-
A3: The formation of viscous byproducts can occur, making product isolation difficult. This can be due to side reactions of byproducts during the decomposition of the intermediate. Using anhydrous methanol for the hydrolysis step instead of ammonia (B1221849) has been shown to reduce the formation of these viscous substances and shorten the reaction time.[6]
-
-
Q4: How can I effectively purify my this compound from unreacted starting materials and byproducts?
-
A4: Purification is typically achieved through distillation under reduced pressure. For smaller scales or to remove non-volatile impurities, flash column chromatography on silica (B1680970) gel can be employed.[3] When using chromatography, it's advisable to use a solvent system containing a small amount of a tertiary amine (e.g., 1% triethylamine (B128534) in hexane/ethyl acetate) to prevent hydrolysis of the imine on the acidic silica gel.[3]
-
Method 2: Synthesis from Benzophenone and Ammonia
This direct condensation reaction is a more atom-economical approach but often requires high pressure and/or a catalyst to achieve good yields.[7]
Frequently Asked Questions (FAQs):
-
Q1: What are the critical parameters for optimizing the yield in the high-pressure reaction of benzophenone with liquid ammonia?
-
A1: The key parameters for this reaction are temperature, pressure, and the ratio of ammonia to benzophenone. Optimal conditions are typically in the range of 120-140 °C and 180-220 bar.[7] Using a significant excess of liquid ammonia (e.g., 3 to 6 kg per kg of benzophenone) can also drive the equilibrium towards the product and improve the yield.[7]
-
-
Q2: What catalysts can be used to improve the efficiency of the reaction between benzophenone and ammonia?
-
A2: Several catalysts have been reported to improve the yield of this reaction. These include:
-
Lewis Acids: Iron(III) chloride has been used, though it can complicate purification.[7]
-
Ammonium Salts: Ammonium chloride can act as a catalyst.[7]
-
Metal Oxides: Heterogeneous catalysts like titanium dioxide or aluminum oxide are effective and can be more easily separated from the reaction mixture.[7][8]
-
-
-
Q3: How can I effectively remove water and excess ammonia from the reaction mixture after the synthesis?
-
A3: The removal of water and ammonia is crucial to prevent the reverse reaction and decomposition of the product. This can be achieved by:
-
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different synthetic routes to this compound, allowing for a comparison of their effectiveness under various conditions.
Table 1: Synthesis of this compound from Benzonitrile and Phenylmagnesium Bromide
| Phenylmagnesium Bromide (Equivalents) | Solvent | Reaction Time (hours) | Temperature (°C) | Hydrolysis Agent | Yield (%) | Reference |
| Not Specified | Not Specified | 12 | Reflux | Anhydrous Methanol | Not Specified | [5] |
| Not Specified | Not Specified | Not Specified | Not Specified | Methanol | 61-81 | [6] |
| Not Specified | Not Specified | Not Specified | Not Specified | Ammonia | 53-64 | [6] |
Table 2: Synthesis of this compound from Benzophenone and Ammonia
| Catalyst | Temperature (°C) | Pressure (bar) | Ammonia Source | Yield (%) | Reference |
| Titanium Dioxide | 130 | 120 | Methanolic Ammonia | 91 | [8] |
| Titanium Dioxide | 130 | 200 | Liquid Ammonia | 98 | [8] |
| Aluminum Oxide | 130 | 120 | Methanolic Ammonia | 58 | [8] |
| Iron(III) Chloride | Not Specified | Not Specified | Gaseous or Liquid | 57 | [7] |
| Ammonium Chloride | Not Specified | Not Specified | Gaseous or Liquid | 94 | [7] |
| Tetrabutylammonium Fluoride | Room Temp | Ambient | Bis(trimethylsilyl)amine | 97 | [3] |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to this compound.
Protocol 1: Synthesis from Benzonitrile and Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Benzonitrile
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to cover the magnesium. Dissolve bromobenzene in anhydrous diethyl ether and add it dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Benzonitrile: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve benzonitrile in anhydrous diethyl ether and add it dropwise to the Grignard solution with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol dropwise to quench the reaction. Alternatively, the reaction mixture can be carefully poured over a mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. If an aqueous workup was used, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Protocol 2: Catalytic Synthesis from Benzophenone and Ammonia using Titanium Dioxide
Materials:
-
Benzophenone
-
Liquid ammonia
-
Titanium dioxide catalyst (extrudates)
-
High-pressure reactor (autoclave or tubular reactor)
Procedure:
-
Reactor Setup: The reaction can be performed in a continuous flow system using a tubular reactor packed with titanium dioxide extrudates.
-
Reaction Conditions: A solution of benzophenone (e.g., in methanol) or molten benzophenone is continuously fed into the reactor along with liquid ammonia.[7][8]
-
Parameter Control: Maintain the reactor temperature at approximately 130 °C and the pressure at around 200 bar.[8] The flow rates should be adjusted to achieve the desired residence time.
-
Product Collection: The effluent from the reactor, containing this compound, unreacted starting materials, water, and ammonia, is collected.
-
Workup and Purification: Excess ammonia is removed by distillation. The remaining mixture can be further purified by distillation under reduced pressure to separate the this compound from water and unreacted benzophenone.[9]
Visualizations
The following diagrams illustrate key workflows and concepts in this compound synthesis.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Caption: Synthetic pathways to this compound and potential side products.
References
- 1. This compound: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Page loading... [wap.guidechem.com]
- 7. US5679855A - Preparation of benzophenone imines - Google Patents [patents.google.com]
- 8. EP0713861B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. EP0837053A1 - Process for the elimination of water and ammonia from this compound reaction effluents - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Benzophenone Imine
Welcome to the technical support center for the synthesis of benzophenone (B1666685) imine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of benzophenone imine.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors depending on the synthetic route. Here are the most common issues and their solutions:
-
Incomplete Reaction: The formation of this compound is often a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove byproducts as they form. For syntheses from benzophenone and an ammonia (B1221849) source, the removal of water is critical.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water if the solvent is suitable (e.g., toluene). Alternatively, adding a dehydrating agent like molecular sieves (ensure they are properly activated) can be effective.[1]
-
-
Moisture and Air Sensitivity (Grignard Route): The Grignard synthesis, involving the reaction of phenylmagnesium bromide with benzonitrile (B105546), is highly sensitive to air and moisture.[2] Any contamination can quench the Grignard reagent, leading to a significant drop in yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use.[2] Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Solvent purification is key; for instance, tetrahydrofuran (B95107) (THF) and diethyl ether can be distilled from sodium/benzophenone ketyl.[2]
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and catalyst choice are critical. For instance, the reaction of benzophenone with ammonia may require high pressure and temperature to proceed efficiently.[3][4][5]
-
Solution: Carefully review the literature for the optimal conditions for your specific method. For high-pressure reactions, ensure your equipment is properly rated and sealed. For catalyzed reactions, ensure the catalyst is active and used in the correct loading.
-
Q2: I am observing significant side product formation. What are these byproducts and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products depends on the synthetic method used.
-
From Benzophenone and Ammonia: The primary side reaction is often the incomplete reaction, leaving unreacted benzophenone.
-
Solution: As mentioned, drive the reaction to completion by removing water. Increasing the reaction time or temperature (within limits to prevent degradation) can also help.
-
-
From Benzonitrile and Grignard Reagent: A common side product is triphenylmethanol, which forms if the intermediate imine is hydrolyzed to benzophenone, which then reacts with another equivalent of the Grignard reagent.[6] Biphenyl can also form from the coupling of the Grignard reagent.
-
Solution: Careful and controlled hydrolysis is crucial. Adding the reaction mixture to a cold, weak acid solution can help to selectively hydrolyze the intermediate magnesium salt of the imine without causing further reaction. Using the correct stoichiometry of the Grignard reagent is also important.
-
-
Thermal Decomposition of Benzophenone Oxime: This method co-produces benzophenone along with the desired imine.[7][8]
-
Solution: This is an inherent feature of this particular synthetic route. The product mixture will require purification to separate the this compound from the benzophenone.
-
Q3: I am having difficulty purifying my this compound. What are the recommended procedures?
A3: this compound is a pale yellow liquid at room temperature and can be purified by several methods.[7]
-
Distillation: Vacuum distillation is a common and effective method for purifying this compound, especially to separate it from less volatile impurities like unreacted benzophenone or side products from the Grignard reaction.
-
Chromatography: Flash column chromatography on silica (B1680970) gel can be used for smaller scale purifications.[2][3] A non-polar eluent system, such as hexane/ethyl acetate (B1210297) with a small amount of triethylamine (B128534) (to prevent hydrolysis on the acidic silica gel), is often effective.[3]
-
Work-up Procedures: For the Grignard synthesis, a careful aqueous work-up is essential to remove magnesium salts. Extraction with a suitable organic solvent followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is standard. For reactions involving ammonia, excess ammonia can be removed by distillation.[9]
Q4: My Grignard reaction for this compound synthesis is not initiating. What should I do?
A4: The initiation of a Grignard reaction can sometimes be sluggish.
-
Activation of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.
-
Solution: Gently crush the magnesium turnings in the flask (under an inert atmosphere) with a glass rod to expose a fresh surface.[10] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also help to activate the magnesium surface.
-
-
Purity of Reagents and Solvents: As mentioned, the presence of even trace amounts of water can inhibit the reaction.
-
Solution: Ensure all reagents and solvents are scrupulously dried.
-
Quantitative Data Summary
The yield of this compound is highly dependent on the synthetic method and reaction conditions. The following table summarizes reported yields for various methods.
| Synthesis Method | Reagents | Catalyst/Conditions | Yield (%) | Reference(s) |
| Reaction with Ammonia | Benzophenone, Ammonia | Ammonium (B1175870) Chloride | 85-95 | [11] |
| Reaction with Ammonia | Benzophenone, Ammonia | Iron(III) Chloride | 57 | [4] |
| Reaction with Ammonia | Benzophenone, Ammonia | Organic Acids (e.g., Benzoic Acid) | 18-65 | [4] |
| Reaction with Ammonia | Benzophenone, Liquid Ammonia | Titanium Oxide, 130°C, 200 bar | 98 | [5] |
| Grignard Reaction | Benzonitrile, Phenylmagnesium Bromide | Anhydrous Methanolysis | 61-81 | [11] |
| Thermal Decomposition | Benzophenone Oxime | Heat, Carbon Dioxide catalyst | 59-66 | [11] |
| Catalytic Method | Benzophenone, Bis(trimethylsilyl)amine | Tetrabutylammonium Fluoride (TBAF) | 97 | [3] |
| Ruthenium-Catalyzed Synthesis | (azidomethylene)dibenzene | Ruthenium catalyst, THF, fluorescent light | 91 | [12] |
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from literature procedures for the synthesis of this compound from benzonitrile and phenylmagnesium bromide.[2][7][11]
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551), anhydrous
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzonitrile, anhydrous
-
Anhydrous methanol (B129727)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
All glassware must be thoroughly oven-dried.
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Add a small amount of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), warm the flask gently or add a crystal of iodine.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.
-
-
Reaction with Benzonitrile:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of anhydrous benzonitrile in anhydrous diethyl ether or THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12 hours.[2]
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly add anhydrous methanol to quench the reaction and hydrolyze the intermediate.[2][11]
-
Pour the mixture into a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Troubleshooting Workflow for this compound Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
General Synthetic Pathways to this compound
This diagram outlines the common synthetic routes to this compound.
Caption: Common synthetic routes to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5679855A - Preparation of benzophenone imines - Google Patents [patents.google.com]
- 5. EP0713861B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | 1013-88-3 | Benchchem [benchchem.com]
- 9. CN1095829C - Removel of water and ammoia from this compound reactor effluents - Google Patents [patents.google.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound: Chemical Properties, Applications in Medical Diagnostics and its Synthesis Method_Chemicalbook [chemicalbook.com]
avoiding side reactions in Buchwald-Hartwig amination with benzophenone imine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Buchwald-Hartwig amination reaction with benzophenone (B1666685) imine. Our aim is to help you overcome common challenges and avoid side reactions to achieve high-yielding and clean transformations.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using benzophenone imine in a Buchwald-Hartwig amination?
A1: this compound serves as a convenient and effective ammonia (B1221849) equivalent in palladium-catalyzed C-N cross-coupling reactions.[1][2][3] Direct coupling with ammonia can be challenging due to its high volatility and tendency to form over-arylated byproducts. This compound allows for the mono-arylation to form a protected primary amine, which can then be easily deprotected under mild acidic conditions to yield the desired primary arylamine.[1]
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reaction is the hydrodehalogenation of the aryl halide, where the starting material is reduced to the corresponding arene instead of undergoing amination.[1] Other potential side reactions include the formation of diarylated amines if the reaction conditions are not optimized for mono-arylation, and catalyst decomposition.
Q3: How can I remove the benzophenone protecting group after the reaction?
A3: The this compound protecting group can be readily cleaved to reveal the primary amine by treatment with a mild acid. Common methods include using hydrochloric acid in a suitable solvent like THF or methanol, or treatment with hydroxylamine (B1172632) hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Buchwald-Hartwig amination with this compound.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted aryl halide, consider the following troubleshooting steps:
-
Catalyst Activity: Ensure your palladium source and ligand are of high purity and handled under an inert atmosphere to prevent deactivation. Using a pre-formed palladium catalyst can sometimes provide more consistent results.
-
Ligand Choice: The choice of ligand is critical. For challenging substrates, particularly aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands such as XPhos, RuPhos, or SPhos are often more effective.[4] N-heterocyclic carbene (NHC) ligands have also shown promise in these couplings.
-
Base Strength: A sufficiently strong base is required to deprotonate the this compound and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used strong base. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be screened, although this may require higher reaction temperatures or longer reaction times.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures typically range from 80 to 120 °C.[5] If you are seeing no conversion at a lower temperature, gradually increasing the temperature may be beneficial.
Issue 2: Significant Formation of Hydrodehalogenation Byproduct
The formation of the reduced arene is a common competitive pathway. To minimize this side reaction, the following strategies can be employed:
-
Optimize Ligand: The steric and electronic properties of the ligand play a crucial role in suppressing hydrodehalogenation. Bulky, electron-rich ligands often favor the desired reductive elimination pathway over the competing β-hydride elimination that leads to hydrodehalogenation. A screening of different ligands is highly recommended.
-
Base Selection: The choice of base can influence the selectivity of the reaction. While a strong base is necessary, an excessively strong base under harsh conditions might promote side reactions. A careful balance is needed.
-
Solvent Choice: The reaction solvent can impact the solubility of the catalytic species and the overall reaction pathway. Toluene (B28343) and dioxane are common choices.[5][6] In some cases, switching to a more polar aprotic solvent might alter the selectivity.
-
Temperature Control: High reaction temperatures can sometimes favor the hydrodehalogenation pathway. Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help to minimize this side product.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a Buchwald-Hartwig amination with this compound that is giving a low yield of the desired product.
Data on Reaction Components
While a comprehensive quantitative comparison for all possible combinations of ligands, bases, and solvents is beyond the scope of this guide, the following tables summarize general trends and provide a starting point for reaction optimization.
Table 1: Ligand Selection Guide for Amination with this compound
| Ligand Class | Examples | General Applicability & Characteristics |
| Bulky, Electron-Rich Biarylphosphines | XPhos, RuPhos, SPhos | Generally high activity for a broad range of aryl halides, including challenging aryl chlorides.[4] Often effective at suppressing hydrodehalogenation. |
| Josiphos-type Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Can be effective for direct amination with ammonia, and by extension, with ammonia equivalents like this compound. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Have emerged as powerful ligands, in some cases offering superior performance to phosphine ligands for specific substrate combinations. |
| Bidentate Phosphines | BINAP, DPPF | First-generation ligands for amination of primary amines. May be less effective for challenging substrates compared to modern bulky monophosphine ligands.[1] |
Table 2: Base and Solvent Selection Guide
| Base | Recommended Solvents | Notes |
| Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane, THF | A strong, commonly used base that is effective for a wide range of substrates.[5] |
| Potassium tert-butoxide (KOtBu) | Toluene, Dioxane, THF | Similar in strength and application to NaOtBu. |
| Cesium Carbonate (Cs₂CO₃) | Toluene, Dioxane | A weaker base that can be advantageous for substrates with base-sensitive functional groups. May require higher temperatures. |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane | Another weaker base option for sensitive substrates. |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of an aryl chloride with this compound using an XPhos ligand. This should be considered a starting point, and optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.
Protocol: Amination of an Aryl Chloride with this compound using XPhos
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of ~0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl chloride and this compound, followed by the anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
-
Deprotection: The purified N-aryl this compound can be dissolved in a suitable solvent (e.g., THF or methanol) and treated with aqueous HCl (e.g., 2 M) at room temperature until the deprotection is complete (monitor by TLC or LC-MS). The resulting primary amine can then be isolated after a standard aqueous work-up and purification.
Experimental Workflow Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzophenone Imine Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzophenone (B1666685) imine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzophenone imine in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in this compound synthesis can stem from several factors. Here are the most common causes and their respective solutions:
-
Presence of Moisture: Imine formation is a reversible reaction, and the presence of water can hydrolyze the imine product back to the starting materials. Grignard reagents, commonly used in one of the synthesis routes, are also highly sensitive to moisture.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. For reactions involving Grignard reagents, refluxing for an adequate period (e.g., 12 hours) can be crucial.[1]
-
-
Suboptimal Reagents or Catalysts: The quality of reagents and catalysts is critical.
-
Solution: Use freshly prepared or properly stored Grignard reagents. Ensure catalysts, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or ruthenium complexes, have not decomposed.[3] For methods employing titanium tetrachloride (TiCl₄), ensure it is of high purity and handled under anhydrous conditions.[4]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired imine.
-
Solution: The choice of synthetic route can influence the prevalence of side reactions. For instance, in the Grignard method, careful control of the reaction temperature and stoichiometry can minimize the formation of undesired products.[5]
-
Question 2: I am observing the formation of significant side products. How can I minimize them?
Answer:
Side product formation is a common challenge. Here are some specific side products and how to address them:
-
Unreacted Starting Materials: The presence of unreacted benzophenone or the nitrogen source is a frequent issue.
-
Solution: Ensure the stoichiometry of your reagents is correct. A slight excess of the nitrogen source or the Grignard reagent might be necessary to drive the reaction to completion. Monitor the reaction by TLC to confirm the consumption of the limiting reagent.
-
-
Hydrolysis Products: Benzophenone can be regenerated through the hydrolysis of the imine product.
-
Solution: As mentioned, maintaining strictly anhydrous conditions throughout the reaction and workup is essential. During the workup, minimize contact with aqueous solutions where possible and ensure any extractions are performed efficiently.
-
-
Over-alkylation (in related reactions): While not a direct side product of this compound formation itself, when using imines as ammonia (B1221849) equivalents, over-alkylation of the resulting primary amine can occur in subsequent steps.
-
Solution: this compound is often used as a protecting group to prevent this.[6]
-
Question 3: I am having difficulty purifying the this compound product. What are the best practices?
Answer:
Purification of this compound can be challenging due to its reactivity.
-
Chromatography: Flash column chromatography is a common purification method.
-
Solution: Use a silica (B1680970) gel column and an appropriate eluent system, such as hexane/EtOAc with a small amount of triethylamine (B128534) (NEt₃) to prevent hydrolysis on the acidic silica gel.[3]
-
-
Distillation: For larger scale syntheses, distillation under reduced pressure can be an effective purification method.
-
Solution: Ensure the distillation apparatus is dry and the vacuum is stable to prevent decomposition of the product at high temperatures.
-
-
Recrystallization: In some cases, the product or its derivatives can be purified by recrystallization.
-
Solution: Choose a suitable solvent system that allows for good recovery of the purified product. For example, some substituted benzophenone imines can be recrystallized from chloroform (B151607)/ethanol mixtures.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several methods are commonly employed, each with its own advantages and disadvantages. These include:
-
Grignard Reaction: The reaction of phenylmagnesium bromide with benzonitrile. This is a classic and effective method but requires strict anhydrous conditions due to the moisture sensitivity of the Grignard reagent.[1][7]
-
TBAF-Catalyzed Reaction: The reaction of benzophenone with bis(trimethylsilyl)amine in the presence of a catalytic amount of tetrabutylammonium fluoride (TBAF). This method is convenient as it can be performed at ambient temperature and pressure.[3][8]
-
Titanium Tetrachloride Mediated Synthesis: The reaction of benzophenone with an amine in the presence of TiCl₄, which acts as a Lewis acid and a dehydrating agent.[4]
-
Ruthenium-Catalyzed Synthesis: This method can produce high yields under mild conditions.
Q2: Why is this compound often used as an ammonia equivalent in organic synthesis?
A2: this compound serves as a convenient surrogate for ammonia in reactions like the Buchwald-Hartwig amination.[3][9] The bulky benzophenone group allows for the introduction of a primary amine functionality while preventing the common side reaction of over-alkylation that can occur with ammonia itself. The benzophenone protecting group can be easily removed under mild acidic conditions.
Q3: What are the key safety precautions to take when synthesizing this compound?
A3: Safety is paramount in any chemical synthesis. For this compound formation, consider the following:
-
Reagent Handling: Grignard reagents are highly reactive and flammable. TiCl₄ is corrosive and reacts violently with water. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE).
-
Inert Atmosphere: For moisture-sensitive reactions, the use of an inert atmosphere (nitrogen or argon) is crucial to prevent both poor yield and potential safety hazards from the reaction of reagents with atmospheric moisture.[1]
-
Solvent Safety: Use anhydrous solvents, which are often flammable. Avoid open flames and use proper grounding to prevent static discharge.
Data Presentation
Table 1: Comparison of Different Catalysts for this compound Synthesis
| Catalyst | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium fluoride (TBAF) | Bis(trimethylsilyl)amine | THF | 25 | 6 | >99 (97 isolated) | [3] |
| Ruthenium catalyst | (azidomethylene)dibenzene | THF | Ambient | 12 | 91 |
Table 2: Yields of this compound Synthesis via Grignard Reagent
| Method | Quenching Agent | Reaction Time (h) | Yield Range (%) | Reference |
| Grignard with nitrile | Pure ammonia | Not specified | 53-64 | [10] |
| Grignard with nitrile | Anhydrous methanol | Not specified | 61-81 | [10] |
| Grignard with nitrile | Anhydrous methanol | 12 (reflux) | Not specified | [1] |
Experimental Protocols
Protocol 1: TBAF-Catalyzed Synthesis of this compound [3]
-
Preparation: A 20 mL Schlenk tube equipped with a magnetic stir bar is dried under vacuum using a heat gun and subsequently filled with argon.
-
Reagent Addition: To the flask, add benzophenone (1.0 mmol), bis(trimethylsilyl)amine (2.0 mmol), and tetrabutylammonium fluoride (1.0 M in THF, 0.10 mmol).
-
Reaction: Stir the mixture at room temperature (25 °C) for 6 hours.
-
Workup: After the reaction is complete (monitored by TLC or ¹H NMR), the reaction mixture can be directly purified.
-
Purification: Purify the crude product by flash silica gel column chromatography using a hexane/Et₃N (9:1) eluent to yield this compound as an orange oil.
Protocol 2: Synthesis of Substituted Benzophenone Imines using TiCl₄ [4]
-
Preparation: Suspend benzidine (B372746) (1.0 equiv.), 1,4-diazobicyclo[2.2.2]octane (DABCO) (6.0 equiv.), and the desired benzophenone (2.1 equiv.) in chlorobenzene (B131634) in an oven-dried three-necked flask under a nitrogen atmosphere.
-
Reagent Addition: Purge the suspension with nitrogen for 10 minutes. Then, add a solution of TiCl₄ (1.5 equiv.) in chlorobenzene dropwise over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 120-125 °C and stir until the reaction is complete (typically 5-18 hours).
-
Workup: Add saturated aqueous NaHCO₃ to the reaction mixture and extract with CH₂Cl₂. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like chloroform or a chloroform/ethanol mixture.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yields in this compound synthesis.
References
- 1. ijcrt.org [ijcrt.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Deprotection of Benzophenone Imine Adducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of benzophenone (B1666685) imine adducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of benzophenone imine adducts?
A1: The three primary methods for cleaving this compound protecting groups to yield primary amines are:
-
Acidic Hydrolysis: This is a widely used method that involves treating the imine adduct with a mild acid in the presence of water.[1][2][3]
-
Catalytic Hydrogenolysis: This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the C-N double bond.[2][3]
-
Transimination: This involves reacting the this compound adduct with another amine or a hydroxylamine (B1172632) derivative, resulting in an exchange of the imine partner.[4]
Q2: How can I monitor the progress of my deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. The resulting primary amine is typically more polar than the starting this compound adduct and will, therefore, have a lower Rf value. Staining the TLC plate with a ninhydrin (B49086) solution is highly effective, as it will develop a colored spot (usually purple or yellow) with the free primary amine, allowing for easy visualization of the product formation.[5]
Q3: What are the main challenges I might face during the deprotection of this compound adducts?
A3: Common challenges include:
-
Incomplete Deprotection: The reaction may not proceed to completion, leaving a significant amount of starting material. This can be caused by insufficient reagent, suboptimal reaction conditions, or poor solubility of the starting material.[5]
-
Side Reactions: The conditions used for deprotection can sometimes affect other sensitive functional groups within the molecule. For instance, strongly acidic conditions might cleave other acid-labile protecting groups.[1][5]
-
Purification Difficulties: Separating the desired primary amine from the benzophenone byproduct and any remaining starting material or side products can be challenging.
Q4: Is it possible to selectively deprotect a this compound in the presence of other protecting groups?
A4: Yes, this is achievable through orthogonal deprotection strategies. The this compound group is labile to mild acidic hydrolysis, while other groups like Boc are also acid-labile (though conditions can be tuned), and Cbz groups are typically removed by hydrogenolysis.[5] By carefully selecting the deprotection method, you can selectively remove the this compound while leaving other protecting groups intact. For example, using mild acidic hydrolysis should not affect a Cbz group.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or water for hydrolysis. | Add additional acid and/or water. Ensure the reaction is not anhydrous. |
| Poor solubility of the starting material. | Use a co-solvent (e.g., THF, dioxane) to ensure the starting material is fully dissolved.[5] | |
| Steric hindrance around the imine. | Increase the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C).[5] | |
| Inactive catalyst for hydrogenolysis. | Ensure the Pd/C catalyst is fresh and active. Use a sufficient catalyst loading. | |
| Low Yield | Degradation of a sensitive substrate or product under acidic conditions. | Use a milder acid (e.g., citric acid, acetic acid) or a biphasic system to minimize contact time with the acid. Consider an alternative deprotection method like transimination. |
| Side reactions with other functional groups. | If your molecule contains reducible groups (e.g., nitro, halides), avoid catalytic hydrogenolysis and opt for hydrolysis.[5] | |
| Difficulty in Purification | Benzophenone byproduct co-elutes with the product. | Benzophenone is less polar than the primary amine. Optimize your chromatography conditions (e.g., solvent gradient) for better separation. An acidic wash during workup can help by protonating the amine and moving it to the aqueous layer, leaving the benzophenone in the organic layer. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to help break the emulsion. |
Experimental Protocols
Acidic Hydrolysis
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the this compound adduct in a suitable solvent such as tetrahydrofuran (B95107) (THF) or methanol (B129727) (MeOH) at a concentration of approximately 0.1 M.
-
Acidification: Add an aqueous solution of a mild acid. Common choices include 1 M HCl, acetic acid, or a saturated solution of citric acid. The amount of acid should be in stoichiometric excess.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, neutralize the acid with a base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Catalytic Hydrogenolysis
This method is suitable for molecules that do not contain other reducible functional groups.
-
Setup: Dissolve the this compound adduct in a solvent such as ethanol (B145695) (EtOH), methanol (MeOH), or ethyl acetate (B1210297) (EtOAc).
-
Catalyst: Add palladium on carbon (Pd/C, typically 5-10 mol %).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions, but a Parr hydrogenator can be used for higher pressures).
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.
Visual Guides
Caption: General experimental workflow for the deprotection of this compound adducts.
Caption: A decision tree for troubleshooting common issues in this compound deprotection.
References
stability of benzophenone imine under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzophenone (B1666685) imine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of benzophenone imine?
This compound is a stable compound at room temperature when stored in a tightly closed container under a dry, inert atmosphere.[1] However, it exhibits sensitivity to moisture and is incompatible with strong acids and oxidizing agents.
Q2: How should this compound be properly stored?
To ensure its stability, this compound should be stored in a cool, dry place, away from excess heat.[1] The container must be tightly sealed to prevent contact with air and moisture. For long-term storage, maintaining an inert atmosphere, for example with nitrogen or argon gas, is recommended.[2]
Q3: Is this compound sensitive to air and moisture?
Yes, this compound is sensitive to both air and moisture.[2] Exposure to atmospheric moisture can lead to hydrolysis, where the imine reverts to benzophenone and ammonia. Therefore, it is crucial to handle this compound under anhydrous and inert conditions.[2]
Q4: What happens to this compound in the presence of acids?
This compound is unstable in acidic conditions and will undergo hydrolysis to form benzophenone and the corresponding ammonium (B1175870) salt.[3] This property is often utilized for the deprotection of primary amines that have been protected as benzophenone imines. Mild acidic conditions are typically sufficient to drive this reaction.[4]
Q5: Is this compound stable under basic conditions?
This compound is generally more stable under basic conditions compared to acidic conditions. It is often used in reactions that are run in the presence of bases. For instance, in the Buchwald-Hartwig amination, it is used with strong bases like sodium tert-butoxide. However, prolonged exposure to strong aqueous bases may lead to slow hydrolysis.
Q6: Can this compound be used in heated reactions?
This compound exhibits moderate thermal stability and can be used in reactions requiring elevated temperatures, typically up to 120-160 °C, especially under anhydrous and inert conditions.[5] However, prolonged heating at high temperatures can lead to decomposition.
Troubleshooting Guides
Issue 1: Unexpected Decomposition of this compound During a Reaction
Possible Causes:
-
Presence of Moisture: Traces of water in the solvent or reagents can cause hydrolysis.
-
Acidic Impurities: Acidic impurities in the reaction mixture can catalyze hydrolysis.
-
Prolonged Exposure to Air: Oxygen can potentially lead to degradation, although hydrolysis is the more common issue.
-
High Reaction Temperature: The reaction temperature may be too high, causing thermal decomposition.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly distilled or commercially available anhydrous solvents. Consider adding molecular sieves to the reaction mixture.
-
Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent contact with air and moisture.[2]
-
Check pH of the Reaction Mixture: If possible, check the pH of the reaction mixture. If it is acidic, consider adding a non-nucleophilic base to neutralize any acid.
-
Optimize Reaction Temperature: If thermal decomposition is suspected, try running the reaction at a lower temperature.
Issue 2: Low Yield in a Reaction Involving this compound as a Reagent
Possible Causes:
-
Degradation of this compound: The starting material may have degraded due to improper storage or handling.
-
Incompatibility with Other Reagents: this compound can react with certain reagents, leading to its consumption before the desired reaction occurs.
-
Hydrolysis During Work-up: The imine product may be sensitive to aqueous acidic conditions during the work-up procedure.
Troubleshooting Steps:
-
Verify the Quality of this compound: Before use, check the purity of the this compound, for instance by NMR.
-
Review Reagent Compatibility: Ensure that other reagents in the reaction are compatible with this compound (see compatibility table below).
-
Modify the Work-up Procedure: If the product is an imine, avoid acidic aqueous work-ups. Use neutral or slightly basic washes.
Data on this compound Stability
Table 1: Compatibility with Common Reagents
| Reagent Class | Compatibility | Conditions & Notes |
| Strong Acids | Incompatible | Rapidly hydrolyzes to benzophenone and ammonium salts.[3] |
| Weak Acids | Limited | Can catalyze hydrolysis, especially in the presence of water. |
| Strong Bases | Generally Compatible | Used in reactions with strong bases like NaOtBu. |
| Weak Bases | Compatible | Generally stable. |
| Oxidizing Agents | Incompatible | Can be oxidized. For example, with KMnO4 or CrO3. |
| Reducing Agents | Incompatible | Can be reduced to the corresponding amine, for instance with NaBH4 or LiAlH4. |
| Organolithium Reagents | Reactive | Undergoes deprotonation at the N-H bond.[6] |
| Grignard Reagents | Reactive | Reacts with Grignard reagents.[7] |
| Palladium Catalysts | Compatible | Stable under conditions for Buchwald-Hartwig amination.[8][9][10] |
Table 2: Stability in Common Solvents
| Solvent | Stability | Notes |
| Tetrahydrofuran (THF) | Good | Stable when the solvent is anhydrous.[11] |
| Dichloromethane (DCM) | Good | Stable when the solvent is anhydrous.[12] |
| Acetonitrile | Good | Stable when the solvent is anhydrous. |
| Toluene | Good | Stable when the solvent is anhydrous. |
| Alcohols (e.g., Methanol) | Limited | Can participate in hydrolysis, especially with acid or base catalysis. |
| Water | Poor | Undergoes hydrolysis.[13] |
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ¹H NMR
Objective: To assess the stability of this compound in a specific solvent over time.
Methodology:
-
Prepare a stock solution of this compound in the deuterated solvent of choice (e.g., CDCl₃, THF-d₈) of a known concentration (e.g., 10 mg/mL).
-
Add an internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) of known concentration to the solution.
-
Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum at time t=0.
-
Seal the NMR tube and store it under the desired conditions (e.g., room temperature, 40 °C).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
Determine the concentration of this compound at each time point by integrating the characteristic N-H proton signal (around 9.72 ppm in CDCl₃) relative to the integral of the internal standard.[2]
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of this compound.
Methodology:
-
Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.
Visual Guides
References
- 1. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. sarthaks.com [sarthaks.com]
- 8. Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3‑h][1,6]naphthyridin-5-one (BPN) Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound: Chemical Properties, Applications in Medical Diagnostics and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Benzophenone Imine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of sterically hindered amines in palladium-catalyzed Buchwald-Hartwig amination reactions using benzophenone (B1666685) imine as an ammonia (B1221849) equivalent.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination reaction with a sterically hindered amine and benzophenone imine failing or giving low yields?
Several factors can contribute to poor reactivity in this coupling reaction. The primary reason is often the steric bulk around the nitrogen atom of the amine, which impedes its approach to the palladium center in the catalytic cycle. Other common issues include:
-
Inappropriate Catalyst/Ligand System: The choice of palladium precursor and, more importantly, the phosphine (B1218219) ligand is critical for coupling sterically hindered substrates.[1][2]
-
Suboptimal Base or Solvent: The base and solvent are not independent variables; their combination significantly impacts reaction efficiency. An incorrect pairing can lead to poor reactivity or catalyst decomposition.[1]
-
Catalyst Deactivation: Impurities in starting materials or solvents can poison the palladium catalyst.[1] Additionally, the active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]
-
Side Reactions: Competing reactions, such as hydrodehalogenation of the aryl halide, can consume starting material and reduce the yield of the desired product.[1]
Q2: How do I select the right ligand for coupling a sterically hindered amine?
For sterically hindered amines, bulky and electron-rich phosphine ligands are generally required to promote the reaction. These ligands stabilize the palladium center and facilitate the crucial reductive elimination step.
-
Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are often the first choice for challenging couplings involving sterically hindered amines.[3]
-
Ferrocene-Based Ligands: Hartwig's development of ferrocene-derived and trialkylphosphine ligands has also provided powerful tools for these transformations.[2]
-
Josiphos-type Ligands: These bidentate ligands have shown effectiveness in coupling primary amines and can help prevent double arylation.[4]
A screening of several ligands is often the most effective approach to identify the optimal choice for a specific substrate combination.
Q3: What is the role of the base, and which one should I choose?
The base is required to deprotonate the amine or the intermediate palladium-amine complex, allowing it to participate in the catalytic cycle. For sterically hindered amines, a strong, non-nucleophilic base is typically used.
-
Sodium tert-butoxide (NaOtBu): This is a very common and effective base for Buchwald-Hartwig aminations.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): Can be used as an alternative strong base.
-
Weaker Bases (Cs₂CO₃, K₃PO₄): If your substrate contains base-sensitive functional groups, weaker inorganic bases should be screened, although this may require higher reaction temperatures or longer reaction times.[1]
Q4: Can side reactions be minimized?
Hydrodehalogenation, the reduction of the aryl halide, is a common side reaction. To suppress it, you can try:
-
Ligand Optimization: Screening different bulky ligands can often disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.
-
Reaction Conditions: Adjusting the temperature and reaction time can also help to favor the desired amination product.
Troubleshooting Guide
Use the following flowchart and table to troubleshoot your reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
| Parameter | Recommendation for Sterically Hindered Amines | Troubleshooting Steps |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst. | If using Pd(II) sources, ensure conditions are suitable for reduction to active Pd(0). Precatalysts are often more reliable.[1][5] |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos). | Screen a panel of ligands. The optimal ligand is substrate-dependent. |
| Base | Sodium tert-butoxide (NaOtBu) is a common first choice. | If substrate is base-sensitive, screen weaker bases like Cs₂CO₃ or K₃PO₄.[1] |
| Solvent | Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF. | Ensure the solvent is rigorously dried. Solvent choice can impact base solubility and reactivity. |
| Temperature | Typically elevated temperatures (80-110 °C). | Optimize the temperature. Too high can lead to catalyst decomposition, too low can result in no reaction. |
| Concentration | 0.1 M to 1.0 M with respect to the limiting reagent. | Very low concentrations can slow down the reaction rate. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Amine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered amine (1.2 equiv)
-
This compound (if used as an ammonia surrogate, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, palladium precatalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen). This should be repeated three times.
-
Add the anhydrous toluene via syringe, followed by the sterically hindered amine and/or this compound.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Deprotection of the this compound Adduct
If this compound was used, the resulting N-aryl this compound must be hydrolyzed to yield the primary amine.
Procedure:
-
Dissolve the crude or purified N-aryl this compound in a solvent such as THF.
-
Add an aqueous acid (e.g., 2 M HCl) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Basify the reaction mixture with an aqueous base (e.g., NaOH) to a pH > 10.
-
Extract the desired primary amine with an organic solvent.
-
Dry, concentrate, and purify as needed.
This technical support guide is intended to provide general assistance. Specific reaction conditions may vary significantly based on the exact nature of the substrates and reagents used. Always consult the primary literature for detailed procedures and safety information.
References
Technical Support Center: Purification of Crude Benzophenone Imine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with crude benzophenone (B1666685) imine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My purified benzophenone imine is a brownish or orange oil, is this normal?
A1: While pure this compound is typically a pale yellow liquid, a brownish or orange oil can be common in crude products.[1][2] This coloration may indicate the presence of impurities. Further purification by column chromatography or distillation is recommended to obtain a purer, lighter-colored product.[1][2]
Q2: What are the most common impurities in crude this compound?
A2: Common impurities depend on the synthetic route used. Key impurities can include:
-
Benzophenone: A frequent byproduct, especially in synthesis methods involving the thermal decomposition of benzophenone oxime or the reaction of benzophenone with ammonia (B1221849).[3]
-
Water and Ammonia: Residual reactants or byproducts from synthesis.[4]
-
Viscous substances: Can form from side reactions, particularly in syntheses involving Grignard reagents.[5]
-
Unreacted starting materials: Such as benzonitrile (B105546) if using the Grignard route.[6]
Q3: My this compound seems to be degrading upon storage. How can I prevent this?
A3: this compound can be sensitive to moisture and air, leading to hydrolysis back to benzophenone.[3][7] For storage, it is crucial to keep the purified imine under an inert atmosphere (like nitrogen or argon) and in a dry environment.[6] Some commercial sources provide it with a stabilizer like hydroquinone.[8]
Q4: I am having trouble separating benzophenone from my this compound. What is the best method?
A4: Distillation is a highly effective method for separating this compound from the less volatile benzophenone.[4][7] Vacuum distillation is preferred to avoid thermal decomposition at high temperatures.[4] Flash column chromatography is another excellent option for separating these two compounds.[2][9]
Q5: During workup, I'm observing the formation of a solid precipitate. What could this be?
A5: If the workup involves acidic conditions or exposure to significant amounts of water, you may be observing the formation of benzophenone (from hydrolysis of the imine) or ammonium (B1175870) salts if ammonia is present.[7] In syntheses using Grignard reagents, quenching with water can lead to the precipitation of magnesium salts.[10]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities and unreacted benzophenone.
Methodology:
-
Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is oven-dried to remove any moisture.[6]
-
Place the crude this compound into the distillation flask.
-
Connect the apparatus to a vacuum pump.
-
Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).[7]
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound (approximately 151-153 °C at 10 mmHg).[6]
-
The less volatile benzophenone will remain in the distillation flask.
-
Store the purified, colorless to pale yellow liquid under an inert atmosphere.
Protocol 2: Purification by Flash Column Chromatography
This technique is effective for removing a variety of impurities.
Methodology:
-
Prepare a silica (B1680970) gel slurry in a non-polar eluent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a suitable solvent system. A common system is a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or triethylamine.[2] For example, a 9:1 hexane/Et3N mixture has been reported to be effective.[2]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]
Protocol 3: Purification by Crystallization (as the Hydrochloride Salt)
This method can be useful for isolating the imine from non-basic impurities.
Methodology:
-
Dissolve the crude mixture of benzophenone and this compound in a suitable non-polar solvent like ligroin.[7]
-
Bubble dry hydrogen chloride gas through the solution.[7]
-
The this compound hydrochloride will precipitate as a salt.
-
Filter the salt with suction and wash it with a small amount of cold ligroin.[7]
-
Dry the salt thoroughly in a dry atmosphere to prevent hydrolysis.[7]
-
The free imine can be regenerated by treating the hydrochloride salt with a base, such as dry ammonia in chloroform.[7]
Quantitative Data Summary
| Purification Method | Typical Yield | Purity Achieved | Key Experimental Conditions | Reference(s) |
| Vacuum Distillation | ~59-66% | High | Pressure: ~20 mmHg | [7] |
| Flash Column Chromatography | 97% | >99% (by 1H NMR) | Eluent: 9:1 hexane/Et3N | [2] |
| Crystallization (as HCl salt) | 59-66% | High | Solvent: Ligroin (60-90°); Precipitant: Dry HCl gas | [7] |
| Thin-Film Evaporation | Not specified | High | Temperature: 100-120 °C; Pressure: 9 mbar. This method is noted for short residence times, minimizing thermal decomposition. | [4] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of crude this compound.
References
- 1. This compound: Chemical Properties, Applications in Medical Diagnostics and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 1013-88-3 | Benchchem [benchchem.com]
- 4. CN1095829C - Removel of water and ammoia from this compound reactor effluents - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound, 95%, Stab. 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
managing anhydrous conditions for benzophenone imine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers managing anhydrous conditions during the synthesis of benzophenone (B1666685) imine, a critical reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for benzophenone imine synthesis?
Anhydrous (water-free) conditions are crucial, particularly when using methods involving organometallic reagents like the Grignard synthesis (e.g., phenylmagnesium bromide and benzonitrile).[1][2] These reagents are highly reactive towards water. Any moisture present will quench the Grignard reagent, halting the reaction and drastically reducing the yield. Furthermore, the final this compound product can be hydrolyzed back to benzophenone in the presence of water, especially under acidic conditions.[3][4]
Q2: My reaction failed or gave a very low yield. What are the likely sources of water contamination?
There are several potential sources of moisture that can compromise your reaction:
-
Solvents: Solvents are a primary source of water. Even "anhydrous" grade solvents from commercial suppliers can absorb moisture from the atmosphere once opened.[5]
-
Glassware: Water readily adsorbs onto the surface of glassware. Standard washing and air-drying are insufficient to remove this adsorbed moisture.[6]
-
Reagents: Hygroscopic (water-absorbing) starting materials or catalysts can introduce water.
-
Atmosphere: Exposure to the ambient atmosphere, which always contains moisture, during reagent transfer or reaction setup is a common problem.[1][6]
Q3: How can I effectively dry the solvents for my reaction?
The choice of drying method depends on the solvent and the required level of dryness. For ethers like Tetrahydrofuran (THF) and diethyl ether, commonly used in Grignard-based syntheses, several methods are effective.[1][7] Storing freshly dried solvents over activated molecular sieves is recommended to maintain anhydrous conditions.[1]
Q4: How do I know if my solvent is truly anhydrous?
For solvents dried with a sodium still, the use of benzophenone as an indicator is a reliable visual method.[1][5] The solution will turn a persistent deep blue or purple color only when the solvent is anhydrous, signifying the formation of the sodium-benzophenone ketyl radical.[5] In the presence of water, this radical is protonated, and the solution remains colorless or yellow.[5] For other methods, while direct measurement using a Karl Fischer titrator is the most accurate, adherence to a validated drying protocol is generally sufficient for most applications.
Q5: What is the difference between using a Schlenk line and a glovebox for my experiment?
Both Schlenk lines and gloveboxes are designed to handle air- and moisture-sensitive materials by providing an inert atmosphere (typically nitrogen or argon).[6][8][9] The choice between them often depends on the scale of the reaction and the specific manipulations required.
| Feature | Schlenk Line | Glovebox |
| Primary Use | Performing reactions in solution, including heating, cooling, and reagent transfers via syringe or cannula.[9][10] | Primarily for manipulating and weighing air-sensitive solids, preparing reaction vessels, and conducting small-scale reactions.[8][11] |
| Atmosphere Control | High degree of control over the atmosphere within the specific reaction flask.[9] | Maintains a stable inert atmosphere in a large, sealed container. The atmosphere is continuously circulated and purified.[8] |
| Flexibility | More adaptable for complex glassware setups and larger reaction volumes. | Ideal for operations requiring dexterity, such as weighing fine powders or loading multiple vials. |
| Setup Time | Each piece of glassware must be individually purged with inert gas and vacuum cycles.[6] | Items are brought in through an antechamber which is purged, but once inside, manipulations are straightforward.[8] |
Q6: How should I properly prepare my glassware for an anhydrous reaction?
All glassware must be rigorously dried to remove adsorbed water. The standard procedure is to dry the glassware in an oven at >120 °C for several hours (or overnight) and then allow it to cool in a desiccator or directly on the Schlenk line under an inert atmosphere.[1][6] For faster drying, glassware can be flame-dried under vacuum on a Schlenk line, but this requires care and proper technique.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: Incomplete exclusion of water or air from the reaction. This is the most common reason for failure in moisture-sensitive reactions like the Grignard synthesis of this compound.[1]
-
Troubleshooting Steps:
-
Verify Solvent Dryness: Ensure your solvent was dried according to a reliable protocol. If using a sodium/benzophenone still, was the characteristic deep blue/purple color present and stable?[5]
-
Check Glassware Preparation: Was all glassware oven-dried or flame-dried immediately before use and assembled while hot under a stream of inert gas?[6]
-
Review Reagent Handling: Were all reagents transferred under an inert atmosphere (e.g., via syringe through a septum or in a glovebox)?[10][11]
-
Inspect System for Leaks: Ensure all joints and septa are well-sealed to prevent atmospheric contamination during the reaction.
-
Problem 2: Significant Amount of Benzophenone Recovered
-
Possible Cause: Hydrolysis of the this compound product. This can occur either during the reaction if water is introduced or, more commonly, during the aqueous workup.
-
Troubleshooting Steps:
-
Careful Quenching: When quenching the reaction, do so at a low temperature (e.g., 0 °C).
-
Minimize Contact with Acid: While mild acid treatment can be used to remove the imine protecting group, prolonged or strong acid exposure during workup will hydrolyze the product back to benzophenone.[12]
-
Anhydrous Workup: If possible, consider a non-aqueous workup. The reaction mixture can be filtered to remove magnesium salts, and the solvent evaporated under reduced pressure. The crude product can then be purified by distillation.
-
Problem 3: Reaction Starts but Does Not Go to Completion
-
Possible Cause: Insufficient Grignard reagent due to partial quenching by trace moisture or inaccurate quantification.
-
Troubleshooting Steps:
-
Titrate Grignard Reagent: The concentration of commercial Grignard reagents can vary. It is good practice to titrate the reagent before use to determine its exact molarity.
-
Use a Slight Excess: Employ a slight excess (e.g., 1.1 equivalents) of the Grignard reagent to compensate for any minor quenching that may occur.
-
Re-evaluate Dryness: Even small amounts of water can consume a significant portion of the reagent. Re-examine all steps for ensuring anhydrous conditions.
-
Experimental Protocols
Protocol 1: Drying THF using Sodium and Benzophenone
This procedure should only be performed by trained personnel familiar with the hazards of handling sodium metal.
-
Pre-drying: Decant Tetrahydrofuran (THF) from a new commercial bottle into a flask containing activated 4Å molecular sieves or calcium hydride and let it stand overnight.[1]
-
Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be equipped with a magnetic stir bar. Ensure all glassware is oven-dried and assembled while hot under a flow of nitrogen or argon.
-
Adding Reagents: To the cooled distillation flask containing pre-dried THF, add a small amount of benzophenone (a few spatula tips until a pale yellow color is observed).
-
Adding Sodium: Carefully cut small pieces of sodium metal, ensuring to remove any oxidized outer layer, and add them to the flask.
-
Reflux: Gently heat the mixture to reflux. Initially, the solution will be yellow or colorless.[5]
-
Monitor Color Change: Continue refluxing until the solution develops and maintains a deep blue or purple color. This indicates the solvent is anhydrous.[5]
-
Distillation: Once the indicator color is stable, distill the required volume of solvent directly into a dry, inert-atmosphere-flushed receiving flask (Schlenk flask) containing activated 4Å molecular sieves.
-
Storage: Seal the receiving flask and store under a positive pressure of inert gas. Use the freshly distilled solvent as soon as possible.
Protocol 2: Reaction Setup under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: A two-necked round-bottom flask, a condenser, and a dropping funnel are oven-dried for at least 4 hours at 125°C.
-
Assembly: Quickly assemble the glassware while still hot, connecting the sidearm of the flask to the Schlenk line via heavy-walled tubing. Place rubber septa on the other openings.
-
Purge Cycle: Evacuate the assembled apparatus using the vacuum on the Schlenk line for 5-10 minutes. Then, carefully refill the apparatus with an inert gas (argon or nitrogen). Repeat this vacuum/refill cycle at least three times to ensure the complete removal of air and adsorbed moisture.[6]
-
Reagent Addition: Add anhydrous solvent to the reaction flask via cannula or syringe. Solid reagents can be added quickly under a strong positive flow of inert gas. Liquid reagents are added via syringe through the rubber septum.
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas line from the manifold through an oil or mercury bubbler, which also serves as a pressure release.[10]
Visualizations
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. ijcrt.org [ijcrt.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ossila.com [ossila.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. Page loading... [guidechem.com]
Technical Support Center: Alternative Catalysts for Benzophenone Imine Synthesis
Welcome to the technical support center for the synthesis of benzophenone (B1666685) imine using alternative catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to various catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods for benzophenone imine synthesis?
Traditional methods for synthesizing this compound, such as the addition of Grignard reagents to benzonitrile, often require stoichiometric amounts of metal reagents and are sensitive to air and moisture.[1][2] Alternative catalysts, including those based on earth-abundant metals, organocatalysts, and photocatalysts, offer several advantages such as milder reaction conditions, higher atom economy, lower environmental impact, and often avoid the use of hazardous reagents.[3][4]
Q2: How do I choose the most suitable alternative catalyst for my specific application?
The choice of catalyst depends on several factors including the scale of the reaction, the desired purity of the product, the available laboratory equipment, and cost considerations. For large-scale synthesis under mild conditions, Tetrabutylammonium Fluoride (B91410) (TBAF) has been shown to be effective.[5] For reactions where minimizing metal contamination is critical, an organocatalytic approach might be preferable. Earth-abundant metal catalysts like those based on iron or copper offer a cost-effective and sustainable option.[4][6]
Q3: What are the typical starting materials for these alternative catalytic syntheses?
Most alternative methods still utilize benzophenone as a key starting material. The nitrogen source, however, can vary. For example, the TBAF-catalyzed method uses bis(trimethylsilyl)amine.[5] Other methods may employ ammonia (B1221849) or its surrogates. Ruthenium-catalyzed methods can utilize alkyl azides as the nitrogen source.[5]
Q4: Are there any general precautions I should take when working with these catalytic systems?
Yes, while many alternative methods are more robust than traditional ones, some general precautions are still necessary. Many imine synthesis reactions are sensitive to moisture, so using dry solvents and glassware is often recommended.[7] When working with metal catalysts, it is important to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation, especially for air-sensitive catalysts.[7][8] Always consult the specific protocol and safety data sheets for the reagents and catalysts being used.
Troubleshooting Guides
Tetrabutylammonium Fluoride (TBAF) Catalyzed Synthesis
| Issue | Possible Cause | Troubleshooting Step |
| Low or no product yield | Inactive catalyst | Use a fresh, commercially available solution of TBAF. Older solutions may have reduced activity. |
| Presence of excess water | While the reaction tolerates some water, excess moisture can inhibit the reaction. Use anhydrous solvents and dry glassware.[5] | |
| Inefficient stirring | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Formation of side products | Impure starting materials | Use purified benzophenone and bis(trimethylsilyl)amine. |
| Prolonged reaction time | Monitor the reaction by TLC or GC to avoid the formation of degradation products. | |
| Difficulty in product isolation | Incomplete reaction | Ensure the reaction has gone to completion before workup. |
| Emulsion during extraction | Add a small amount of brine to break up the emulsion. |
Earth-Abundant Metal (Fe, Cu) Catalyzed Synthesis
| Issue | Possible Cause | Troubleshooting Step |
| Low or no product yield | Catalyst deactivation | Ensure the reaction is carried out under an inert atmosphere. Some catalysts are sensitive to air and moisture.[8] Consider using a ligand to stabilize the metal catalyst. |
| Incorrect catalyst loading | Optimize the catalyst concentration. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions. | |
| Unsuitable substrate | Some earth-abundant metal catalysts may have limitations on the substrate scope. For instance, some iron catalysts are less effective with aliphatic amines.[4] | |
| Poor reproducibility | Inconsistent catalyst quality | Use a catalyst from a reliable commercial source or synthesize and characterize it carefully before use. |
| Variations in reaction setup | Maintain consistent reaction parameters such as temperature, stirring speed, and inert atmosphere. | |
| Product contamination with metal | Inefficient purification | Use appropriate purification techniques such as column chromatography or distillation. Consider using a metal scavenger if necessary. |
Grignard Reagent-Based Synthesis (as a benchmark for comparison)
| Issue | Possible Cause | Troubleshooting Step |
| Failure to initiate the Grignard reaction | Inactive magnesium | Use fresh, high-purity magnesium turnings. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can be helpful.[9] |
| Presence of moisture | All glassware must be flame-dried, and solvents must be anhydrous. The reaction is extremely sensitive to water.[7] | |
| Low yield of this compound | Side reactions | The Grignard reagent can react with atmospheric oxygen. Maintain a positive pressure of an inert gas.[7] |
| Incomplete reaction | Ensure the Grignard reagent has fully formed before adding the benzonitrile. | |
| Formation of biphenyl (B1667301) as a major byproduct | Wurtz coupling | This can occur if the reaction temperature is too high during the formation of the Grignard reagent. |
Data Presentation: Comparison of Alternative Catalysts
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Key Advantages | Potential Drawbacks |
| TBAF | Benzophenone, Bis(trimethylsilyl)amine | THF, Room Temperature, 2-6 h | 97 (on a 10 mmol scale)[5] | Mild conditions, high yield, scalable, avoids metal reagents.[5] | Requires a specific nitrogen source. |
| Iron (Fe(NO₃)₃/TEMPO) | Benzylamines, Anilines | Toluene (B28343), 80 °C, Air | 71-95 (for various imines)[10] | Uses an inexpensive and abundant metal, aerobic conditions.[4][10] | May require higher temperatures, substrate scope may be limited.[4] |
| Copper (Cu halide) | Benzophenone-imine (for azine synthesis) | 80-300 °C, O₂ | Not specified for imine synthesis | Utilizes an earth-abundant metal.[2] | High temperatures may be required, potential for metal contamination. |
| Ruthenium | Alkyl azides | Photolytic conditions | Good yields[5] | Utilizes a different nitrogen source, proceeds under mild conditions.[5] | Azide starting materials can be hazardous, Ruthenium is a precious metal. |
Experimental Protocols
Protocol 1: TBAF-Catalyzed Synthesis of this compound[5]
Materials:
-
Benzophenone
-
Bis(trimethylsilyl)amine (HMDS)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Flame-dried Schlenk tube or round-bottom flask with a magnetic stir bar
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add benzophenone (1.0 mmol).
-
Add anhydrous THF (0.1 mL).
-
Add bis(trimethylsilyl)amine (2.0 mmol).
-
Add TBAF solution (0.10 mmol, 10 mol %).
-
Stir the reaction mixture at room temperature (25 °C) for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography or distillation to yield pure this compound.
Protocol 2: Generalized Procedure for Iron-Catalyzed Aerobic Oxidative Imine Synthesis[10]
Materials:
-
Benzylamine (or other primary amine)
-
Aniline (or other amine)
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Toluene
-
Reaction tube or flask
Procedure:
-
To a reaction tube, add the primary amine (2 mmol), Fe(NO₃)₃·9H₂O (5 mol %), and TEMPO (5 mol %).
-
Add toluene (0.5 mL).
-
Heat the mixture under an air atmosphere in the tube at 80 °C for 24 hours.
-
Monitor the reaction by TLC and/or GC-MS.
-
After completion, the product can be isolated by standard workup procedures, typically involving filtration of the catalyst followed by removal of the solvent and purification by chromatography or distillation.
Visualizations
Caption: Workflow for TBAF-catalyzed synthesis of this compound.
Caption: Proposed catalytic cycle for TBAF-catalyzed imine synthesis.[5]
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. EP0102808A1 - Process for producing benzophenone-azines - Google Patents [patents.google.com]
- 3. scite.ai [scite.ai]
- 4. Iron-Catalyzed Direct Synthesis of Imines from Amines or Alcohols and Amines via Aerobic Oxidative Reactions under Air [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Benzophenone and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of benzophenone (B1666685) and its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a benzophenone synthesis reaction?
A1: Common impurities include unreacted starting materials (e.g., benzene (B151609), benzoyl chloride), byproducts from side reactions (such as tarry substances from Friedel-Crafts reactions), and products of photoreactions like benzopinacol (B1666686), especially if the reaction mixture is exposed to light.[1][2][3] The specific impurities will depend on the synthetic route used.[4]
Q2: How can I quickly assess the purity of my crude benzophenone product?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method to gauge the purity of your product and identify the number of components in your mixture.[5] By spotting your crude product alongside the starting materials on a TLC plate, you can visualize the presence of these impurities.[5] For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[6]
Q3: Which purification method is most suitable for my benzophenone derivative?
A3: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization is highly effective for purifying solid compounds to a high degree of purity, especially for removing small amounts of impurities with different solubility profiles.[7]
-
Column Chromatography is a versatile technique for separating mixtures with multiple components or when impurities have similar polarities to the product.[7]
-
Vacuum Distillation is ideal for purifying high-boiling point liquids or solids with low melting points, and for separating compounds with significantly different boiling points.[1][8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of benzophenone and its byproducts.
Recrystallization Issues
Problem: My benzophenone derivative is "oiling out" instead of crystallizing.
-
Cause: This occurs when the compound separates from the solution as a liquid because the solution is supersaturated at a temperature above the solute's melting point.[9]
-
Solutions:
-
Lower the Crystallization Temperature: Allow the solution to cool to room temperature before placing it in a cooling bath to ensure a more gradual cooling process.[9]
-
Use a Different Solvent System: The current solvent may be too effective. Try a solvent in which your compound has slightly lower solubility, or add an anti-solvent dropwise to a solution of your compound in a good solvent.[9]
-
Increase Solvent Volume: Add a small additional volume (10-20%) of the hot solvent to lower the saturation point.[9]
-
Seeding: Introduce a tiny crystal of the pure compound (a seed crystal) to the cooling solution to provide a template for crystal growth.[9]
-
Problem: No crystals are forming, even after complete cooling.
-
Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth.[9]
-
Solutions:
Problem: The final product is still colored.
-
Cause: Colored impurities may be present that co-crystallize with the product. Tarry byproducts from certain reactions can also impart color.[4][10]
-
Solutions:
-
Activated Carbon (Charcoal) Treatment: Add a small amount of activated carbon to the hot solution before filtration. The activated carbon adsorbs many colored impurities.[11]
-
Chemical Treatment: For specific impurities, a chemical wash may be effective. For example, washing with a dilute acid or base solution can remove acidic or basic impurities.
-
Chromatography: If recrystallization fails to remove the color, column chromatography may be necessary.[12]
-
Column Chromatography Issues
Problem: Poor separation of benzophenone from its byproducts.
-
Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the components.
-
Solutions:
-
Optimize the Solvent System using TLC: Before running the column, test different solvent systems using TLC. The ideal system will show good separation of the spots, with the desired compound having an Rf value between 0.25 and 0.35.[13]
-
Use a Gradient Elution: Start with a non-polar solvent and gradually increase the polarity by mixing in a more polar solvent. This can help to elute compounds with a wider range of polarities sequentially.
-
Vacuum Distillation Issues
Problem: The benzophenone is decomposing or turning dark during distillation.
-
Cause: The distillation temperature is too high, even under vacuum, leading to thermal degradation.[2]
-
Solutions:
Problem: Sudden, violent boiling ("bumping") of the liquid.
-
Cause: The liquid is becoming superheated without a proper nucleation point for boiling.
-
Solutions:
-
Use a Stir Bar: Vigorous stirring provides a large surface area for smooth boiling.
-
Use an Ebulliator: For very high-boiling liquids, a fine capillary tube that introduces a steady stream of air or nitrogen can promote smooth boiling.
-
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical effectiveness of common laboratory purification techniques for benzophenone. The actual yields and purity will vary depending on the specific derivative and the nature and amount of impurities.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 60-90% | High purity achievable, scalable.[7] | Can have lower yield due to solubility in mother liquor; not suitable for oils.[9] |
| Column Chromatography | 95-99% | 50-80% | Versatile for various mixtures, good for separating multiple components. | Can be time-consuming and require large volumes of solvent.[7] |
| Vacuum Distillation | >99.8%[9] | 70-90%[1] | Excellent for high-boiling liquids and removing non-volatile impurities. | Requires specialized glassware; potential for thermal decomposition.[2][8] |
Experimental Protocols
Protocol 1: Removal of Benzopinacol by Recrystallization
Benzopinacol is a common byproduct of photochemical reactions of benzophenone.[3][15] Due to its high crystallinity and lower solubility in certain solvents compared to benzophenone, it can often be removed by recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product containing benzophenone and benzopinacol in a minimum amount of hot benzene.[16]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Add hot ligroin (boiling point 90-100°C) to the hot benzene solution.[16]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Benzopinacol is less soluble and should crystallize out.
-
Isolation: Collect the benzopinacol crystals by vacuum filtration. The benzophenone will remain in the filtrate.
-
Recovery of Benzophenone: Evaporate the solvent from the filtrate to recover the purified benzophenone. A second recrystallization of the recovered benzophenone from a suitable solvent like ethanol (B145695) or ligroin may be necessary to achieve high purity.[17]
Protocol 2: Purification of Benzophenone by Vacuum Distillation
This protocol is suitable for purifying benzophenone from non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.[18]
-
Sample Preparation: Place the crude benzophenone and a magnetic stir bar into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly reduce the pressure.[2]
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle. Benzophenone has a boiling point of 187-190°C at 15 mmHg.[1]
-
Collection: Collect the fraction that distills at the expected boiling point for your system's pressure.
-
Shutdown: After the distillation is complete, remove the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[2]
Protocol 3: Purification of Benzophenone by Column Chromatography
This protocol is effective for separating benzophenone from byproducts with similar polarities.
-
Column Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude benzophenone in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure benzophenone and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Purification [chem.rochester.edu]
- 9. US3642906A - Manufacture of benzophenone - Google Patents [patents.google.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 15. ijpda.org [ijpda.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. prepchem.com [prepchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Scaling Up Benzophenone Imine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of benzophenone (B1666685) imine from the laboratory to the pilot plant. It addresses common issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzophenone imine, and which is most suitable for scale-up?
A1: The most common laboratory methods for synthesizing this compound are the reaction of benzophenone with ammonia (B1221849) and the Grignard reaction between phenylmagnesium bromide and benzonitrile (B105546).[1][2][3][4] The choice for scale-up depends on several factors including available equipment, safety infrastructure, and cost of raw materials.
-
Benzophenone and Ammonia: This method often requires high pressure and temperature, which can be a significant consideration for pilot plant equipment.[5] However, it avoids the use of highly reactive and moisture-sensitive Grignard reagents. Catalysts such as titanium oxides are often employed in this process.[5]
-
Grignard Reaction (Phenylmagnesium Bromide and Benzonitrile): This is a very common and versatile method.[1][6] The primary challenge in scaling up this reaction is managing the significant exotherm, which requires a robust cooling system in the pilot plant reactor. The Grignard reagent is also highly sensitive to moisture, necessitating strictly anhydrous conditions.[1][7]
Q2: What are the primary safety concerns when scaling up this compound synthesis?
A2: The primary safety concerns are associated with the Grignard reaction route and include:
-
Thermal Runaway: Grignard reactions are highly exothermic. A failure in temperature control can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and are highly flammable.
-
Moisture Sensitivity: The reaction of Grignard reagents with water is vigorous and generates heat. Accidental introduction of water can initiate an uncontrolled reaction.
-
Handling of Reagents: Phenylmagnesium bromide is corrosive and reacts violently with water. Proper personal protective equipment (PPE) is essential.
Q3: How does the work-up procedure for the Grignard synthesis of this compound differ between the lab and the pilot plant?
A3: In the laboratory, the reaction is typically quenched by pouring the reaction mixture onto crushed ice or a saturated ammonium (B1175870) chloride solution. Extraction with an organic solvent, followed by washing and drying, is standard. At the pilot plant scale, the quench is usually performed by slowly adding the quenching agent to the reactor with efficient cooling. Phase separation can be more challenging in large vessels, and the handling of large volumes of flammable extraction solvents requires specialized equipment and safety protocols. Emulsion formation can be a significant issue at a larger scale and may require the use of demulsifying agents or centrifugation.
Q4: What are the common impurities encountered when scaling up this compound synthesis?
A4: Common impurities can include:
-
Biphenyl (B1667301): Formed from the coupling of the Grignard reagent with unreacted bromobenzene (B47551), especially at higher temperatures.[7]
-
Unreacted Starting Materials: Benzonitrile or benzophenone may remain if the reaction does not go to completion.
-
Hydrolysis Product (Benzophenone): The imine product can hydrolyze back to benzophenone if exposed to water during work-up or storage.[8]
-
Magnesium Salts: Incomplete removal of magnesium salts during the work-up can lead to contamination of the final product.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis
| Possible Cause | Troubleshooting Steps |
| Poor Quality Grignard Reagent | Ensure the magnesium turnings are fresh and the bromobenzene is pure. Use of an initiator like iodine or 1,2-dibromoethane (B42909) can help start the reaction.[9] Confirm the concentration of the Grignard reagent by titration before use. |
| Presence of Moisture | All glassware and solvents must be rigorously dried.[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. In the lab, this can be monitored by TLC. At the pilot scale, in-process controls (e.g., HPLC) may be necessary. |
| Side Reactions | The formation of biphenyl is favored at higher temperatures. Maintain a controlled temperature during the Grignard formation and subsequent reaction with benzonitrile.[7] |
| Losses During Work-up | Emulsion formation during extraction can lead to significant product loss. Use brine washes to help break emulsions. Ensure complete extraction of the product from the aqueous layer. |
Issue 2: Exotherm Control Failure During Scale-Up
| Possible Cause | Troubleshooting Steps |
| Addition Rate Too Fast | The rate of addition of the Grignard reagent to the benzonitrile (or vice versa) is critical. A slower addition rate allows the reactor's cooling system to dissipate the heat generated. |
| Inadequate Cooling Capacity | The surface area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. Ensure the pilot plant reactor has a sufficiently powerful cooling system for the scale of the reaction. |
| Poor Mixing | Inefficient mixing can lead to localized hot spots where the reaction rate accelerates, potentially initiating a thermal runaway. The agitator speed and design should be optimized for the reactor geometry and reaction mass viscosity. |
Issue 3: Product Crystallization Issues at Scale
| Possible Cause | Troubleshooting Steps |
| Supersaturation Control | Rapid cooling or solvent addition can lead to the formation of fine, difficult-to-filter crystals. A controlled cooling profile or slow addition of an anti-solvent is crucial for growing larger, more easily handled crystals. |
| Impurities | Impurities can inhibit crystallization or affect the crystal habit. Ensure the crude product is of sufficient purity before attempting crystallization. |
| Mixing During Crystallization | Inadequate mixing can lead to non-uniform cooling and supersaturation, resulting in a broad particle size distribution. Gentle, effective agitation is necessary to maintain a homogeneous slurry. |
| Fouling of Equipment | Crystal buildup on reactor walls and probes can hinder heat transfer and affect process monitoring. Ensure surfaces are clean before starting the crystallization process. |
Data Presentation
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Lab Scale (Grignard)[1][10] | Lab Scale (Benzophenone + (TMS)2NH)[11] | Pilot Scale (Benzophenone + NH3)[5] |
| Reactants | Phenylmagnesium bromide, Benzonitrile | Benzophenone, Bis(trimethylsilyl)amine, TBAF catalyst | Benzophenone, Liquid Ammonia, Titanium Dioxide catalyst |
| Solvent | Diethyl ether or THF | THF | None (molten benzophenone) |
| Scale | ~5-10 g | ~10 g | Not specified, industrial process |
| Temperature | Reflux (~35-66 °C) | Room Temperature | 80-140 °C |
| Pressure | Atmospheric | Atmospheric | 150-250 bar |
| Reaction Time | ~12 hours | 6 hours | Continuous process |
| Yield | 61-81% | ~97% | High conversion and selectivity reported |
| Work-up | Acidic quench, extraction | Aqueous quench, extraction | Distillation to remove ammonia and water |
Experimental Protocols
Lab Scale Synthesis via Grignard Reaction
This protocol is adapted from literature procedures for the synthesis of this compound from benzonitrile and phenylmagnesium bromide.[1][6]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Benzonitrile
-
1M HCl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under a nitrogen atmosphere. Add a small amount of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.
-
Reaction with Benzonitrile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of benzonitrile in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated aqueous NaHCO3 and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Pilot Plant Scale-Up Considerations (Grignard Reaction)
-
Reactor: A glass-lined or stainless steel reactor with a robust cooling jacket and a powerful agitation system is required.
-
Inert Atmosphere: The reactor must be purged with nitrogen or argon to maintain anhydrous conditions.
-
Reagent Addition: The addition of the Grignard reagent to benzonitrile should be done via a dosing pump at a controlled rate to manage the exotherm. The internal temperature of the reactor should be carefully monitored.
-
Quenching: The quenching solution should be added slowly to the reactor with vigorous stirring and cooling.
-
Work-up: Phase separation can be performed in the reactor or a separate extraction vessel. Solvent transfers should be done using closed systems to minimize exposure to flammable vapors.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yield in this compound Grignard synthesis.
Scale-Up Pathway from Lab to Pilot Plant
Caption: Key stages in scaling up this compound production.
References
- 1. ijcrt.org [ijcrt.org]
- 2. EP0837053A1 - Process for the elimination of water and ammonia from this compound reaction effluents - Google Patents [patents.google.com]
- 3. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US5679855A - Preparation of benzophenone imines - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solved Lab a Grignard Reaction of Benzophenone Preparation: | Chegg.com [chegg.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: Benzophenone Imine vs. Carbamates
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the protection of amine functionalities is a cornerstone of strategic molecular architecture. The choice of an appropriate amine protecting group is critical, influencing not only the efficiency of individual synthetic steps but also the overall yield and purity of the final product. While carbamate-based protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) are widely employed, benzophenone (B1666685) imine presents a distinct and valuable alternative. This guide provides an objective, data-driven comparison of benzophenone imine with these commonly used carbamate (B1207046) protecting groups, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions for their synthetic endeavors.
Profiles of Amine Protecting Groups
This compound
This compound serves as a robust protecting group for primary amines, forming a Schiff base that is stable under various non-acidic conditions, including flash chromatography.[1][2] It is particularly valued as an ammonia (B1221849) surrogate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where it allows for the synthesis of primary anilines.[2][3]
Protection: The formation of the this compound is typically achieved by the reaction of a primary amine with this compound itself (acting as a transfer agent) or through condensation with benzophenone.
Deprotection: The primary amine can be readily regenerated from the imine by mild acidic hydrolysis or through catalytic hydrogenolysis.[2][3] This allows for deprotection under conditions that are orthogonal to many other protecting groups.
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its ease of installation and its stability towards a broad range of reagents and reaction conditions, including catalytic hydrogenation, basic, and nucleophilic environments.[4]
Protection: The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[5][6]
Deprotection: Cleavage of the Boc group is most commonly achieved under acidic conditions, using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][7]
Carboxybenzyl (Cbz)
The Cbz group, historically significant in peptide synthesis, offers a stable urethane (B1682113) linkage that is resistant to mildly acidic and basic conditions.[8]
Protection: The Cbz group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.[7]
Deprotection: A key feature of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild method that leaves many other functional groups intact.[5][7]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under non-acidic, basic conditions.[9]
Protection: The Fmoc group is installed by reacting an amine with Fmoc-Cl or Fmoc-OSu in the presence of a base.[10]
Deprotection: The defining characteristic of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in an organic solvent.[7][9]
Comparative Data
The selection of an amine protecting group is a multifactorial decision, guided by the stability of the protecting group under various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule. The following tables summarize the stability and deprotection conditions for this compound and the compared carbamate protecting groups.
| Protecting Group | Structure | Stable To | Labile To |
| This compound | (C₆H₅)₂C=N-R | Flash Chromatography, Weak Bases, Nucleophiles, Organometallic Reagents | Strong Acids, Mild Aqueous Acid, Catalytic Hydrogenolysis |
| Boc | (CH₃)₃COCO-NRR' | Catalytic Hydrogenolysis, Strong Bases, Nucleophiles | Strong Acids (TFA, HCl) |
| Cbz | C₆H₅CH₂OCO-NRR' | Mild Acids, Mild Bases | Catalytic Hydrogenolysis, Strong Acids, Strong Bases |
| Fmoc | C₁₅H₁₁CH₂OCO-NRR' | Acids, Catalytic Hydrogenolysis (with some exceptions) | Bases (e.g., Piperidine) |
Table 1: General Stability of Amine Protecting Groups
| Protecting Group | Reagents for Deprotection | Typical Conditions |
| This compound | HCl, H₂SO₄, Acetic Acid, H₂/Pd-C, Hydroxylamine hydrochloride | Mild aqueous acid, room temperature; Catalytic hydrogenation[3] |
| Boc | TFA, HCl in Dioxane/EtOAc | 25-50% TFA in CH₂Cl₂, room temp, 30 min - 2h[4] |
| Cbz | H₂/Pd-C, HBr in Acetic Acid | 1 atm H₂, Pd/C catalyst, room temp, 1-16h[5] |
| Fmoc | 20% Piperidine in DMF | 20% Piperidine in DMF, room temp, 5-20 min[9] |
Table 2: Common Deprotection Conditions
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the protection of a primary amine with this compound and the deprotection of each of the compared groups.
Protection of a Primary Amine with this compound
Materials:
-
Primary amine
-
This compound
-
Anhydrous toluene (B28343)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the primary amine (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
The resulting this compound-protected amine can often be used in the next step without further purification. If necessary, purification can be achieved by flash chromatography.
Deprotection Protocols
This compound Deprotection (Acidic Hydrolysis):
Materials:
-
This compound-protected amine
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound-protected amine in THF.
-
Add 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected primary amine. The benzophenone byproduct can be removed by extraction or chromatography.[11]
Boc Deprotection (Acidic Cleavage):
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an equal volume of TFA to the solution (for a 1:1 DCM:TFA mixture).[6]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4]
Cbz Deprotection (Catalytic Hydrogenolysis):
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply (balloon or Parr apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]
Fmoc Deprotection (Basic Cleavage):
Materials:
-
Fmoc-protected amine
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine under reduced pressure.
-
The crude product can be purified by an appropriate method, such as crystallization or chromatography, to remove the dibenzofulvene-piperidine adduct.
Visualizing Protection and Deprotection Strategies
To further clarify the chemical transformations and experimental workflows, the following diagrams illustrate the protection and deprotection schemes for each protecting group.
Caption: General workflow for amine protection and deprotection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Amine Protection / Deprotection [ar.bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Protection for the AMINE.pptx [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
Benzophenone Imine vs. Tert-Boc: A Comparative Guide to Amine Protection
In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The choice of a suitable protecting group for amines is a critical decision that can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides a comprehensive comparison of two widely used amine protecting groups: benzophenone (B1666685) imine and tert-butyloxycarbonyl (Boc). We will delve into their mechanisms of action, stability profiles, and the experimental protocols for their introduction and removal, supported by quantitative data to aid researchers in making informed decisions for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Benzophenone Imine | Tert-Butyloxycarbonyl (Boc) |
| Protection Chemistry | Schiff base formation | Carbamate (B1207046) formation |
| Typical Reagents | Benzophenone, TiCl4, DABCO | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., TEA, DMAP) |
| Stability | Stable to chromatography, basic and nucleophilic conditions | Stable to basic and nucleophilic conditions, and catalytic hydrogenation |
| Deprotection Conditions | Mild acid hydrolysis or catalytic hydrogenolysis | Strong acidic conditions (e.g., TFA, HCl) |
| Key Advantages | Useful as an ammonia (B1221849) equivalent in cross-coupling reactions | Well-established, wide range of applications, orthogonal to many other protecting groups |
| Limitations | Primarily for primary amines | Acid lability can be a limitation in the presence of other acid-sensitive groups |
Performance Comparison: A Data-Driven Analysis
The selection of a protecting group is often a balance between its stability under various reaction conditions and the ease and selectivity of its removal. Below is a summary of quantitative data for the protection and deprotection of amines using this compound and Boc groups.
Protection of Primary Amines
| Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Benzidine | Benzophenone, DABCO, TiCl₄, Chlorobenzene, 125 °C | 5 h | Moderate to Good | [1] |
| This compound | Various Amines | Benzophenone, bis(trimethylsilyl)amine, TBAF, THF, 25°C | 6 h | 97 | [2] |
| Tert-Boc | Various Amines | (Boc)₂O, Water:Acetone (9.5:0.5), RT | 8-12 min | Good to Excellent | [3] |
| Tert-Boc | Aminoglycosides | (Boc)₂O, H₂O/MeOH/TEA, 55°C | 16 h | 90-97 | [4] |
| Tert-Boc | Primary Amines | (Boc)₂O, TEA, THF/H₂O, 0°C to RT | 6 h | High | [5] |
Deprotection of Protected Amines
| Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| This compound | N-Benzophenone Imines | Mild Acid Hydrolysis | - | Excellent | [6] |
| This compound | N-Benzophenone Imines | Catalytic Hydrogenolysis (Pd-C) | - | Excellent | [6] |
| Tert-Boc | N-Boc-1-naphthylamine | Oxalyl chloride, MeOH, RT | 1-4 h | up to 90 | [7][8] |
| Tert-Boc | N-Boc aryl amines | TFE, 150°C (Flow) | 60 min | 49-72 | [9] |
| Tert-Boc | N-Boc alkyl amines | TFE, 150°C (Flow) | 60 min | 27-50 | [9] |
| Tert-Boc | N-Boc protected amine | 25-50% TFA in DCM, RT | 1-4 h | High | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies.
This compound Protection (TBAF Catalyzed)
Materials:
-
Amine substrate (1.0 mmol)
-
Benzophenone (1.0 mmol)
-
1,1,1,3,3,3-hexamethyldisilazane (2.0 mmol)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M in THF, 0.10 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
-
Magnetic stirrer
-
Round-bottom flask with a Teflon-lined screw cap
Procedure:
-
Dry a round-bottom flask equipped with a magnetic stir bar under vacuum using a heat gun and backfill with argon.
-
To the flask, add the amine substrate (1.0 mmol), benzophenone (1.0 mmol), and 1,1,1,3,3,3-hexamethyldisilazane (2.0 mmol).
-
Add anhydrous THF (0.10 mL) followed by the TBAF solution (0.10 mL, 0.10 mmol).
-
Stir the reaction mixture at room temperature (25 °C) for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, which may include quenching the reaction, extraction, and purification by chromatography if necessary.[2]
This compound Deprotection (Acidic Hydrolysis)
Materials:
-
N-Benzophenone imine protected amine
-
Mild acid (e.g., dilute HCl or acetic acid)
-
Suitable solvent (e.g., THF, Methanol)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the N-benzophenone imine protected amine in a suitable solvent in a round-bottom flask.
-
Add a mild aqueous acid solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the acid and extract the deprotected amine with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.[6]
Tert-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 v/v mixture)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and TEA or DIPEA (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.
-
Stir at room temperature for 5 minutes until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress via TLC.
-
Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography.[5]
Tert-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc protected amine in DCM (e.g., 10 mL per 1 g of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 25-50% v/v in DCM). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5]
Mechanistic Insights and Strategic Applications
The choice between this compound and Boc often depends on the overall synthetic strategy, including the presence of other functional groups and the desired sequence of reactions.
This compound: Protection and Deprotection Pathway
This compound is formed via a condensation reaction between a primary amine and benzophenone, typically under conditions that facilitate the removal of water. Deprotection is readily achieved by hydrolysis with mild acid or by catalytic hydrogenolysis, regenerating the primary amine and benzophenone.[6] This protecting group is particularly valuable in the context of Buchwald-Hartwig amination, where it serves as an ammonia equivalent.[10]
Tert-Boc: Protection and Deprotection Pathway
The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate in the presence of a base. The deprotection mechanism is initiated by protonation of the carbamate carbonyl oxygen under acidic conditions, which leads to the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[11] The stability of the Boc group to a wide range of reagents makes it a cornerstone of orthogonal protection strategies, allowing for the selective deprotection of other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile) in its presence.[12][13]
Experimental Workflow: A General Overview
Conclusion
Both this compound and tert-butyloxycarbonyl (Boc) are effective and widely used protecting groups for primary amines, each with its distinct advantages and applications. The Boc group is arguably more versatile due to its well-documented stability and its central role in orthogonal protection strategies, particularly in solid-phase peptide synthesis. Its removal under acidic conditions is generally clean and high-yielding. This compound, while also offering robust protection, finds a special niche as an ammonia surrogate in metal-catalyzed cross-coupling reactions and is readily cleaved under mild acidic or hydrogenolytic conditions.
The choice between these two protecting groups will ultimately be dictated by the specific requirements of the synthetic route, including the nature of the substrate, the presence of other functional groups, and the desired sequence of chemical transformations. The experimental data and detailed protocols provided in this guide are intended to empower researchers to make a well-informed decision, thereby optimizing their synthetic endeavors.
References
- 1. Substituted benzophenone imines for COF synthesis via formal transimination - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03735E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Benzophenone imine_Chemicalbook [chemicalbook.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Advantage of Benzophenone Imine as an Ammonia Surrogate in Modern Synthesis
For researchers, scientists, and professionals in drug development, the efficient and selective introduction of a primary amino group is a cornerstone of molecular construction. While ammonia (B1221849) is the most direct nitrogen source, its gaseous nature and challenging handling properties often necessitate the use of ammonia surrogates. Among these, benzophenone (B1666685) imine has emerged as a superior reagent, offering a unique combination of stability, reactivity, and selectivity. This guide provides an objective comparison of benzophenone imine with other common ammonia surrogates, supported by experimental data, to inform strategic decisions in synthetic planning.
This compound stands out as a robust and versatile ammonia equivalent, particularly in the context of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] Its advantages over other methods for introducing a primary amine, such as the reduction of nitroarenes or the use of other ammonia surrogates, are significant.
Key Advantages of this compound:
-
Solid, Air-Stable Reagent: Unlike gaseous ammonia, which requires specialized equipment for accurate addition and containment, this compound is a commercially available, crystalline solid that is easy to handle and store.[3] This simplifies reaction setup and improves reproducibility.
-
Prevention of Diarylation: The steric bulk of the benzophenone group effectively prevents the common side reaction of diarylation, where the newly formed primary aniline (B41778) reacts further with the aryl halide.[4] This leads to higher selectivity and yield of the desired primary amine product.
-
Mild Deprotection: The resulting N-aryl this compound is readily hydrolyzed under mild acidic conditions to furnish the free primary aniline.[5] This orthogonality allows for the presence of other sensitive functional groups in the molecule.
-
Broad Substrate Scope: this compound is compatible with a wide range of aryl and heteroaryl halides and triflates, including those with both electron-donating and electron-withdrawing groups.[6][7]
Comparative Performance: this compound vs. Alternative Ammonia Surrogates
The choice of an ammonia surrogate significantly impacts the efficiency and outcome of a C-N cross-coupling reaction. Below is a comparison of this compound with two other widely used surrogates: lithium bis(trimethylsilyl)amide (LiHMDS) and tert-butyl carbamate.
Palladium-Catalyzed Amination of 4-Chlorotoluene: A Comparative Analysis
| Ammonia Surrogate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 80 | 18 | 95 | [6][7] |
| LiHMDS | Pd(dba)₂ / P(tBu)₃ | LiHMDS | Toluene | 100 | 3 | 98 | [8][9] |
| tert-Butyl Carbamate | Pd₂(dba)₃ / t-BuXPhos | NaOtBu | Dioxane | 100 | 24 | 83 | [10] |
As the data indicates, while LiHMDS can provide excellent yields in shorter reaction times, it is a strong base and can be incompatible with sensitive functional groups. This compound offers a balance of high yield and milder reaction conditions. Tert-butyl carbamate, while also effective, often requires longer reaction times and may result in lower yields.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the use of this compound and its subsequent deprotection, as well as for the use of LiHMDS as an ammonia surrogate.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Halide with this compound
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
The aryl halide (1.0 mmol) and this compound (1.2 mmol) are added, followed by anhydrous toluene (5 mL).
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The crude N-aryl this compound can often be used in the next step without further purification.
Protocol 2: Hydrolysis of N-Aryl this compound to the Primary Aniline
This protocol describes the deprotection of the N-aryl this compound intermediate to yield the primary aniline.[5]
Reaction Scheme:
Caption: Hydrolysis of the intermediate imine.
Procedure:
-
The crude N-aryl this compound from the previous step is dissolved in tetrahydrofuran (B95107) (THF, 10 mL).
-
A 2 M aqueous solution of hydrochloric acid (5 mL) is added, and the mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC until the imine is fully consumed.
-
The reaction mixture is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aniline can be purified by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide with LiHMDS
This protocol provides a general procedure for the use of LiHMDS as an ammonia surrogate.[8][9]
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(dba)₂ (0.01 mmol, 1 mol%) and P(tBu)₃ (0.02 mmol, 2 mol%).
-
The tube is evacuated and backfilled with argon.
-
The aryl halide (1.0 mmol) is added, followed by anhydrous toluene (5 mL).
-
A 1 M solution of LiHMDS in THF (2.2 mL, 2.2 mmol) is added dropwise.
-
The reaction mixture is heated to 100 °C and stirred for the appropriate time (typically 1-3 hours).
-
After cooling, the reaction is quenched by the addition of water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The resulting N,N-bis(trimethylsilyl)aniline is then hydrolyzed with aqueous acid to afford the primary aniline.
Logical Pathway for Primary Aniline Synthesis
The synthesis of a primary aniline from an aryl halide using this compound follows a clear and efficient two-step sequence. This can be visualized as a logical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Ammonia surrogates in the synthesis of primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Trans-Spanned Palladium Catalyst for Mild and Efficient Amination of Aryl Halides with this compound | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Benzophenone Imine for Researchers and Drug Development Professionals
An objective analysis of four key synthetic methodologies for benzophenone (B1666685) imine, a crucial reagent in pharmaceutical and chemical research, is presented below. This guide provides a comprehensive comparison of reaction parameters, experimental protocols, and visual workflows to aid in the selection of the most suitable synthesis route for specific laboratory and industrial applications.
Benzophenone imine is a vital building block in organic synthesis, primarily serving as a stable ammonia (B1221849) equivalent for the construction of primary amines and nitrogen-containing heterocycles. Its application is particularly prominent in cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of synthetic route to this compound can significantly impact yield, purity, cost, and scalability. This guide evaluates four distinct and widely recognized methods: the direct reaction of benzophenone with ammonia, the Grignard reaction (Moureu-Mignonac synthesis), the thermal decomposition of benzophenone oxime, and a modern approach utilizing bis(trimethylsilyl)amine with a tetrabutylammonium (B224687) fluoride (B91410) (TBAF) catalyst.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the four primary synthesis routes of this compound, offering a direct comparison of their efficiency and reaction conditions.
| Synthesis Route | Key Reactants | Catalyst | Solvent | Reaction Time | Temperature (°C) | Pressure | Yield (%) |
| Reaction with Ammonia | Benzophenone, Liquid Ammonia | Titanium Dioxide (TiO₂) | Methanol (B129727) (optional) | Continuous Flow | 130 | 200 bar | ~98% Conversion, 99% Selectivity[1] |
| Grignard Reaction | Benzonitrile (B105546), Phenylmagnesium Bromide | None | Diethyl Ether | ~2-3 hours | Reflux | Atmospheric | 81-87%[2] |
| Thermal Decomposition | Benzophenone Oxime | Carbon Dioxide (atmosphere) | None | Not specified | >150 (heating with free flame) | Reduced | 59-66%[3] |
| TBAF-Catalyzed Reaction | Benzophenone, Bis(trimethylsilyl)amine | TBAF | Tetrahydrofuran (B95107) (THF) | Not specified | Ambient | Atmospheric | High (exact % not specified in abstract)[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and to offer a clear understanding of the practical aspects of each synthesis route.
Reaction of Benzophenone with Ammonia
This industrial-scale synthesis involves the continuous reaction of molten benzophenone with liquid ammonia over a solid catalyst.
Procedure: A tubular reactor is filled with titanium dioxide (3 mm strands) as the catalyst. A continuous flow of molten benzophenone (60 g/h) and liquid ammonia (720 g/h) is passed through the reactor at 130°C and 200 bar. After the reaction, excess ammonia is distilled off. The resulting two-phase mixture is homogenized with dimethylformamide for analysis. This method achieves a high conversion of benzophenone (98%) with excellent selectivity for this compound (99%)[1].
Grignard Reaction (Moureu-Mignonac Ketimine Synthesis)
This classical method involves the addition of a Grignard reagent to a nitrile.
Procedure: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, phenylmagnesium bromide is prepared from magnesium turnings (13.4 g) and bromobenzene (B47551) (86 g) in anhydrous diethyl ether (300 ml). After the Grignard reagent formation is complete, a solution of benzonitrile (51.5 g) in diethyl ether (100 ml) is added dropwise, and the mixture is refluxed for 30-45 minutes. The reaction mixture is then cooled, and anhydrous methanol (150 ml) is added slowly to decompose the intermediate complex. The mixture is stirred for 30 minutes and then filtered. The filtrate is concentrated under reduced pressure, and the residue is distilled to yield this compound. This procedure reports a yield of 81-87%[2].
Thermal Decomposition of Benzophenone Oxime
This method relies on the heat-induced breakdown of benzophenone oxime.
Procedure: Benzophenone oxime (49 g) is placed in a long glass tube sealed at one end. The tube is evacuated and filled with dry carbon dioxide. The oxime is then heated with a free flame, starting from the upper end, until the entire sample is decomposed. The collected liquid is then distilled under reduced pressure (around 20 mm). The distillate, a mixture of benzophenone and this compound, is dissolved in ligroin (400 cc), and dry hydrogen chloride gas is bubbled through the solution to precipitate diphenylmethane (B89790) imine hydrochloride. The free imine can be obtained by treatment with a base. The reported yield is between 59% and 66%[3].
TBAF-Catalyzed Reaction of Benzophenone and Bis(trimethylsilyl)amine
This modern approach offers a convenient synthesis at ambient conditions.
Procedure: In a flame-dried or oven-dried glassware under an argon atmosphere, commercially available benzophenone and bis(trimethylsilyl)amine are mixed in tetrahydrofuran (THF). A catalytic amount of tetrabutylammonium fluoride (TBAF) is added to the mixture. The reaction is stirred at ambient temperature and pressure. The product, this compound, can be isolated after an appropriate workup, which typically involves removal of the solvent and purification by distillation or chromatography. This method is highlighted for its simplicity and applicability to multigram-scale synthesis in a standard laboratory setup[4][5].
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
Spectroscopic Purity Analysis of Benzophenone Imine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. This guide provides a comparative analysis of spectroscopic methods to confirm the purity of benzophenone (B1666685) imine, a versatile intermediate in organic synthesis. We present experimental data and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate pure benzophenone imine from common impurities.
This compound is commonly synthesized via the reaction of benzophenone with ammonia (B1221849) or through the addition of a phenyl Grignard reagent to benzonitrile (B105546). Consequently, unreacted starting materials such as benzophenone and benzonitrile are the most probable impurities. This guide focuses on the distinct spectroscopic signatures of these three compounds to enable unambiguous purity assessment.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its potential impurities, benzophenone and benzonitrile. These values are essential for identifying the presence of contaminants in a sample of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | 7.15 - 7.80 (m, 10H) | ~8.1 (br s, 1H, N-H) |
| Benzophenone | 7.45 - 7.85 (m, 10H)[1][2] | - |
| Benzonitrile | 7.40 - 7.70 (m, 5H)[3][4] | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Aromatic Carbons (ppm) | Carbonyl/Imino/Nitrile Carbon (ppm) |
| This compound | 127.0 - 135.8 | ~166[5] |
| Benzophenone | 128.0 - 138.0 | ~196[6][7] |
| Benzonitrile | 112.2, 118.6, 128.9, 132.0, 132.6[4][8] | ~118.6[4] |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=N / C=O / C≡N Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~1620 - 1640 | ~1440 - 1600 | ~3020 - 3080 |
| Benzophenone | ~1650 - 1660[9][10] | ~1450 - 1600[11] | ~3000 - 3100[11] |
| Benzonitrile | ~2220 - 2240[12][13] | ~1450 - 1600 | ~3030 - 3080 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 181 | 180, 104 |
| Benzophenone | 182[14][15] | 105, 77[14][15] |
| Benzonitrile | 103[16][17] | 76 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.[5]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of 0-10 ppm.
-
Integrate all peaks to determine the relative ratios of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0-200 ppm.
-
-
Data Analysis:
-
Reference the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[5]
-
Compare the observed chemical shifts and integration values with the data in Tables 1 and 2 to identify the presence of benzophenone or benzonitrile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5]
-
-
Instrument: A standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic stretching frequencies for the imine (C=N), carbonyl (C=O), and nitrile (C≡N) functional groups as detailed in Table 3. The absence of strong absorbances in the C=O and C≡N regions is a strong indicator of high purity.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak for this compound (m/z 181).
-
Look for the presence of molecular ions corresponding to benzophenone (m/z 182) and benzonitrile (m/z 103). The relative intensities of these peaks can provide a semi-quantitative measure of impurity levels.
-
Workflow for Spectroscopic Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound purity.
Caption: A workflow diagram illustrating the sequential use of spectroscopic techniques for the purity assessment of this compound.
By employing this systematic approach and comparing the acquired spectroscopic data with the reference values provided, researchers can confidently ascertain the purity of their this compound samples, ensuring the integrity of their subsequent experimental work.
References
- 1. Benzophenone(119-61-9) 1H NMR spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Benzonitrile(100-47-0) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Benzophenone(119-61-9) 13C NMR spectrum [chemicalbook.com]
- 7. Cshifts [sites.science.oregonstate.edu]
- 8. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 9. proprep.com [proprep.com]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]
- 14. Benzophenone(119-61-9) MS [m.chemicalbook.com]
- 15. Benzophenone [webbook.nist.gov]
- 16. Benzonitrile [webbook.nist.gov]
- 17. massbank.eu [massbank.eu]
A Comparative Guide to the Kinetics of Benzophenone Imine Reactions
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for process optimization and the development of novel synthetic methodologies. This guide provides a comparative analysis of the kinetics associated with benzophenone (B1666685) imine, focusing on the well-documented hydrolysis reaction as a proxy for understanding the dynamics of its formation. The data presented here is crucial for applications where benzophenone imine is used as a protective group or a reactive intermediate, such as in the synthesis of Covalent Organic Frameworks (COFs) and in Buchwald-Hartwig amination reactions.[1][2]
Comparative Kinetic Data: Hydrolysis of Substituted Benzophenone Imines
The stability of the this compound linkage is a critical factor in its synthetic applications. Kinetic studies on the acid-catalyzed hydrolysis of various para-substituted N-aryl benzophenone imines provide valuable insights into the electronic effects governing the reactivity of the C=N bond. The following table summarizes the observed rate constants (k_obs) for the hydrolysis of different benzophenone imines, demonstrating the influence of electron-donating and electron-withdrawing substituents.
| Substituent (para-position) | Hammett Parameter (σp) | Observed Rate Constant (k_obs) [10⁻⁵ s⁻¹] |
| NMe₂ | -0.83 | 1.87 |
| OMe | -0.27 | 3.53 |
| Me | -0.17 | 4.13 |
| H | 0.00 | 4.63 |
| F | 0.06 | 5.37 |
| Cl | 0.23 | 7.03 |
| Br | 0.23 | 6.87 |
| I | 0.28 | 7.00 |
| CO₂Me | 0.45 | 10.3 |
| CF₃ | 0.54 | 11.0 |
| CN | 0.66 | 13.3 |
| NO₂ | 0.78 | 16.0 |
Data sourced from Sprachmann et al. (2023). The study followed the hydrolysis spectroscopically under acidic conditions.[1][3]
The data clearly indicates that electron-withdrawing groups (positive σp values) accelerate the rate of hydrolysis, while electron-donating groups (negative σp values) slow it down. This trend highlights the sensitivity of the imine bond to electronic perturbations on the benzophenone moiety.[1]
General Mechanism of Imine Formation and Hydrolysis
The formation of an imine is a reversible reaction involving the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration.[4] The reverse process, hydrolysis, is the acid-catalyzed cleavage of the imine bond to regenerate the amine and the carbonyl compound.
Caption: Reversible pathway for this compound formation and hydrolysis.
This mechanism underscores that the rate-determining step can vary depending on the reaction conditions, particularly the pH. In the kinetic study referenced, the hydrolysis was acid-catalyzed, meaning the initial protonation of the imine nitrogen is a key step.[1][3]
Experimental Protocols for Kinetic Studies
The kinetic data presented above was obtained through spectroscopic analysis. A detailed protocol for such an experiment is outlined below.
Objective: To determine the observed rate constant (k_obs) for the acid-catalyzed hydrolysis of a substituted this compound.
Materials:
-
Substituted N-aryl this compound
-
1,4-Dioxane (solvent)
-
Acetic acid (catalyst)
-
Deuterated water (D₂O)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the specific this compound in 1,4-dioxane.
-
Reaction Mixture Preparation: In a quartz cuvette, combine 1,4-dioxane, a specific volume of the imine stock solution, and a solution of acetic acid in D₂O. The final concentrations are chosen to ensure pseudo-first-order conditions with respect to the imine.
-
Spectroscopic Monitoring: Place the cuvette in the temperature-controlled spectrophotometer set to a constant temperature (e.g., 50 °C).[1]
-
Data Acquisition: Monitor the reaction by recording the decrease in the absorbance of the imine at its maximum absorption wavelength (λ_max) over time.
-
Data Analysis: The observed rate constant (k_obs) is determined by plotting the natural logarithm of the normalized absorbance (ln(A/A₀)) against time. The slope of the resulting linear fit corresponds to -k_obs.[1]
The workflow for this experimental procedure can be visualized as follows:
Caption: Workflow for a typical kinetic study of imine hydrolysis.
Comparison with Alternative Synthetic Methods
While detailed kinetic comparisons are scarce in the literature, the formation of this compound can be achieved through various methods, each with its own kinetic profile and practical considerations.
-
Reaction with Ammonia (B1221849): The direct reaction of benzophenone with ammonia often requires high pressure and/or high temperatures, suggesting slow kinetics under ambient conditions.[5][6]
-
Grignard Synthesis: The addition of phenylmagnesium bromide to benzonitrile (B105546) is a classic method. While effective, it is a multi-step process involving a highly reactive organometallic reagent, and the kinetics are not typically studied for process optimization.[5][6]
-
Catalytic Methods: More recent methods utilize catalysts to improve reaction rates and conditions. For example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to catalyze the reaction between benzophenone and bis(trimethylsilyl)amine at room temperature, implying favorable kinetics.[7] Similarly, ruthenium-catalyzed syntheses have been reported to proceed efficiently under mild conditions.[8]
The kinetic study of hydrolysis provides an indirect but valuable comparison point. The relative stability of the imine bond, as quantified by the hydrolysis rate constants, is inversely related to its ease of formation under equilibrium conditions. Therefore, the factors that accelerate hydrolysis (e.g., electron-withdrawing groups) would be expected to favor the reverse reaction, imine formation, from a thermodynamic standpoint. However, the kinetics of formation will also depend on the specific nucleophilicity of the amine and the electrophilicity of the carbonyl, which can be tailored for optimal reaction rates.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ijcrt.org [ijcrt.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound: Chemical Properties, Applications in Medical Diagnostics and its Synthesis Method_Chemicalbook [chemicalbook.com]
A Comparative Guide to Catalysts for Buchwald-Hartwig Amination Using Benzophenone Imine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials. The use of benzophenone (B1666685) imine as an ammonia (B1221849) surrogate in this reaction is a widely adopted strategy for the preparation of primary anilines. The choice of catalyst system—typically a palladium precursor paired with a phosphine (B1218219) ligand—is paramount to the success of this transformation, directly influencing reaction yields, times, and catalyst loadings.
This guide provides an objective comparison of commonly employed catalyst systems for the Buchwald-Hartwig amination of aryl halides with benzophenone imine, supported by experimental data to inform catalyst selection and optimization.
Comparative Performance of Catalyst Systems
The efficiency of the Buchwald-Hartwig amination is highly dependent on the selection of the palladium precursor and the phosphine ligand. The following table summarizes the performance of several catalyst systems in the coupling of an aryl halide with this compound. The data presented is a compilation from various sources to provide a comparative overview. For this comparison, the amination of 4-chloroanisole (B146269) is used as a representative example.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| System 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 100 | 2 | 95 | 1 |
| System 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 88 | 1.5 |
| System 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 4 | 92 | 1 |
| System 4 | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 80 | 12 | 90 | 1 |
Note: The data presented is collated from multiple sources for comparative purposes and reaction conditions may vary slightly between experiments.
Experimental Workflow and Catalytic Cycle
The general workflow for a Buchwald-Hartwig amination reaction involves the careful assembly of reagents under an inert atmosphere. The accompanying diagram illustrates a typical experimental sequence. The catalytic cycle, a fundamental concept in understanding the reaction mechanism, is also depicted.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination of an aryl halide with this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination using two different catalyst systems. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂ / XPhos[1]
This protocol describes a general method for the coupling of an aryl chloride with this compound using a palladium acetate (B1210297) and XPhos catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and XPhos (0.015 mmol, 1.5 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to the tube.
-
Through the septum, add anhydrous toluene (5 mL).
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude intermediate imine can be purified by column chromatography or used directly in the next step.
-
Hydrolysis: Dissolve the crude imine in tetrahydrofuran (B95107) (THF) (10 mL). Add 2 M aqueous HCl (5 mL) and stir the mixture vigorously at room temperature for 2-4 hours. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the primary aniline.
Protocol 2: General Procedure using Pd₂(dba)₃ / BINAP
This protocol outlines a general method for the coupling of an aryl bromide with this compound using a Pd₂(dba)₃ and BINAP catalyst system.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd₂(dba)₃ (0.0075 mmol, 0.75 mol%) and BINAP (0.018 mmol, 1.8 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (3 cycles).
-
Add the aryl bromide (1.0 mmol), this compound (1.1 mmol), and sodium tert-butoxide (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Immerse the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Filter the reaction mixture through a plug of silica (B1680970) gel, eluting with ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash chromatography.
-
Hydrolysis: Follow the hydrolysis procedure outlined in Protocol 1 to obtain the primary aniline.
Validating the Structure of Benzophenone Imine Adducts: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of benzophenone (B1666685) imine adducts, crucial intermediates in the synthesis of amino acids and other pharmaceuticals. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical technique.
Benzophenone imines serve as versatile protecting groups and chiral auxiliaries in organic synthesis. The precise knowledge of the stereochemistry and conformation of their adducts is critical for understanding reaction mechanisms and ensuring the desired biological activity of the final products. While X-ray crystallography stands as the gold standard for structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable and often complementary information.
Unambiguous Structure Determination with X-ray Crystallography
Single-crystal X-ray diffraction provides a direct and high-resolution visualization of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles.
A study on substituted N-aryl benzophenone imines provided crystal structures for two derivatives, unambiguously confirming their molecular connectivity and conformation.[1][2] The crystallographic data, often deposited as a Crystallographic Information File (CIF), contains a wealth of structural information.
Key Crystallographic Data for a Benzophenone Imine Adduct
Below is a summary of selected crystallographic data for a representative this compound adduct.
| Parameter | Bond/Atoms Involved | Value (Å or °) |
| Bond Lengths | C=N (Imine) | 1.28 |
| N-C (Aryl) | 1.42 | |
| C-C (Benzophenone) | 1.49 - 1.51 | |
| C-C (Aryl) | 1.38 - 1.40 | |
| Bond Angles | C-N-C | 118.5 |
| C-C=N | 121.3 | |
| Ph-C-Ph | 117.8 | |
| Torsion Angles | Ph-C-N-C | -175.2 |
| C-N-C-C (Aryl) | 65.8 |
Data extracted from a representative CIF file and may vary slightly between different adducts.
Complementary Insights from Spectroscopic Techniques
While X-ray crystallography provides a static picture of the molecule in a crystal lattice, spectroscopic methods offer information about the structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. 1H and 13C NMR spectra provide information about the chemical environment of each nucleus.
For a typical this compound adduct, such as N-(diphenylmethylene)glycine ethyl ester, the following spectral features are characteristic:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.65 - 7.15 | multiplet | Aromatic protons (2 Ph) |
| 4.26 | singlet | N-CH₂-CO | |
| 4.20 | quartet | O-CH₂-CH₃ | |
| 1.25 | triplet | O-CH₂-CH₃ | |
| ¹³C NMR | 172.0, 169.3 | singlet | C=O (ester), C=N (imine) |
| 139.6 - 124.6 | multiple signals | Aromatic carbons | |
| 82.5 | singlet | O-CH₂ | |
| 56.6 | singlet | N-CH₂ | |
| 14.2 | singlet | CH₃ |
Characteristic chemical shifts for N-(diphenylmethylene)glycine ethyl ester and its derivatives.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound adducts, techniques like Electrospray Ionization (ESI) are commonly used. The predicted mass spectrum for Diphenylmethylene-Glycine benzyl (B1604629) ester shows a molecular ion peak [M]⁺ at m/z 329.14, along with characteristic fragment ions.[4]
| m/z | Ion |
| 329.14 | [M]⁺ |
| 238.10 | [M - C₇H₇O]⁺ |
| 180.08 | [C₁₃H₁₀N]⁺ |
| 91.05 | [C₇H₇]⁺ |
Experimental Protocols
Synthesis of this compound Glycine (B1666218) Ethyl Ester Adduct
A common method for the synthesis of the title adduct involves the reaction of this compound with glycine ethyl ester hydrochloride.
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
Dichloromethane (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
To a solution of glycine ethyl ester hydrochloride in anhydrous dichloromethane, add triethylamine at 0 °C to neutralize the salt and liberate the free amino ester.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Grow single crystals of the purified this compound adduct suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., ethanol/hexane). The crystals should be well-formed and of a suitable size (typically 0.1-0.3 mm in each dimension).
2. Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
3. Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of unique reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer at a specific frequency (e.g., 400 MHz for ¹H).
-
Use standard pulse sequences for both 1D and potentially 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation.
3. Data Processing:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Visualizing the Workflow and Comparisons
Caption: Experimental workflow for the synthesis and structural validation of this compound adducts.
Caption: Decision logic for selecting a structural validation method.
References
A Comparative Guide to the Stability of Benzophenone Imine Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of benzophenone (B1666685) imine Schiff bases against other common Schiff base alternatives. The stability of these compounds is a critical factor in their application as intermediates in organic synthesis, as protective groups, and in the development of novel materials and pharmaceuticals. This document outlines their performance under various conditions, supported by experimental data, to aid in the selection of the most appropriate Schiff base for specific research and development needs.
Comparative Stability Analysis
The stability of Schiff bases is paramount to their utility. Here, we compare benzophenone imine Schiff bases with other classes of imines, focusing on hydrolytic, thermal, and photochemical stability.
Hydrolytic Stability
Hydrolytic stability is a crucial parameter, especially for applications in aqueous environments or where moisture is present. The stability of the imine bond (C=N) to hydrolysis is influenced by electronic and steric factors of the parent aldehyde/ketone and amine.
| Schiff Base Type | Structure (General) | Hydrolysis Rate Constant (k) | Conditions | Key Observations |
| This compound | Ph₂C=N-R | Relatively Slow | Acidic/Neutral pH | The two phenyl groups on the carbonyl carbon provide significant steric hindrance, protecting the imine bond from nucleophilic attack by water. Generally more stable than aldimines. |
| Salicylaldehyde Imine | (o-HO-C₆H₄)CH=N-R | Variable (pH-dependent) | pH-dependent | Intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen can influence stability. Hydrolysis can be catalyzed by both acid and base. The rate constant for the hydroxide-independent hydrolysis of N-salicylidin-2-aminopyridine is 3.5 x 10⁻² s⁻¹ at 35°C.[1][2] |
| N-Benzylideneaniline | PhCH=N-Ph | pH-dependent | Acidic/Neutral pH | Generally less stable than benzophenone imines due to less steric hindrance. The hydrolysis mechanism is pH-dependent, with a transition in the rate-determining step from dehydration of the carbinolamine at neutral pH to amine attack under acidic conditions.[3] |
| Aliphatic Ketimine | R₂C=N-R' (R, R' = alkyl) | Generally Faster | Acidic/Neutral pH | Less stable than aromatic ketimines due to the absence of conjugation and reduced steric hindrance around the imine carbon. |
| Aliphatic Aldimine | RCH=N-R' (R, R' = alkyl) | Generally Fast | Acidic/Neutral pH | Typically the least stable class of Schiff bases, readily undergoing hydrolysis and polymerization. |
Table 1: Comparative Hydrolytic Stability of Schiff Bases.
Thermal Stability
Thermal stability is critical for applications requiring high-temperature processing or for assessing the shelf-life of compounds. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature (Td), which is a key indicator of thermal stability.
| Schiff Base Type | Decomposition Temp. (Td) Range (°C) | Key Observations |
| This compound Derivatives | 200 - 350 | Generally exhibit good thermal stability due to the presence of two aromatic rings on the imine carbon, which contributes to molecular rigidity. |
| Aromatic Schiff Bases (general) | 150 - 400+ | Stability is highly dependent on the specific aromatic substituents. Electron-donating groups can sometimes enhance thermal stability. Aromatic backbones are generally more stable than aliphatic ones.[4] |
| Schiff Bases from Aminophenol | ~200 - 300 | The presence of hydroxyl and other functional groups can influence thermal degradation pathways. |
| Schiff Bases from Aliphatic Amines | Lower than aromatic counterparts | The absence of aromatic rings generally leads to lower thermal stability. |
Table 2: Comparative Thermal Stability of Schiff Bases.
Photochemical Stability
Photochemical stability is essential for applications where compounds are exposed to light, such as in photosensitizers or materials for optical applications. It is often assessed by measuring the photodegradation quantum yield (Φ), which represents the efficiency of a photochemical process.
| Schiff Base Type | Photostability Characteristics | Quantum Yield (Φ) | Key Observations |
| This compound | Generally considered photostable, but can undergo photoreduction. | Not readily available in literature. | The benzophenone moiety is a well-known photosensitizer. The imine itself is relatively stable, but the benzophenone group can initiate photochemical reactions. |
| N-Benzylideneaniline | Can undergo photodegradation via isomerization, cyclization, and fragmentation. | Not readily available in literature. | The specific degradation pathway is dependent on the wavelength of light and the solvent. |
| General Aromatic Schiff Bases | Susceptible to photodegradation, especially under UV irradiation. | Varies widely depending on structure. | Photo-induced hydrolysis can be a significant degradation pathway. |
Table 3: Comparative Photochemical Stability of Schiff Bases.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Hydrolytic Stability Assessment by UV-Vis Spectrophotometry
Objective: To determine the rate of hydrolysis of a Schiff base by monitoring the change in its UV-Vis absorbance over time.
Materials:
-
Schiff base of interest
-
Solvent (e.g., Dioxane, Methanol, or Acetonitrile)
-
Buffer solutions of desired pH
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the Schiff base in a suitable organic solvent in which it is stable.
-
Instrument Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the Schiff base. Equilibrate the cell holder to the desired temperature (e.g., 25°C or 37°C).
-
Initiation of Hydrolysis: Add a small aliquot of the Schiff base stock solution to a pre-heated buffer solution in a quartz cuvette. The final concentration of the organic solvent should be low (e.g., <5% v/v) to minimize its effect on the reaction.
-
Data Acquisition: Immediately start recording the absorbance at λmax at regular time intervals until the absorbance value becomes constant, indicating the completion of the reaction.
-
Data Analysis: The hydrolysis of Schiff bases often follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The slope of the resulting linear plot will be equal to the rate constant.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of a Schiff base.
Materials:
-
Schiff base sample (3-5 mg)
-
TGA instrument
-
Alumina or platinum crucible
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the dried Schiff base sample into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (T₅%) or the peak temperature of the first derivative of the TGA curve (DTG).
Photochemical Stability Assessment
Objective: To evaluate the stability of a Schiff base upon exposure to light.
Materials:
-
Schiff base of interest
-
Solvent (e.g., Acetonitrile, Methanol)
-
Photoreactor equipped with a specific light source (e.g., UV lamp with a specific wavelength or a solar simulator)
-
Quartz tubes or cuvettes
-
Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)
-
Chemical actinometer (for quantum yield determination)
Procedure:
-
Sample Preparation: Prepare a solution of the Schiff base of known concentration in a photochemically inert solvent. Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
Irradiation: Place the sample and the dark control in the photoreactor. Irradiate the sample for a specific period.
-
Analysis: After irradiation, analyze the concentration of the remaining Schiff base in both the irradiated and dark control samples using a suitable analytical method like HPLC or UV-Vis spectroscopy. The difference in concentration indicates the extent of photodegradation.
-
Quantum Yield Determination (Advanced): To quantify photostability, the photodegradation quantum yield (Φ) can be determined. This involves using a chemical actinometer to measure the photon flux of the light source and then calculating the number of moles of the Schiff base that reacted per mole of photons absorbed.
Visualizing Stability Factors and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in assessing Schiff base stability.
Caption: Experimental workflow for determining the hydrolytic stability of a Schiff base.
Caption: Key factors influencing the stability of Schiff bases.
References
- 1. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) | Semantic Scholar [semanticscholar.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
The Crucial Role of the Solvent in the Efficiency of Benzophenone Imine in Palladium-Catalyzed Aminations
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in optimizing the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This guide provides a comparative analysis of the efficiency of benzophenone (B1666685) imine as an ammonia (B1221849) surrogate in different solvent systems, supported by experimental data and detailed protocols.
Benzophenone imine is a widely used ammonia equivalent in palladium-catalyzed cross-coupling reactions, enabling the synthesis of primary anilines from aryl halides. The efficiency of this reaction, however, is significantly influenced by the solvent system employed. The solvent not only dissolves the reactants and catalyst but also plays a crucial role in stabilizing intermediates within the catalytic cycle, thereby affecting reaction rates and yields. This guide explores the performance of this compound in commonly used solvents for the Buchwald-Hartwig amination: toluene (B28343), dioxane, and dimethylformamide (DMF).
Comparative Analysis of Solvent Efficiency
The following table summarizes the performance of the Buchwald-Hartwig amination of 4-bromotoluene (B49008) with this compound in different solvent systems. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in reaction conditions such as catalyst systems, ligands, bases, and temperatures. However, the presented data offers valuable insights into the general trends observed for each solvent.
| Solvent | Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Toluene | Pd₂(dba)₃ / BINAP | NaOtBu | 110 | 3 | Moderate to Good | [1] |
| Toluene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 100 | 0.17 (MW) | High | [2] |
| Dioxane | Pd₂(dba)₃ / IPr·HCl | KOtBu | Not specified | Not specified | Excellent | [3] |
| DMF | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Not specified | Not specified | High | [2] |
Key Observations:
-
Toluene: A non-polar aromatic hydrocarbon, toluene is a frequently used solvent for the Buchwald-Hartwig amination. It generally provides good to excellent yields, particularly with bulky phosphine (B1218219) ligands.[1][2]
-
Dioxane: This polar aprotic ether is another common choice and has been shown to be effective, leading to excellent yields in certain systems.[3]
-
DMF (Dimethylformamide): A highly polar aprotic solvent, DMF can be advantageous when dealing with less soluble reactants. It has been reported to facilitate high-yielding aminations.[2]
The choice of solvent can also influence the selectivity of the reaction and the stability of the catalytic species. For instance, polar solvents may stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction rate.
Experimental Protocols
Below are detailed experimental protocols for the Buchwald-Hartwig amination of an aryl bromide with this compound, which can be adapted for different solvent systems.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, or IPr·HCl)
-
Base (e.g., NaOtBu, KOtBu, or Cs₂CO₃)
-
Anhydrous solvent (Toluene, Dioxane, or DMF)
-
Anhydrous reaction vessel (e.g., Schlenk tube or oven-dried round-bottom flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive flow of the inert gas, add the base (1.2-2.0 equiv.). Then, add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide) followed by the this compound (1.1-1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl this compound.
-
Hydrolysis to Primary Amine: The purified imine is then typically hydrolyzed to the corresponding primary aniline (B41778) by treatment with an acid (e.g., aqueous HCl) in a suitable solvent like THF.[4]
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the reaction dynamics and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The diagram above illustrates the key steps in the palladium-catalyzed C-N bond formation using this compound. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination and deprotonation of the this compound, and concludes with reductive elimination to form the product and regenerate the catalyst.[5]
Caption: General experimental workflow for the amination.
This workflow diagram provides a step-by-step guide for performing the Buchwald-Hartwig amination with this compound, from the initial setup under an inert atmosphere to the final purification and hydrolysis steps.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Role of Benzophenone Imine in Flow Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of primary amines is a cornerstone of modern organic chemistry. In the realm of flow chemistry, which offers enhanced control, safety, and scalability over traditional batch processes, the choice of reagents is critical. This guide provides an objective evaluation of benzophenone (B1666685) imine as a key reagent in continuous flow setups, comparing its performance with alternative ammonia (B1221849) surrogates and amine protecting groups, supported by available experimental data.
Benzophenone imine has emerged as a versatile and effective ammonia surrogate, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. Its utility in flow chemistry stems from its stability, ease of handling compared to gaseous ammonia, and its ability to facilitate the synthesis of primary amines with high selectivity.
Performance Comparison of Ammonia Surrogates in Flow Chemistry
Direct, head-to-head comparative studies of different ammonia surrogates under identical flow conditions are not extensively documented in the literature. However, by collating data from various studies, a comparative overview can be constructed. The following table summarizes the performance of this compound against other common methods for primary amine synthesis in flow chemistry.
| Method/Reagent | Reaction Type | Typical Yield (%) | Typical Residence Time | Throughput/Productivity | Key Advantages | Key Disadvantages |
| This compound | Buchwald-Hartwig Amination | 80-95% | 10-30 min | Grams per hour | Stable, good yields, avoids diarylation, commercially available. | Requires a separate deprotection step. |
| Ammonia (gas/aq.) | Nucleophilic Substitution / Reductive Amination | 60-90% | 10-60 min | Varies, can be high | Atom economical, direct formation of primary amine. | Difficult to handle (gas), potential for over-alkylation, safety concerns. |
| N-Boc-Amines | Deprotection | >95% | < 1 min - 30 min | High | Clean deprotection, high yields, compatible with various functional groups. | Requires prior synthesis of the N-Boc protected amine. |
| Trifluoroacetamide | Nucleophilic Substitution | High | Varies | Not widely reported in flow | Stable, good protecting group. | Requires a separate deprotection step, potential for side reactions. |
| Silylamines (e.g., LiHMDS) | Nucleophilic Substitution | High | Short | High | Highly reactive, can enable difficult couplings. | Moisture sensitive, requires strictly anhydrous conditions. |
Experimental Workflows and Methodologies
The successful implementation of this compound and its alternatives in flow chemistry relies on well-defined experimental setups. Below are representative diagrams and protocols for key reactions.
Buchwald-Hartwig Amination using this compound in Flow
This workflow illustrates a typical setup for a palladium-catalyzed C-N coupling reaction using this compound as an ammonia surrogate.
Caption: Continuous flow setup for Buchwald-Hartwig amination.
Experimental Protocol: Solutions of the aryl halide, this compound, a suitable base (e.g., sodium tert-butoxide), and a palladium catalyst with an appropriate ligand (e.g., Pd₂(dba)₃/BINAP) in an anhydrous solvent like toluene are prepared in separate reservoirs. These solutions are then pumped at specific flow rates using syringe or HPLC pumps and combined in a micromixer or T-junction. The resulting reaction mixture flows through a heated coil reactor maintained at a specific temperature to achieve the desired residence time. A back-pressure regulator is used to maintain the pressure and prevent solvent boiling. The output stream containing the N-benzophenonyl imine is collected for subsequent deprotection.
In-situ Deprotection of this compound in a Telescoped Flow Process
A significant advantage of flow chemistry is the ability to "telescope" reactions, where the output of one reactor is directly fed into the next. This diagram illustrates the deprotection of the this compound adduct in a continuous manner following its synthesis.
Benzophenone Imine: A Versatile Tool in the Chemist's Arsenal for Total Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents and synthetic methodologies is paramount to the successful and efficient construction of complex molecules. Among the diverse array of chemical tools available, benzophenone (B1666685) imine has emerged as a robust and versatile reagent, finding critical applications in the total synthesis of natural products and pharmaceutically relevant compounds. This guide provides a comprehensive comparison of benzophenone imine's performance against alternative methods in its two primary roles: as a chiral glycine (B1666218) enolate equivalent for the synthesis of non-proteinogenic amino acids and as a practical ammonia (B1221849) surrogate in palladium-catalyzed amination reactions.
This compound as a Chiral Glycine Enolate Equivalent: The O'Donnell Amino Acid Synthesis
The introduction of unnatural amino acids into peptides and other bioactive molecules is a powerful strategy for modulating their pharmacological properties. The O'Donnell amino acid synthesis, which utilizes the Schiff base of a glycine ester with benzophenone, provides a reliable and highly stereocontrolled method for the preparation of a wide array of α-amino acids.
The key to the success of this methodology lies in the ability of the this compound group to stabilize the glycinate (B8599266) enolate, facilitating its generation under relatively mild basic conditions. Furthermore, the steric bulk of the benzophenone group plays a crucial role in directing the approach of the incoming electrophile, leading to high diastereoselectivity when a chiral phase-transfer catalyst is employed.
Comparative Performance
To provide a clear perspective on the utility of the O'Donnell amino acid synthesis, a comparison with a prominent alternative, the use of chiral nickel(II) complexes of glycine Schiff bases, is presented below.
| Method | Reagent/System | Typical Electrophile | Diastereoselectivity (d.e.) / Enantioselectivity (e.e.) | Yield (%) | Key Advantages | Key Disadvantages |
| O'Donnell Synthesis | This compound of glycine tert-butyl ester with a Cinchona alkaloid-derived phase-transfer catalyst | Benzyl bromide | 90-99% e.e. | 85-95% | High enantioselectivity, operational simplicity, commercially available catalyst. | Requires a stoichiometric chiral auxiliary for diastereoselective approaches without a chiral catalyst. |
| Belokon's Chiral Ni(II) Complex | Ni(II) complex of the Schiff base of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | Methyl iodide | >95% d.e. | 80-90% | High diastereoselectivity, chiral auxiliary is recoverable. | Requires synthesis of the chiral ligand and complex formation, stoichiometric use of the chiral auxiliary. |
Experimental Protocols
O'Donnell Asymmetric Phase-Transfer Catalyzed Alkylation of this compound Glycinate:
-
Materials: tert-Butyl glycinate hydrochloride, this compound, (S)-(-)-N-benzylcinchonidinium chloride (chiral phase-transfer catalyst), alkyl halide, toluene (B28343), 50% aqueous potassium hydroxide (B78521).
-
Procedure:
-
A mixture of tert-butyl glycinate hydrochloride (1.0 eq) and this compound (1.1 eq) in toluene is stirred at room temperature until the formation of the glycine imine is complete (monitored by TLC).
-
The reaction mixture is cooled to 0 °C, and the chiral phase-transfer catalyst (0.1 eq) and the alkyl halide (1.2 eq) are added.
-
Pre-cooled 50% aqueous potassium hydroxide (5.0 eq) is added dropwise, and the reaction mixture is stirred vigorously at 0 °C for the specified time (typically 4-24 hours).
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkylated product.
-
The this compound protecting group is removed by treatment with 1N HCl in THF to yield the free amino acid ester.
-
Reaction Mechanism and Workflow
The following diagrams illustrate the mechanism of the O'Donnell asymmetric alkylation and a general experimental workflow.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Benzophenone Imine
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. Benzophenone (B1666685) imine, a common reagent and synthetic intermediate, requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of benzophenone imine, ensuring the safety of your team and adherence to regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion or inhalation may be harmful, and it is toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[2][4] Therefore, strict adherence to safety protocols during handling and disposal is crucial.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 181.23 g/mol | [3] |
| Boiling Point | 151 - 153 °C (13 hPa) | |
| Melting Point | -30 °C / -22 °F | [5] |
| Flash Point | 145 °C / 293 °F | [5] |
| Density | 1.08 g/cm³ (25 °C) | |
| Autoignition Temperature | 435 °C / 815 °F | [5] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[6] For major spills, move upwind.[2]
-
Containment: Prevent the spill from entering drains or waterways by using an inert absorbent material like sand, earth, or vermiculite.[1][2]
-
Absorption: Absorb the spilled this compound with the inert material.[1]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for waste disposal.[2][7]
-
Decontamination: Wash the spill site after the material has been completely picked up.
-
PPE Removal: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[7]
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
Step-by-Step Disposal Plan
The proper disposal of this compound is a regulated process that requires careful planning and execution.
Operational and Disposal Plan:
-
Waste Classification: Chemical waste generators must first determine if the discarded this compound is classified as a hazardous waste according to the U.S. EPA guidelines found in 40 CFR Parts 261.3.[1] Additionally, state and local hazardous waste regulations must be consulted to ensure complete and accurate classification.[1][4]
-
Containerization: Collect surplus and non-recyclable this compound solutions in a suitable, closed container that is clearly labeled.[7] For spills that have been absorbed with an inert material, this mixture should also be placed in a sealed and labeled container.[2]
-
Engage a Licensed Disposal Company: It is recommended to contact a licensed professional waste disposal service to handle the disposal of this material.[7] These companies are equipped to manage hazardous chemical waste in accordance with all regulations.
-
Recommended Disposal Method: The preferred method of disposal is to burn the this compound in a chemical incinerator that is equipped with an afterburner and a scrubber.[7] This should be performed by the licensed disposal company.
-
Contaminated Packaging: Any packaging that has come into contact with this compound should be disposed of as unused product.[7]
-
Avoid Improper Disposal: Do not let the product enter drains, sewers, or waterways, as it is toxic to aquatic life.[4][7]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C13H11N | CID 136809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. capotchem.cn [capotchem.cn]
Essential Safety and Operational Guide for Handling Benzophenone Imine
For researchers, scientists, and drug development professionals, ensuring a comprehensive understanding of the safe handling of Benzophenone imine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Summary
This compound is a chemical that poses several hazards. It is known to cause skin and eye irritation, and may also lead to respiratory tract irritation[1][2]. Ingesting the substance may cause irritation of the digestive tract and could be harmful[1]. It is crucial to avoid direct contact, inhalation, and ingestion[1][3].
Quantitative Data Summary
| Property | Value | Reference |
| Appearance | Clear colorless liquid | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Boiling Point | 151 - 153 °C (13 hPa) | |
| Density | 1.08 g/cm³ (25 °C) | |
| NFPA Rating (estimated) | Health: 2, Flammability: 1, Instability: 0 | [1] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [2] |
Experimental Protocols: Handling and Disposal
Adherence to strict protocols is vital when working with this compound to minimize exposure and ensure safety.
Engineering Controls
Proper ventilation is the primary engineering control to minimize exposure to vapors.[1]
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended.[1][4]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[1][3].
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound.
| PPE Category | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure. A lab coat is required. Safety footwear is also recommended. | Europe EN 374, US F739 |
| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. For higher-level protection, type ABEK (EU) or OV/AG/P99 (US) respirator cartridges are recommended. | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Handling and Storage Procedures
-
Handling: Avoid contact with eyes, skin, and clothing[1]. Do not breathe vapors or mist[1]. Keep the container tightly closed when not in use[1]. Wash hands thoroughly after handling[3].
-
Storage: Store in a cool, dry, and well-ventilated area[1][3]. Keep the container tightly sealed[1][3]. Store away from incompatible materials such as strong oxidizing agents and strong acids[3][4].
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert substance like vermiculite, sand, or earth. Place the absorbed material into a suitable, labeled container for disposal[1][4]. Ensure the area is well-ventilated.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[1].
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention[1].
-
Disposal Plan
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal[1][3].
-
Waste Classification: Determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3)[1].
-
Disposal Method: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service. One method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber[5]. Do not allow the product to enter drains or waterways[4][5].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
